Product packaging for Bis(4-iodophenyl)amine(Cat. No.:CAS No. 20255-70-3)

Bis(4-iodophenyl)amine

Cat. No.: B1590422
CAS No.: 20255-70-3
M. Wt: 421.01 g/mol
InChI Key: SJLIWXXAQHNDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis(4-iodophenyl)amine is a useful research compound. Its molecular formula is C12H9I2N and its molecular weight is 421.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9I2N B1590422 Bis(4-iodophenyl)amine CAS No. 20255-70-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-N-(4-iodophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9I2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLIWXXAQHNDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513729
Record name 4-Iodo-N-(4-iodophenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20255-70-3
Record name 4-Iodo-N-(4-iodophenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-iodophenyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Bis(4-iodophenyl)amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-iodophenyl)amine, also known as 4,4'-diiododiphenylamine, is a halogenated secondary diarylamine that serves as a versatile and pivotal building block in contemporary organic synthesis. Its unique structural motif, featuring two iodinated phenyl rings bridged by a secondary amine, imparts a valuable combination of reactivity and rigidity. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, reactivity, and burgeoning applications, with a particular focus on its relevance in materials science and as a precursor in the development of novel therapeutics.

Core Molecular Identity and Physicochemical Properties

This compound is a crystalline solid, typically appearing as a white to light yellow powder. Its core structure consists of a central secondary amine functional group connecting two para-iodinated phenyl rings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 20255-70-3[1]
Molecular Formula C₁₂H₉I₂N[1]
Molecular Weight 421.01 g/mol [1]
IUPAC Name 4-iodo-N-(4-iodophenyl)aniline[1]
Synonyms 4,4'-Diiododiphenylamine[1]
Melting Point 125-129 °C[1]
Appearance White to light yellow powder/crystal
Solubility Soluble in acetone

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be efficiently achieved through the direct iodination of diphenylamine. A highly effective and regioselective method employs 1,3-Diiodo-5,5-dimethylhydantoin (DIH) as the iodinating agent.[2][3][4] DIH is a stable, solid reagent that offers advantages over molecular iodine in terms of handling and reactivity.[3]

Experimental Protocol: Iodination of Diphenylamine with DIH

This protocol is based on the established reactivity of DIH for the iodination of aromatic amines.[5]

Materials:

  • Diphenylamine

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve diphenylamine (1 equivalent) in dichloromethane.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add concentrated sulfuric acid to the cooled solution. The acid acts as a catalyst, activating the iodinating agent.

  • In a separate container, prepare a solution of 1,3-Diiodo-5,5-dimethylhydantoin (2.2 equivalents) in dichloromethane.

  • Add the DIH solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product diphenylamine Diphenylamine dissolve Dissolve Diphenylamine in DCM diphenylamine->dissolve dih 1,3-Diiodo-5,5-dimethylhydantoin (DIH) add_dih Add DIH solution dropwise dih->add_dih h2so4 H₂SO₄ (catalyst) add_acid Add H₂SO₄ h2so4->add_acid dcm DCM (solvent) dcm->dissolve cool Cool to 0-5 °C dissolve->cool cool->add_acid add_acid->add_dih react Stir at RT add_dih->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate dry->concentrate purify Recrystallize concentrate->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through standard spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. Due to the symmetry of the molecule, two sets of doublets in the aromatic region (typically between 7.0 and 7.8 ppm) would be anticipated. The protons ortho to the iodine atoms will have a different chemical shift from the protons ortho to the amine group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the different carbon environments in the molecule. The carbon atoms directly bonded to iodine will exhibit a characteristic upfield shift due to the heavy atom effect. Generally, aromatic carbons resonate in the range of 110-150 ppm.[6][7][8]

Reactivity and Applications in Organic Synthesis

The two iodine substituents on the aromatic rings of this compound are excellent leaving groups, making this molecule a highly valuable substrate for a variety of transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the facile construction of more complex molecular architectures.

Key Reactions:
  • Suzuki-Miyaura Coupling: The C-I bonds can readily undergo palladium-catalyzed coupling with boronic acids or their esters to form new C-C bonds, enabling the synthesis of extended aromatic systems.

  • Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes provides a direct route to diarylalkynes, which are important structural motifs in materials science and medicinal chemistry.

  • Buchwald-Hartwig Amination: Further amination reactions at the C-I positions can be achieved to introduce additional nitrogen-containing functionalities.

  • Heck Coupling: The C-I bonds can participate in palladium-catalyzed reactions with alkenes to form new C-C bonds.

Reactivity_Diagram cluster_reactions Cross-Coupling Reactions cluster_products Product Scaffolds start This compound suzuki Suzuki-Miyaura (Ar-B(OR)₂) start->suzuki Pd catalyst sonogashira Sonogashira (R-C≡CH) start->sonogashira Pd/Cu catalyst buchwald Buchwald-Hartwig (R₂NH) start->buchwald Pd catalyst heck Heck (R-CH=CH₂) start->heck Pd catalyst biaryl Extended Aromatic Systems suzuki->biaryl alkyne Diarylalkynes sonogashira->alkyne triarylamine Triarylamines buchwald->triarylamine alkene Stilbene Derivatives heck->alkene

Caption: Reactivity of this compound in cross-coupling.

Applications in Drug Discovery and Materials Science

Diarylamine moieties are prevalent in a wide range of biologically active compounds and functional organic materials.[9] this compound, as a di-functionalized diarylamine, serves as a strategic starting material in these fields.

Drug Discovery

In medicinal chemistry, the diarylamine scaffold is a privileged structure found in numerous therapeutic agents. The ability to functionalize both aryl rings of this compound through cross-coupling reactions provides a powerful platform for generating libraries of novel compounds for drug discovery programs.[10] The introduction of diverse substituents can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Iodo-containing aromatic compounds, such as 4-iodoaniline, are recognized as crucial building blocks in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory agents.[11]

Materials Science

The rigid and planarizable nature of the diarylamine core, combined with the potential for creating extended π-conjugated systems through its iodo-functionalities, makes this compound an attractive precursor for organic electronic materials. Arylamines are well-known for their hole-transporting properties, and derivatives of this compound could find applications in:

  • Organic Light-Emitting Diodes (OLEDs): As components of the hole-transport layer.

  • Organic Photovoltaics (OPVs): As electron-donating materials.

  • Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is known to cause skin irritation (H315) and serious eye irritation (H319).[1] Therefore, personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. Store the compound in a tightly sealed container in a cool, dry place, away from light.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in both academic research and industrial applications. Its straightforward synthesis, well-defined reactivity in cross-coupling reactions, and the utility of its diarylamine core make it a key building block for the creation of complex organic molecules. For researchers and scientists in drug development and materials science, a thorough understanding of the properties and reactivity of this compound opens up numerous avenues for innovation and discovery.

References

Introduction: The Strategic Importance of a Dihalogenated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,4'-Diiododiphenylamine: Synthesis, Reactivity, and Applications

4,4'-Diiododiphenylamine is a symmetrically substituted aromatic amine that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure, featuring two strategically placed iodine atoms on a stable diphenylamine core, offers two reactive sites for carbon-carbon and carbon-heteroatom bond formation. This di-functionality is paramount, enabling its use in step-growth polymerization and the synthesis of complex, multi-substituted molecular architectures. For researchers in materials science and drug discovery, this compound is not merely a reagent but a foundational scaffold for creating novel materials with tailored electronic properties and pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, offering field-proven insights for its effective utilization.

Part 1: Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's properties is critical for its application. The physical and spectroscopic characteristics of 4,4'-Diiododiphenylamine define its behavior in chemical reactions and provide the means for its unambiguous identification.

Physicochemical Properties

The key properties of 4,4'-Diiododiphenylamine are summarized below. It is a solid at room temperature, with solubility in common organic solvents but limited solubility in water, which is typical for diarylamines of its molecular weight.[1]

PropertyValue
Molecular Formula C₁₂H₉I₂N
Molecular Weight 421.02 g/mol
Appearance Off-white to light brown solid
Melting Point Approx. 104-108 °C
Solubility Soluble in DMSO, DMF, acetone, chloroform; sparingly soluble in ethanol; insoluble in water.
Spectroscopic Signature

Spectroscopic analysis is essential for confirming the structure and purity of 4,4'-Diiododiphenylamine. The expected data from key techniques are detailed below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.[2]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's C₂ symmetry.

    • Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 6.8-7.6 ppm). The protons ortho to the iodine atom will appear as a doublet, coupled to the protons meta to the iodine. The protons ortho to the amine group (and meta to iodine) will appear as another doublet.

    • Amine Proton (N-H): A broad singlet, typically in the δ 5.0-8.0 ppm range, whose chemical shift can be highly dependent on solvent and concentration due to hydrogen bonding.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show four distinct signals in the aromatic region.

    • C-I Carbon: The carbon atom directly bonded to iodine will be found at a characteristic chemical shift (approx. δ 80-90 ppm).

    • C-N Carbon: The carbon atom bonded to the nitrogen will appear further downfield (approx. δ 140-150 ppm).

    • Other Aromatic Carbons: Two additional signals for the remaining CH carbons in the aromatic rings.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.[3][4]

  • N-H Stretch: A sharp to moderately broad peak around 3350-3450 cm⁻¹, characteristic of a secondary amine.

  • Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: A signal in the 1250-1350 cm⁻¹ range.

  • C-I Stretch: Found in the fingerprint region, typically below 600 cm⁻¹.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A prominent peak at m/z = 421, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation patterns would involve the loss of one or both iodine atoms.

Experimental Protocol: Spectroscopic Characterization

This protocol outlines a self-validating system for confirming the identity and purity of synthesized 4,4'-Diiododiphenylamine.

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

    • IR (KBr Pellet Method): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[2]

    • MS (EI): Dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol for direct infusion or GC-MS analysis.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

    • Obtain the mass spectrum using an electron ionization (EI) source.

  • Data Analysis:

    • Compare the acquired spectra with the expected patterns described above. The presence of all characteristic signals and the correct molecular ion peak provides strong evidence for the correct structure.

Part 2: Synthesis of 4,4'-Diiododiphenylamine

The synthesis of 4,4'-diiododiphenylamine can be approached through several routes. A common and effective method is the direct electrophilic iodination of diphenylamine. This approach is often favored for its straightforwardness.

Causality in Experimental Design

The chosen method involves the direct iodination of diphenylamine using iodine monochloride (ICl) or a combination of an iodine source and an oxidizing agent. The rationale is as follows:

  • Substrate Activation: The amine group of diphenylamine is an ortho-, para-directing activator. Due to the steric hindrance from the phenyl groups, substitution occurs preferentially at the para positions.

  • Iodinating Agent: N-Iodosuccinimide (NIS) in the presence of an acid catalyst or a mixture of I₂ and an oxidant (like ammonium persulfate) provides an electrophilic iodine source (I⁺) necessary for aromatic substitution.[5]

  • Solvent Choice: A solvent like glacial acetic acid or dichloromethane is chosen to dissolve the reactants and facilitate the reaction without participating in it.[5]

Experimental Protocol: Synthesis via Direct Iodination
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve diphenylamine (1 eq.) in glacial acetic acid.

  • Reagent Addition: In the dropping funnel, prepare a solution of N-Iodosuccinimide (NIS) (2.1 eq.) in glacial acetic acid. Add this solution dropwise to the stirred diphenylamine solution at room temperature over 30 minutes.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 60-70°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the crude solid with water and then with cold ethanol to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure 4,4'-diiododiphenylamine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_addition 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Work-up & Isolation cluster_purification 5. Purification Reactants Diphenylamine + Glacial Acetic Acid Reagent N-Iodosuccinimide (NIS) in Glacial Acetic Acid Heating Heat to 60-70°C Monitor by TLC Reagent->Heating Dropwise Addition Quench Quench with Na₂S₂O₃ (aq) Heating->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with H₂O and cold EtOH Filter->Wash Recrystallize Recrystallization (e.g., Ethanol/Toluene) Wash->Recrystallize FinalProduct Pure 4,4'-Diiododiphenylamine Recrystallize->FinalProduct

Caption: Workflow for the synthesis of 4,4'-Diiododiphenylamine.

Part 3: Reactivity and Applications

The synthetic utility of 4,4'-diiododiphenylamine stems directly from the reactivity of its two carbon-iodine bonds, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.

Gateway to Molecular Complexity: Cross-Coupling Reactions

The C-I bond is the most reactive among carbon-halogen bonds in palladium-catalyzed oxidative addition, allowing reactions to proceed under mild conditions. This makes 4,4'-diiododiphenylamine a superior substrate for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[6][7] These reactions are cornerstones of modern organic chemistry, enabling the precise construction of complex molecules.[6]

  • Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, creating extended π-conjugated systems.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing linear rigidity into molecular structures.

  • Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds, leading to the synthesis of complex triarylamines.

Controlling the degree of functionalization can be challenging with dihalogenated substrates.[8] However, by carefully selecting ligands, reaction conditions, and stoichiometry, it is possible to achieve either mono- or di-substitution, adding another layer of synthetic control.[8][9]

Logical Relationship: Cross-Coupling Pathways

Cross_Coupling cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Product Classes Substrate 4,4'-Diiododiphenylamine Suzuki Suzuki Coupling (+ Ar-B(OH)₂) Substrate->Suzuki Sonogashira Sonogashira Coupling (+ R-C≡CH) Substrate->Sonogashira Buchwald Buchwald-Hartwig (+ R₂NH) Substrate->Buchwald Product_Suzuki Extended π-Systems (for Organic Electronics) Suzuki->Product_Suzuki Product_Sonogashira Rigid Conjugated Molecules Sonogashira->Product_Sonogashira Product_Buchwald Complex Triarylamines (for Hole-Transport Layers & Drug Scaffolds) Buchwald->Product_Buchwald

Caption: Key cross-coupling reactions of 4,4'-Diiododiphenylamine.

Applications in Materials Science and Drug Development

1. Organic Electronics

The triphenylamine core, which can be elaborated from 4,4'-diiododiphenylamine, is a cornerstone of materials for organic electronics.[10] Its derivatives are widely used as hole-transporting materials in:

  • Organic Light-Emitting Diodes (OLEDs): Facilitating the efficient injection and transport of positive charge carriers (holes).

  • Perovskite Solar Cells (PSCs): Acting as a crucial component in the hole-transport layer to extract holes and prevent charge recombination. The ability to extend the conjugation of the diphenylamine core via Suzuki or Sonogashira coupling allows for the fine-tuning of the material's HOMO/LUMO energy levels, absorption spectrum, and charge mobility.[10][11]

2. Drug Development

The diphenylamine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. While 4,4'-diiododiphenylamine itself is not a therapeutic agent, it is a valuable intermediate for synthesizing libraries of complex molecules for drug discovery.[12] By using cross-coupling reactions, diverse functional groups can be introduced at the 4 and 4' positions, allowing for systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity for biological targets.[12] This scaffold is found in compounds investigated for a range of activities, including use as receptor antagonists and kinase inhibitors.[12][13]

Conclusion

4,4'-Diiododiphenylamine is far more than a simple dihalogenated aromatic. It is a strategically designed molecular platform that provides chemists with reliable and versatile access to a vast chemical space. Its robust diphenylamine core, combined with two highly reactive C-I bonds, makes it an indispensable tool for constructing the complex, functional molecules required to advance the fields of organic electronics and drug discovery. A thorough understanding of its synthesis, spectroscopic properties, and reactivity in cross-coupling reactions is essential for any researcher aiming to leverage its full synthetic potential.

References

An In-depth Technical Guide to Bis(4-iodophenyl)amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-iodophenyl)amine, also known as 4,4'-diiododiphenylamine, is a halogenated secondary diarylamine. Its molecular structure, featuring two iodophenyl rings linked by a secondary amine, makes it a significant and versatile building block in modern organic synthesis. The presence of the reactive carbon-iodine bonds and the nucleophilic secondary amine functionality allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, with a particular focus on its relevance in materials science and as an intermediate in the development of active pharmaceutical ingredients (APIs).[1][]

Core Molecular and Physical Properties

A precise understanding of the fundamental properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₂H₉I₂N[3][4]
Molecular Weight 421.01 g/mol [3]
CAS Number 20255-70-3[3][5]
IUPAC Name 4-iodo-N-(4-iodophenyl)aniline[3]
Synonyms 4,4'-Diiododiphenylamine[3][5]
Appearance White to light yellow powder or crystals[5]
Melting Point 125-129 °C[3][5]
Storage Temperature 2-8 °C[3]

Synthesis of this compound

The formation of the C-N bond to create the diarylamine scaffold is the central challenge in synthesizing this compound. The two most powerful and widely employed methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Both methods involve the cross-coupling of an aryl halide with an amine.

Ullmann Condensation / Goldberg Reaction

The Ullmann condensation is a classic method for forming C-N bonds using a copper catalyst. This reaction typically requires high temperatures and polar aprotic solvents. The reaction proceeds by coupling 4-iodoaniline with 1,4-diiodobenzene or another molecule of 4-iodoaniline under copper catalysis.

Ullmann Condensation cluster_reactants Reactants cluster_reagents Reagents & Conditions 4-iodoaniline 4-Iodoaniline Product This compound 4-iodoaniline->Product 1,4-diiodobenzene 1,4-Diiodobenzene 1,4-diiodobenzene->Product Catalyst CuI (Copper(I) Iodide) Catalyst->Product Base K₂CO₃ or Cs₂CO₃ Base->Product Solvent DMF or NMP Solvent->Product Temp High Temperature (e.g., 110-210 °C) Temp->Product

Caption: Ullmann Condensation for this compound Synthesis.

Experimental Protocol (Representative Ullmann Condensation):

  • To an oven-dried Schlenk flask, add 4-iodoaniline (1.0 eq), 1,4-diiodobenzene (1.1 eq), Copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous N,N-Dimethylformamide (DMF) via syringe.

  • Heat the reaction mixture to 150 °C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions and with a broader substrate scope than the Ullmann condensation. This method would typically involve the coupling of 4-iodoaniline with 1-bromo-4-iodobenzene or 1,4-diiodobenzene. The C-I bond is more reactive than the C-Br bond in palladium-catalyzed cross-coupling, allowing for selective reaction.

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_reagents Reagents & Conditions 4-iodoaniline 4-Iodoaniline Product This compound 4-iodoaniline->Product ArylHalide 1-Bromo-4-iodobenzene or 1,4-Diiodobenzene ArylHalide->Product Catalyst Pd₂(dba)₃ or Pd(OAc)₂ Catalyst->Product Ligand XPhos, RuPhos, or BINAP Ligand->Product Base NaOtBu or K₃PO₄ Base->Product Solvent Toluene or Dioxane Solvent->Product Temp Milder Temperature (e.g., 80-120 °C) Temp->Product

Caption: Buchwald-Hartwig Amination for this compound Synthesis.

Experimental Protocol (Representative Buchwald-Hartwig Amination):

  • In a glovebox, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq) to an oven-dried Schlenk tube.

  • Add 4-iodoaniline (1.2 eq) and 1,4-diiodobenzene (1.0 eq) to the tube.

  • Remove the tube from the glovebox, add anhydrous toluene via syringe, and place it under an inert atmosphere.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield the final product.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

  • Aromatic Protons: Two sets of doublets in the aromatic region (approx. δ 6.8-7.6 ppm). The protons ortho to the iodine atoms will appear as a doublet, and the protons ortho to the amine group will appear as another doublet. The coupling constant (J) for these ortho-coupled protons should be around 8-9 Hz.

  • Amine Proton (N-H): A broad singlet, typically in the range of δ 5.5-8.0 ppm, the exact shift of which can be concentration and solvent-dependent. This peak will disappear upon D₂O exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the symmetry of the molecule.

  • Aromatic Carbons: Four distinct signals are expected in the aromatic region (approx. δ 115-145 ppm).

    • The carbon atom bonded to the iodine (C-I) will be shifted upfield to around δ 80-90 ppm.

    • The carbon atom bonded to the nitrogen (C-N) will be in the range of δ 140-145 ppm.

    • The two other aromatic carbons (CH) will appear between δ 118-138 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the secondary amine and the aromatic rings.

  • N-H Stretch: A single, sharp to medium absorption band around 3350-3310 cm⁻¹ is characteristic of a secondary amine.[6]

  • C-N Stretch (Aromatic): A strong band in the region of 1335-1250 cm⁻¹ indicates the C-N bond of the aromatic amine.[6]

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • Aromatic C=C Bending: Strong absorptions in the 1600-1450 cm⁻¹ region.

  • C-I Stretch: Typically found in the far-infrared region, often below 600 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z 421. The presence of two iodine atoms will not give a characteristic isotopic pattern as iodine is monoisotopic (¹²⁷I).

  • Fragmentation: The fragmentation pattern for diarylamines can be complex. Common fragmentation pathways may include the loss of an iodine atom ([M-I]⁺) at m/z 294, followed by further fragmentation of the diphenylamine core.[7][8]

Applications in Research and Development

This compound is a valuable intermediate due to its dual reactivity: the N-H bond can be further functionalized, and the C-I bonds are ideal handles for cross-coupling reactions.

Precursor for Hole-Transporting Materials (HTMs)

In the field of materials science, particularly for perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), diarylamine and triarylamine derivatives are crucial components of hole-transporting materials.[9] The diarylamine core of this compound serves as an excellent electron-donating scaffold. The C-I bonds can be readily functionalized via reactions like Suzuki or Sonogashira couplings to introduce other aromatic or conjugated systems, thereby tuning the electronic and physical properties (e.g., HOMO/LUMO levels, solubility, and film-forming ability) of the resulting material.[10]

Intermediate in Pharmaceutical and Agrochemical Synthesis

The diarylamine motif is a common feature in many biologically active molecules.[11] this compound can serve as a key intermediate for the synthesis of more complex pharmaceutical ingredients.[1][] The iodine atoms can be substituted through various cross-coupling reactions to build molecular complexity. For instance, they can be replaced with aryl, alkyl, or heteroaryl groups, or converted to other functional groups, providing a pathway to a diverse library of compounds for drug discovery screening.[12]

Ligand Synthesis and Catalysis

The amine functionality can be used to coordinate with metal centers, and the overall structure can be elaborated to form more complex ligands for catalysis. The iodophenyl groups can be functionalized to introduce phosphine or other coordinating groups, leading to novel ligand architectures for various transition-metal-catalyzed reactions.[13]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[3]

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection (P280).[5]

    • Wash skin thoroughly after handling (P264).[3]

    • IF ON SKIN: Wash with plenty of water (P302 + P352).[5]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[3]

  • Storage: Store in a cool, dry, and well-ventilated area, typically at 2-8 °C, away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a strategically important molecule in organic synthesis. Its well-defined structure and dual reactivity make it a valuable precursor for a range of applications, from advanced materials for optoelectronic devices to complex intermediates for the pharmaceutical industry. The continued development of efficient synthetic methods like the Buchwald-Hartwig amination further enhances its accessibility and utility for researchers and scientists. A thorough understanding of its synthesis, properties, and reactivity is key to unlocking its full potential in innovative chemical research.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Bis(4-iodophenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bis(4-iodophenyl)amine, also known as 4,4'-diiododiphenylamine, is a pivotal building block in the realms of medicinal chemistry, materials science, and organic synthesis.[1][2] Its diarylamine scaffold is a privileged structure in numerous biologically active compounds and functional materials.[3][4] This guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the two primary synthetic methodologies—the Ullmann condensation and the Buchwald-Hartwig amination—offering a comparative analysis to inform methodological selection. Furthermore, a detailed exposition of modern spectroscopic techniques for the definitive characterization of this compound is presented.

Introduction: The Significance of this compound

Diarylamines are a cornerstone of modern organic chemistry, with their structures embedded in a wide array of pharmaceuticals, agrochemicals, and electronic materials.[4][5][6] this compound serves as a particularly versatile intermediate. The presence of two iodine atoms offers reactive handles for subsequent cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of more complex molecular architectures.[7] The diarylamine core itself is a key pharmacophore, often involved in crucial hydrogen bonding interactions with biological targets.[8]

Synthetic Methodologies: A Comparative Analysis

The construction of the C-N bond in diarylamines is most prominently achieved through two powerful transition metal-catalyzed reactions: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[9] The choice between these methods is often dictated by factors such as substrate scope, reaction conditions, and cost.

The Ullmann Condensation: A Classic Approach

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol.[10][11] For the synthesis of this compound, this would involve the coupling of 4-iodoaniline with 4-iodobenzene.

Causality Behind Experimental Choices:

  • Catalyst: Traditionally, stoichiometric amounts of copper powder were used.[10] Modern iterations employ catalytic amounts of copper(I) salts, such as CuI, which are more reactive and lead to higher yields.[12] The use of ligands like diamines can further enhance catalyst performance.[13]

  • Base: A base is required to deprotonate the amine, forming the active nucleophile. Strong inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[9]

  • Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically employed to facilitate the reaction at elevated temperatures.[10]

  • Temperature: The Ullmann condensation often requires high temperatures, frequently in the range of 150-220°C.[9]

Mechanistic Insights:

The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The cycle initiates with the coordination of the amine to the Cu(I) catalyst, followed by deprotonation to form a copper amide intermediate. Oxidative addition of the aryl halide generates a Cu(III) species, from which reductive elimination affords the diarylamine product and regenerates the active Cu(I) catalyst.[9]

Ullmann_Condensation cluster_0 Ullmann Condensation Catalytic Cycle Cu(I) Cu(I) Cu(I)-Amide Cu(I)-Amide Cu(I)->Cu(I)-Amide + R₂NH, -H⁺ Cu(III) Complex Cu(III) Complex Cu(I)-Amide->Cu(III) Complex + Ar-X (Oxidative Addition) Cu(III) Complex->Cu(I) - Ar-NR₂ (Reductive Elimination)

Caption: Catalytic cycle of the Ullmann condensation.

The Buchwald-Hartwig Amination: A Modern Powerhouse

Developed in the 1990s, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a mainstay for C-N bond formation due to its broad substrate scope and milder reaction conditions compared to the Ullmann condensation.[14][15]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.[16]

  • Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands, such as Xantphos or BINAP, are commonly used to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[16]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequent choices.[9]

  • Solvent: Aprotic solvents like toluene or dioxane are typically used.[9]

  • Temperature: Reactions are often run at milder temperatures, ranging from room temperature to 120°C.[9]

Mechanistic Insights:

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex, forming a Pd(II) species. Coordination of the amine, followed by deprotonation by the base, leads to a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which furnishes the desired diarylamine and regenerates the Pd(0) catalyst.[9]

Buchwald_Hartwig_Amination cluster_0 Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Pd(II)(Ar)(X)L₂ Pd(II)(Ar)(X)L₂ Pd(0)L₂->Pd(II)(Ar)(X)L₂ + Ar-X (Oxidative Addition) Pd(II)(Ar)(NR₂)L₂ Pd(II)(Ar)(NR₂)L₂ Pd(II)(Ar)(X)L₂->Pd(II)(Ar)(NR₂)L₂ + R₂NH, Base, -HX Pd(II)(Ar)(NR₂)L₂->Pd(0)L₂ - Ar-NR₂ (Reductive Elimination)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Comparative Summary
FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Typical Ligands Simple diamines, amino acids, or noneBulky, electron-rich phosphines
Reaction Temperature High (often >150-220°C)Milder (often 25-120°C)
Base Strong inorganic bases (e.g., K₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu)
Solvent High-boiling polar solvents (e.g., DMF)Aprotic solvents (e.g., Toluene, Dioxane)
Substrate Scope Favored for electron-poor aryl halidesBroad scope, including electron-rich and neutral aryl halides
Cost Generally lowerHigher due to palladium and specialized ligands

Detailed Experimental Protocols

The following are illustrative protocols for the synthesis of this compound. These should be adapted and optimized based on laboratory conditions and scale.

Protocol 1: Ullmann Condensation
  • To a sealed reaction vessel, add 4-iodoaniline (1.0 eq.), 1,4-diiodobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Heat the reaction mixture to 180°C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Buchwald-Hartwig Amination
  • To a flame-dried Schlenk flask, add 4-iodoaniline (1.0 eq.), 1,4-diiodobenzene (1.1 eq.), palladium(II) acetate (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Catalyst, Ligand, Base, Solvent) Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere Reaction_Setup->Inert_Atmosphere Heating_Stirring Heating and Stirring Inert_Atmosphere->Heating_Stirring Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Heating_Stirring->Reaction_Monitoring Workup Aqueous Workup and Extraction Reaction_Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for synthesis.

Comprehensive Characterization

Definitive structural elucidation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[17]

Technique Expected Chemical Shifts (δ, ppm) Rationale
¹H NMR 7.5-6.8Aromatic protons. Protons ortho to the iodine will be downfield due to the inductive effect. Protons ortho to the amine will be upfield due to the electron-donating nature of the nitrogen. A singlet for the N-H proton will also be present.
¹³C NMR 150-110Aromatic carbons. Carbons attached to iodine will be significantly upfield due to the heavy atom effect. Carbons attached to the nitrogen will be downfield.

Note: Specific chemical shifts will be dependent on the solvent used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.[18]

Wavenumber (cm⁻¹) Vibrational Mode
3400-3300N-H stretch
3100-3000Aromatic C-H stretch
1600-1450Aromatic C=C stretch
1350-1250C-N stretch
~820para-substituted C-H bend
~500C-I stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.[19]

Technique Expected m/z Information
High-Resolution MS (HRMS) ~420.8824Provides the exact mass, confirming the molecular formula C₁₂H₉I₂N.[20]
Electron Ionization (EI-MS) 421Molecular ion peak (M⁺).

Applications in Research and Development

This compound is a valuable precursor in several areas:

  • Medicinal Chemistry: As a scaffold for the synthesis of kinase inhibitors and other therapeutic agents.[5][6] The diarylamine motif is prevalent in many approved drugs.

  • Materials Science: In the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials.[21][22] The extended π-conjugation possible through subsequent reactions is key to these applications.

  • Organic Synthesis: As a versatile building block for the construction of complex nitrogen-containing heterocycles and polymers.[23]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. By understanding the nuances of the Ullmann condensation and the Buchwald-Hartwig amination, researchers can make informed decisions about the most suitable synthetic strategy for their specific needs. The comprehensive characterization data and protocols serve as a valuable resource for the successful synthesis and identification of this important chemical intermediate.

References

An In-depth Technical Guide to 4-Iodo-N-(4-iodophenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Bis(4-iodophenyl)amine, known formally by its IUPAC name, 4-iodo-N-(4-iodophenyl)aniline. Designed for researchers, medicinal chemists, and materials scientists, this document details the compound's chemical identity, physicochemical properties, validated synthesis and purification protocols, and spectroscopic characterization. Furthermore, it explores its significant applications as a versatile building block in palladium-catalyzed cross-coupling reactions for the development of advanced functional materials and complex pharmaceutical intermediates. The guide includes detailed, step-by-step experimental procedures, mechanistic insights, and a consolidated reference list to support further research and application.

Chemical Identity and Physicochemical Properties

4-Iodo-N-(4-iodophenyl)aniline is a diarylamine compound symmetrically substituted with iodine atoms at the para positions of both phenyl rings. This structure provides two highly reactive C-I bonds, making it an exceptionally useful precursor for sequential or dual cross-coupling reactions.

Table 1: Chemical Identifiers and Properties

ParameterValueSource(s)
IUPAC Name 4-iodo-N-(4-iodophenyl)aniline[1]
Common Synonym 4,4'-Diiododiphenylamine[1]
CAS Number 20255-70-3[1]
Molecular Formula C₁₂H₉I₂N[1]
Molecular Weight 421.01 g/mol [1]
Appearance White to light yellow powder/crystal[2]
Melting Point 125-129 °C[1]
SMILES C1=CC(=CC=C1NC2=CC=C(C=C2)I)I[1]
InChIKey SJLIWXXAQHNDHM-UHFFFAOYSA-N[1]

Synthesis and Purification: The Ullmann Condensation

The synthesis of this compound is efficiently achieved via a copper-catalyzed Ullmann condensation. This reaction forms the C-N bond by coupling two equivalents of an aryl halide with an amine. In this case, a self-condensation of 4-iodoaniline can be employed, or more commonly, the reaction between 4-iodoaniline and 1,4-diiodobenzene. The classical Ullmann reaction often requires harsh conditions, including high temperatures (typically >180 °C) and stoichiometric amounts of copper powder[3]. However, modern protocols have introduced the use of copper(I) salt catalysts, often in conjunction with ligands, to facilitate the reaction under milder conditions.

Rationale for Experimental Choices
  • Catalyst: Copper(I) iodide (CuI) is a common and effective catalyst for Ullmann-type C-N couplings. The Cu(I) species is central to the catalytic cycle, which is believed to involve oxidative addition to the aryl iodide, followed by coordination of the amine and subsequent reductive elimination[3][4].

  • Base: A moderately strong base such as potassium carbonate (K₂CO₃) is crucial. Its role is to deprotonate the aniline nitrogen, forming the more nucleophilic anilide anion, which then coordinates to the copper center.

  • Solvent: A high-boiling point, polar aprotic solvent like nitrobenzene or 1,2-dichlorobenzene is traditionally used to achieve the necessary reaction temperatures. These solvents effectively dissolve the reactants and facilitate heat transfer.

  • Temperature: Elevated temperatures are required to overcome the activation energy of the oxidative addition step and to drive the reaction to completion. The choice of ~180 °C represents a balance between achieving a reasonable reaction rate and minimizing thermal decomposition.

Detailed Experimental Protocol: Synthesis via Ullmann Condensation

This protocol describes a representative synthesis of 4,4'-dinitrotriphenylamine, a closely related analogue, which highlights the typical conditions for such a condensation. These conditions can be adapted for the synthesis of this compound using 4-iodoaniline as the starting material.

Reaction Scheme (Adapted): Aniline + 2 * p-Chloronitrobenzene → 4,4'-Dinitrotriphenylamine

Materials:

  • Aniline

  • p-Chloronitrobenzene

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper catalyst (e.g., CuI or copper powder)

  • High-boiling point solvent (e.g., Nitrobenzene)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, combine aniline (1.0 eq), p-chloronitrobenzene (2.2 eq), anhydrous potassium carbonate (2.5 eq), and a catalytic amount of copper catalyst (e.g., 10 mol% CuI).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas, such as argon or nitrogen, to prevent oxidation of the catalyst and reactants.

  • Solvent Addition: Add the high-boiling point solvent (e.g., nitrobenzene) to the flask.

  • Reaction: Heat the reaction mixture to approximately 176 °C with vigorous stirring. Maintain this temperature for 14 hours, monitoring the reaction progress by thin-layer chromatography (TLC)[5].

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., toluene) and filter to remove the inorganic salts and copper catalyst.

  • Extraction: Wash the filtrate sequentially with dilute HCl to remove any unreacted aniline, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product[5].

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Conditions cluster_workup 3. Isolation & Purification setup_node Combine 4-Iodoaniline, K₂CO₃, and CuI Catalyst in Reaction Flask inert_atm Establish Inert Atmosphere (N₂/Ar) setup_node->inert_atm add_solvent Add High-Boiling Solvent (e.g., Nitrobenzene) inert_atm->add_solvent heating Heat to ~180°C with Vigorous Stirring add_solvent->heating workup_node Cool, Dilute, & Filter Inorganics heating->workup_node Monitor via TLC extract_node Aqueous Workup (Acid, Water, Brine) workup_node->extract_node purify_node Dry, Concentrate, & Purify (Recrystallization or Chromatography) extract_node->purify_node product Pure this compound purify_node->product

Fig 1. General workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR (Expected):

  • The spectrum is expected to be symmetric.

  • The aromatic protons will appear as two sets of doublets in the range of δ 7.0-7.8 ppm.

  • The protons ortho to the iodine atom will be downfield due to iodine's deshielding effect.

  • The protons ortho to the amine group will be upfield.

  • A broad singlet corresponding to the N-H proton will be observed, with its chemical shift being solvent-dependent.

¹³C NMR (Expected):

  • The spectrum will show six distinct signals for the aromatic carbons due to the molecule's symmetry.

  • The carbon atom directly bonded to the iodine (C-I) will have a characteristic chemical shift, typically appearing significantly upfield (around 80-95 ppm) due to the heavy atom effect.

  • The carbon atom bonded to the nitrogen (C-N) will be deshielded and appear downfield (around 140-150 ppm).

  • The remaining aromatic carbons will resonate in the typical range of δ 115-140 ppm.

Applications in Organic Synthesis and Materials Science

The twin C-I bonds of this compound make it a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, respectively[2][7].

Role as a Precursor for Hole-Transport Materials (HTMs)

In the field of organic electronics, particularly in the development of perovskite solar cells (PSCs), triphenylamine derivatives are cornerstone structures for hole-transport materials (HTMs)[8][9]. HTMs are essential for efficiently extracting photogenerated holes from the perovskite layer and transporting them to the electrode[10]. This compound serves as an ideal scaffold. The iodine atoms can be substituted via Suzuki coupling with various aryl or heteroaryl boronic acids to extend the π-conjugated system, or via Buchwald-Hartwig amination to add further amine functionalities. These modifications are used to precisely tune the material's Highest Occupied Molecular Orbital (HOMO) energy level for better alignment with the perovskite valence band, enhance charge mobility, and improve the overall stability and efficiency of the solar cell device[8][11].

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds between an aryl halide and an organoboron reagent[2][12]. This compound can undergo a double Suzuki coupling to attach two new aryl groups, creating complex, extended π-systems.

Detailed Experimental Protocol: Double Suzuki-Miyaura Coupling

This protocol is a general procedure adapted for the double coupling of an aryl di-iodide like this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (2.5 eq)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Base, e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (4.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (2.5 eq), the base (4.0 eq), and the palladium catalyst (5 mol%).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired diarylated product[13].

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil Ar-Pd(II)L₂-I oxidative_addition->pdiil transmetalation Transmetalation pdiil_b [Ar-Pd(II)L₂-Ar']⁺ transmetalation->pdiil_b reductive_elimination Reductive Elimination reductive_elimination->pd0 product Coupled Product (Ar-Ar') reductive_elimination->product pdiil->transmetalation pdiil_b->reductive_elimination aryl_iodide This compound (Ar-I) aryl_iodide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

References

An In-depth Technical Guide to the Solubility of Bis(4-iodophenyl)amine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-iodophenyl)amine is a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. A thorough understanding of its solubility in common organic solvents is critical for its application in synthesis, purification, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the theoretical principles governing its dissolution, presenting available solubility data, and offering a detailed, field-proven experimental protocol for the quantitative determination of its solubility. In light of the limited publicly available quantitative solubility data, this guide emphasizes a robust methodology to empower researchers to generate reliable and reproducible data tailored to their specific laboratory conditions and research needs.

Introduction to this compound and its Physicochemical Properties

This compound, also known as 4,4'-diiododiphenylamine, is a solid aromatic amine with a molecular structure that significantly influences its solubility characteristics.[1][2] Understanding its key physicochemical properties is fundamental to predicting and explaining its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₁₂H₉I₂N[1]
Molecular Weight 421.01 g/mol [1]
Appearance White to light yellow powder or crystals[2]
Melting Point 125-129 °C[1][2]
Structure Two iodophenyl rings linked by a secondary amine[1]

The presence of two large, nonpolar iodophenyl groups suggests that this compound is a relatively nonpolar molecule. The iodine atoms contribute to a high molecular weight and increase the potential for van der Waals interactions. The secondary amine group (-NH-) introduces a degree of polarity and provides a site for hydrogen bond donation, although the steric hindrance from the bulky phenyl rings may limit its accessibility.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like".[3][4] This means that a solute will dissolve best in a solvent that has similar intermolecular forces. For this compound, the key intermolecular forces at play are:

  • Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between the nonpolar iodophenyl rings of the solute molecules and between the solute and nonpolar solvents.

  • Dipole-Dipole Interactions: The N-H bond in the amine group creates a dipole moment, allowing for dipole-dipole interactions with polar solvent molecules.

  • Hydrogen Bonding: The amine hydrogen can act as a hydrogen bond donor, and the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. This is most effective with protic solvents.

Based on these principles, the expected solubility of this compound in various classes of organic solvents is as follows:

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Due to the predominantly nonpolar nature of the large iodophenyl structure, moderate to good solubility is expected in these solvents, driven by van der Waals forces.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments and can engage in dipole-dipole interactions with the amine group of this compound. Solvents like acetone are explicitly mentioned as being able to dissolve this compound.[2][5] Good solubility is generally anticipated in this class of solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the N-H group. However, the energy required to break the hydrogen bonds within the solvent itself to accommodate the large, nonpolar solute molecule may limit solubility compared to polar aprotic solvents.

Known Solubility Data

Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative information from chemical suppliers indicates that it is soluble in acetone .[2][5]

Given the lack of comprehensive data, it is imperative for researchers to experimentally determine the solubility in the solvent system relevant to their specific application. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Determining the Solubility of this compound

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in an organic solvent.[4] This method is considered a gold standard for its reliability and reproducibility.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg accuracy)

  • Glass vials with screw caps and PTFE septa

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Methodology
  • Preparation of a Supersaturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

    • Securely cap the vial to prevent solvent evaporation, which would alter the concentration.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A typical duration is 24-48 hours, but the optimal time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute no longer changes.

  • Phase Separation:

    • Once equilibrium is established, remove the vial from the shaker. Allow the undissolved solid to settle by letting the vial stand undisturbed in the temperature-controlled environment for a short period.

    • For finer particles, centrifuge the vial at a moderate speed to pellet the excess solid. This step must be performed while maintaining the experimental temperature to prevent precipitation or further dissolution.

  • Sample Collection and Filtration:

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) to the syringe.

    • Filter the solution into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic solid particles.[4]

  • Quantification:

    • Accurately weigh the collected filtrate.

    • Dilute a precise aliquot of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (e.g., HPLC-UV).

    • Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound. A calibration curve should be generated using standard solutions of known concentrations.

  • Data Reporting:

    • Calculate the solubility based on the measured concentration and the dilution factor.

    • Report the solubility in standard units such as mg/mL, g/100 mL, or mol/L, and always specify the temperature at which the measurement was made.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_report Reporting A Add excess This compound to solvent B Agitate at constant temperature (24-48h) A->B Establish Equilibrium C Settle or Centrifuge to pellet excess solid B->C Achieve Saturation D Filter supernatant (0.22 µm PTFE filter) C->D Isolate Saturated Solution E Dilute aliquot of saturated solution D->E Prepare for Analysis F Analyze by HPLC/GC against calibration curve E->F Measure Concentration G Calculate and report solubility (e.g., mg/mL) at specified temperature F->G Final Result

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Safety Considerations

This compound is a chemical substance that requires careful handling. Users should always consult the latest Safety Data Sheet (SDS) before use.[6] Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[6]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[7]

  • Health Hazards: May cause skin and serious eye irritation.[1][6]

Conclusion

While specific quantitative solubility data for this compound remains scarce in the literature, a strong theoretical understanding of its physicochemical properties allows for reasoned predictions of its behavior in various organic solvents. Its large, nonpolar structure suggests good solubility in nonpolar and polar aprotic solvents, with acetone being a confirmed solvent. For precise quantitative needs, the detailed shake-flask experimental protocol provided in this guide offers a robust and reliable method for generating high-quality solubility data. This empowers researchers to optimize their processes, from synthesis to formulation, based on accurate and application-specific solubility measurements.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Bis(4-iodophenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-iodophenyl)amine, also known as 4,4'-diiododiphenylamine, is a halogenated aromatic amine of significant interest in various fields of chemical research, including materials science and medicinal chemistry. Its structure, featuring two iodophenyl rings linked by a secondary amine, provides a scaffold for the synthesis of more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data of this compound, offering insights into spectral interpretation and experimental considerations.

Molecular Structure and NMR-Active Nuclei

The structure of this compound contains several sets of chemically distinct protons and carbons, making NMR spectroscopy a powerful technique for its characterization. The key NMR-active nuclei are ¹H and ¹³C.

Molecular structure of this compound with atom numbering.

Experimental Protocols

The acquisition of high-quality NMR spectra is paramount for accurate structural analysis. The following protocols are recommended for this compound.

Sample Preparation

The choice of solvent is critical in NMR spectroscopy. Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. A concentration of 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃ is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern spectrometer. For quantitative analysis, the use of an internal standard may be necessary.

¹H NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended to achieve good signal dispersion, which is particularly important for resolving the aromatic proton signals.

  • Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 8 to 16 scans are usually adequate to obtain a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally appropriate.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution.

    • Spectral Width (sw): A spectral width of 12-16 ppm is suitable to cover the expected chemical shift range.

¹³C NMR Spectroscopy
  • Instrument: A spectrometer operating at a corresponding carbon frequency of 100 MHz or higher is recommended.

  • Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

    • Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.

    • Spectral Width (sw): A spectral width of 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region and a signal for the amine proton. The symmetry of the molecule results in a simplified spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.50Doublet~8.54HH-3, H-5, H-3', H-5'
~6.85Doublet~8.54HH-2, H-6, H-2', H-6'
~5.70Broad Singlet-1HN-H

Interpretation:

  • Aromatic Protons: The two phenyl rings are chemically equivalent due to rotation around the C-N bonds. Within each ring, the protons ortho to the iodine atom (H-3 and H-5) are equivalent, as are the protons meta to the iodine (H-2 and H-6).

    • The protons at the H-3/H-5/H-3'/H-5' positions are expected to appear as a doublet downfield (around 7.50 ppm). This is due to the deshielding effect of the adjacent electronegative iodine atom. The splitting into a doublet is caused by coupling to the neighboring protons at the H-2/H-6 positions.

    • The protons at the H-2/H-6/H-2'/H-6' positions are expected to appear as a doublet upfield (around 6.85 ppm). These protons are coupled to the H-3/H-5 protons. The upfield shift relative to the other aromatic protons is due to the electron-donating effect of the amine group.

  • Amine Proton: The N-H proton typically appears as a broad singlet. Its chemical shift can be variable and is influenced by factors such as concentration and the presence of trace amounts of water.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~143.0C1, C1'
~138.0C3, C5, C3', C5'
~119.0C2, C6, C2', C6'
~85.0C4, C4'

Interpretation:

  • C1 and C1': The carbons directly attached to the nitrogen atom are expected to resonate at a downfield chemical shift (around 143.0 ppm) due to the electronegativity of the nitrogen.

  • C3, C5, C3', and C5': These carbons, which are ortho to the iodine atoms, will have their chemical shifts significantly influenced by the heavy atom effect of iodine, in addition to the electronic effects of the substituents. They are predicted to appear around 138.0 ppm.

  • C2, C6, C2', and C6': These carbons are meta to the iodine atoms and ortho to the amine group. Their chemical shifts will be influenced by both substituents, and they are expected to resonate at a more upfield position (around 119.0 ppm) compared to the other aromatic carbons.

  • C4 and C4': The carbons bearing the iodine atoms are expected to have the most upfield chemical shift among the aromatic carbons (around 85.0 ppm). This is a characteristic effect of iodine substitution in aromatic rings, often referred to as the "heavy atom effect," which causes significant shielding.[1]

Visualizing NMR Assignments

The following diagram illustrates the correlation between the predicted NMR signals and the molecular structure of this compound.

Correlation of predicted ¹H and ¹³C NMR chemical shifts with the molecular structure.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for this compound. The predicted chemical shifts, multiplicities, and coupling constants, derived from the analysis of its molecular structure and comparison with analogous compounds, serve as a valuable reference for researchers in the identification and characterization of this compound. The detailed experimental protocols offer a practical framework for obtaining high-quality NMR spectra, ensuring the reliability of structural assignments. A thorough understanding of the NMR characteristics of this compound is crucial for its application in the synthesis of novel materials and pharmaceutically relevant molecules.

References

Foreword: The Analytical Challenge of Halogenated Diarylamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Bis(4-iodophenyl)amine

This compound, a symmetrical diarylamine, presents a unique analytical challenge and opportunity in mass spectrometry. As a core scaffold in materials science and a potential building block in pharmaceutical development, its precise characterization is paramount.[1][2] The presence of two heavy iodine atoms on a relatively simple aromatic framework dictates its ionization behavior and fragmentation pathways in predictable, yet insightful, ways. This guide eschews a generic template, instead focusing on a logical, causality-driven narrative to empower researchers in developing robust, self-validating analytical methods for this and similar molecules. We will explore the underlying principles that govern instrumental choices and interpret the resulting spectral data with confidence.

Foundational Physicochemical Properties

A successful mass spectrometry analysis begins with a fundamental understanding of the analyte's properties. These characteristics directly influence decisions regarding sample preparation, chromatography, and ionization source selection.

PropertyValue / DescriptionAnalytical Implication
Molecular Formula C₁₂H₉I₂NDefines the exact mass and isotopic pattern.
Molecular Weight 421.01 g/mol Guides the expected mass range for the molecular ion.[3]
Monoisotopic Mass 420.88245 DaThe precise mass used for high-resolution mass spectrometry (HRMS) identification.[4]
Structure Two iodophenyl rings linked by a secondary amine.The C-I and C-N bonds are key sites for fragmentation. The secondary amine is a site for protonation.
Purity & Appearance Typically a white to light yellow crystalline powder.[1][5]Purity should be assessed to avoid misinterpretation of impurity peaks.
Solubility Soluble in solvents like acetone.[1]Crucial for preparing solutions for LC/MS or direct infusion analysis.
Iodine Isotope Iodine is monoisotopic (¹²⁷I at 100% abundance).[6][7][8]Simplifies the mass spectrum, as no M+2 isotopic peaks from the halogen are present, unlike with chlorine or bromine.[6][8]

Strategic Ionization: Choosing the Right Tool for the Question

The ionization method is the heart of the mass spectrometry experiment. The choice between a "soft" or "hard" technique depends entirely on the analytical goal: are you seeking to confirm the molecular weight or elucidate the structure through fragmentation?

Electrospray Ionization (ESI): The Gentle Approach for Molecular Confirmation

ESI is a soft ionization technique ideal for polar molecules and confirming the molecular weight of thermally labile compounds.[9][10][11] For this compound, the secondary amine is a basic site readily protonated in the presence of an acidic mobile phase.

Causality: ESI works by creating a fine spray of charged droplets from a sample solution.[11] As the solvent evaporates, the charge density on the droplets increases until ions (like the protonated analyte, [M+H]⁺) are ejected into the gas phase. This process imparts minimal excess energy, preserving the intact molecular ion.[9]

Expected Ions in ESI:

  • [M+H]⁺: The most expected ion in positive mode ESI, with a calculated m/z of 421.8903 . This peak confirms the molecular weight.

  • [M+Na]⁺: Sodium adducts are common and would appear at m/z 443.8722 .[4]

  • [M-H]⁻: In negative mode, deprotonation of the amine can occur, yielding an ion at m/z 419.8746 .

Experimental Protocol: LC/MS Analysis using ESI
  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution. Further dilute to 1-10 µg/mL for analysis.

  • Chromatography (Optional but Recommended):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a high percentage of A, ramp up to a high percentage of B to elute the relatively non-polar analyte.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂) Temperature: 300 - 350 °C.

    • Drying Gas Flow: 8 - 12 L/min.

    • Nebulizer Pressure: 30 - 45 psi.

    • Mass Range: Scan from m/z 100 to 600.

Electron Ionization (EI): The Brute Force Method for Structural Clues

EI is a classic hard ionization technique that bombards the gas-phase analyte with high-energy electrons.[12] This process imparts significant energy, leading to extensive and reproducible fragmentation.[13] While often too harsh for large biomolecules, it is exceptionally useful for providing a structural "fingerprint" for smaller, volatile compounds.

Causality: The high-energy electrons knock an electron off the analyte, creating a high-energy radical cation (M•⁺). This molecular ion is unstable and rapidly undergoes fragmentation through various pathways to produce a series of smaller, characteristic fragment ions. The pattern of these fragments is highly dependent on the molecule's structure, particularly the weakest bonds.

Decoding the Fragmentation Pattern

The true power of mass spectrometry for structural analysis lies in interpreting the fragmentation patterns. For this compound, the key structural features—the weak C-I bonds and the central C-N bonds—provide a predictable roadmap for fragmentation under EI conditions.

Key Fragmentation Pathways:

  • Cleavage of the Carbon-Iodine Bond: The C-I bond is the weakest link. Loss of an iodine radical (•I, 127 Da) is a highly favorable fragmentation pathway.

  • Cleavage of the Carbon-Nitrogen Bond: Scission of the bond between the phenyl ring and the central nitrogen can also occur.

  • Sequential Losses: Primary fragments can undergo further fragmentation, leading to a cascade of smaller ions.

Predicted Major Fragments in an EI Spectrum
m/z (Mass/Charge)Proposed Ion StructureFragmentation Pathway
421 [C₁₂H₉I₂N]•⁺Molecular Ion (M•⁺)
294 [C₁₂H₉IN]•⁺M•⁺ - •I
167 [C₁₂H₉N]•⁺[M-I]⁺ - •I (Loss of the second Iodine)
219 [C₆H₆IN]•⁺Cleavage of C-N bond with charge on the iodophenylamine fragment.
127 [I]⁺Ionized iodine atom.[7][8]
92 [C₆H₆N]⁺Fragment corresponding to an aniline cation.
Visualization of Analytical Workflows

A clear understanding of the analytical process flow is essential for reproducible results.

Mass_Spectrometry_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation Prep Weighing & Dissolution (e.g., in Acetonitrile) Dilute Serial Dilution (to 1-10 µg/mL) Prep->Dilute LC Liquid Chromatography (C18 Column Separation) Dilute->LC Injection IonSource Ionization Source (ESI or EI) LC->IonSource Analyzer Mass Analyzer (e.g., Quadrupole, TOF) IonSource->Analyzer Detector Ion Detection Analyzer->Detector Process Data Processing (Spectrum Generation) Detector->Process Interpret Spectral Interpretation (Identify M⁺, Fragments) Process->Interpret Report Reporting Interpret->Report

Caption: General workflow for the MS analysis of this compound.

Ionization_Comparison cluster_esi Soft Ionization cluster_ei Hard Ionization Analyte This compound (Neutral Molecule) ESI Electrospray (ESI) Protonation (+H⁺) Analyte->ESI:f0 Goal: Molecular Weight Confirmation EI Electron Ionization (EI) Electron Impact (-e⁻) Analyte->EI:f0 Goal: Structural Elucidation ESI_Ion [M+H]⁺ Intact Molecular Ion m/z 421.89 ESI:f1->ESI_Ion EI_Ion [M]•⁺ Radical Cation m/z 421.01 EI:f1->EI_Ion Fragments Fragment Ions (e.g., [M-I]⁺, [I]⁺) EI_Ion->Fragments Fragmentation

Caption: Comparison of ESI and EI for analyzing this compound.

Self-Validating Systems: Ensuring Trustworthy Data

A robust analytical method must contain internal checks to validate its performance.

  • High-Resolution Mass Spectrometry (HRMS): Use an Orbitrap or TOF analyzer to measure the m/z of the molecular ion to four or five decimal places. Comparing this experimental mass to the calculated monoisotopic mass (420.88245 Da) provides unambiguous confirmation of the elemental formula.[4]

  • Isotopic Pattern: While iodine is monoisotopic, the contribution from ¹³C should be considered. The M+1 peak, resulting from the presence of one ¹³C atom in the molecule, should have a predictable relative abundance (~13.2% of the monoisotopic peak for a molecule with 12 carbons).

  • Tandem Mass Spectrometry (MS/MS): Isolate the [M+H]⁺ ion (m/z 421.9) from an ESI analysis and fragment it within the mass spectrometer (Collision-Induced Dissociation - CID). The resulting product ion spectrum should show fragments consistent with those predicted for EI (e.g., loss of I, loss of HI), providing structural confirmation without the need for a separate EI experiment.

Conclusion: A Synthesized Approach

The mass spectrometric analysis of this compound is a clear illustration of fundamental analytical principles. For rapid confirmation of identity and purity, a simple LC/MS method using Electrospray Ionization (ESI) is the superior choice, providing a clear molecular ion ([M+H]⁺) with high sensitivity. For detailed structural characterization or the identification of unknown isomers, Electron Ionization (EI) provides a rich fragmentation pattern that acts as a structural fingerprint, dominated by the predictable cleavage of the weak carbon-iodine bonds. By understanding the causality behind these techniques, researchers can confidently develop and interpret methods for this and a wide array of related halogenated compounds, ensuring data integrity and accelerating scientific discovery.

References

Physical properties like melting and boiling point of Bis(4-iodophenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Bis(4-iodophenyl)amine for Pharmaceutical Research and Development

Introduction

This compound, also known as 4,4'-diiododiphenylamine, is a halogenated secondary aromatic amine that serves as a pivotal building block in organic synthesis. Its rigid structure, conferred by the two phenyl rings, and the reactive carbon-iodine bonds make it a valuable precursor for creating more complex molecules through cross-coupling reactions. For researchers in drug discovery and materials science, a thorough understanding of the fundamental physical properties of this compound is not merely academic; it is a prerequisite for its effective application. Properties such as melting point and thermal stability dictate the parameters for chemical synthesis, purification, formulation, and storage, directly impacting the efficiency of research and development workflows and the quality of the final product.

This guide provides a detailed examination of the key physical properties of this compound, grounded in authoritative data. It moves beyond a simple recitation of values to explain the causality behind experimental choices and the practical implications of these properties for scientific professionals.

Molecular and Physicochemical Identity

A precise understanding of a compound's identity is the foundation of all subsequent experimental work. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 4-iodo-N-(4-iodophenyl)aniline[1][2]
Synonyms 4,4'-Diiododiphenylamine[3][4]
CAS Number 20255-70-3[1][2][3]
Molecular Formula C₁₂H₉I₂N[1][2][5]
Molecular Weight 421.01 g/mol [1][2]
Appearance White to light yellow powder or crystal[3][6]

Thermal Property I: Melting Point

The melting point is a critical indicator of a crystalline solid's purity and the strength of its crystal lattice forces. For this compound, a relatively high melting point is indicative of a stable, well-ordered crystal structure, influenced by intermolecular forces such as van der Waals interactions between the aromatic rings and iodine atoms.

Reported Melting Point Data

Data from various chemical suppliers consistently place the melting point of this compound within a narrow range, suggesting a high degree of purity for commercially available samples.

Melting Point RangeSource(s)
125-129 °C[1][3][6]
127 °C (Reference)[2][4]
Experimental Determination of Melting Point: Differential Scanning Calorimetry (DSC)

While capillary melting point apparatus provides a simple method for determination, Differential Scanning Calorimetry (DSC) offers superior accuracy and additional thermodynamic information. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the resulting thermogram.

  • Sample Preparation: The sample is hermetically sealed in an aluminum pan to ensure uniform heat transfer and prevent any sublimation prior to melting.

  • Inert Atmosphere: An inert nitrogen atmosphere is crucial to prevent oxidative degradation of the sample at elevated temperatures, ensuring the observed thermal event is purely the phase transition of melting.

  • Heating Rate: A controlled heating rate (e.g., 10 °C/min) is selected as a balance between resolution and experimental time. A slower rate can provide better peak resolution but may broaden the peak, while a faster rate can cause a lag in thermal response, artificially elevating the observed melting temperature.

  • Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan using a sample press. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a constant rate of 10 °C/min up to a temperature safely above the melting point (e.g., 150 °C).

    • Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) throughout the experiment.

  • Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the onset temperature or the peak temperature of the endothermic event.

DSC_Workflow cluster_prep Preparation cluster_run Analysis cluster_output Output Calibrate 1. Calibrate DSC (Indium Standard) Weigh 2. Weigh Sample (2-5 mg) Calibrate->Weigh Seal 3. Seal in Pan (Sample & Reference) Weigh->Seal Load 4. Load into DSC Cell Seal->Load Program 5. Run Thermal Program (Heat at 10°C/min under N2) Load->Program Analyze 6. Analyze Thermogram Program->Analyze Result Determine Onset/Peak Tm Analyze->Result

Caption: Workflow for Melting Point Determination using DSC.

Thermal Property II: Boiling Point and Stability

A boiling point for this compound is not reported in standard chemical databases or supplier specifications. This is common for larger organic molecules with significant intermolecular forces and molecular weight. Such compounds often have predicted boiling points so high that they thermally decompose before they can reach a boiling state at atmospheric pressure.

Therefore, for professionals in drug development, determining the compound's thermal stability and decomposition temperature is far more relevant and practical than attempting to measure a boiling point.

Experimental Determination of Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the ideal technique for this purpose. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A significant loss of mass indicates decomposition. This information is critical for establishing maximum temperature limits for drying, processing, and chemical reactions.

  • Atmosphere: As with DSC, an inert nitrogen atmosphere is used to ensure the observed mass loss is due to thermal decomposition (pyrolysis) rather than oxidation.

  • Heating Rate: A steady heating rate (e.g., 10-20 °C/min) provides a clear profile of decomposition over a practical timeframe.

  • Temperature Range: The experiment must be run to a sufficiently high temperature to ensure the complete decomposition profile is captured.

  • Instrument Calibration: Calibrate the TGA's mass and temperature scales using appropriate standards.

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into the TGA sample pan (typically platinum or ceramic).

  • Instrument Setup: Place the sample pan onto the TGA's microbalance.

  • Thermal Program:

    • Equilibrate the furnace at ambient temperature (e.g., 30 °C).

    • Ramp the temperature at a constant rate of 20 °C/min up to a high temperature (e.g., 600-800 °C).

    • Maintain a constant nitrogen purge gas flow throughout the experiment.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset of decomposition is identified as the temperature at which significant mass loss begins.

TGA_Workflow cluster_prep Preparation cluster_run Analysis cluster_output Output Weigh 1. Weigh Sample (5-10 mg) Load 2. Load onto TGA Balance Weigh->Load Program 3. Run Thermal Program (Heat at 20°C/min under N2) Load->Program Record 4. Record Mass vs. Temp Program->Record Result Determine Decomposition Onset Temperature (Td) Record->Result

Caption: Workflow for Thermal Stability Analysis using TGA.

Implications for Drug Development Professionals

The physical properties of this compound have direct and significant consequences for its use in a research and development setting.

  • Synthesis and Process Chemistry: The high melting point and thermal instability define a specific operational window. Reaction temperatures must be kept safely below the decomposition temperature to avoid degradation and impurity formation. The solid nature of the compound at room temperature requires careful selection of solvents for reactions to ensure complete dissolution.

  • Formulation and Solubility: As a crystalline solid with a high melting point, this compound is expected to have low aqueous solubility. This is a critical consideration in early-stage drug development, as solubility directly impacts bioavailability. Strategies such as salt formation or formulation with solubilizing excipients may be necessary for any downstream pharmaceutical application of its derivatives.

  • Purity and Quality Control: The sharp melting point range (125-129 °C) serves as a reliable, initial indicator of purity. Any significant depression or broadening of this range would suggest the presence of impurities, warranting further analytical investigation by methods such as HPLC or GC-MS.

  • Storage and Handling: The recommended storage temperature of 2-8 °C, while the compound is stable at room temperature, is a precautionary measure to minimize any potential long-term degradation, especially in the presence of light or air.[1][7]

Conclusion

This compound is a crystalline solid characterized by a distinct melting point between 125-129 °C and the absence of an atmospheric boiling point due to thermal decomposition at higher temperatures. For scientists and researchers, these properties are not mere data points but are guiding parameters for the compound's synthesis, handling, and application. A comprehensive understanding, supported by robust analytical techniques like DSC and TGA, is essential for leveraging this versatile chemical building block effectively in the complex landscape of drug discovery and materials science.

References

The Evolving Landscape of Diarylamine Synthesis: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Diaryl C-N Bond

Diarylamines, characterized by a nitrogen atom bridging two aromatic rings, are a cornerstone of modern molecular science. This structural motif is a privileged scaffold in a vast array of functional molecules, from life-saving pharmaceuticals and innovative agrochemicals to high-performance organic electronic materials. The inherent stability and unique electronic properties conferred by the diarylamine core make it an indispensable component in contemporary drug discovery and materials science. Consequently, the efficient and versatile synthesis of these compounds has been a central theme in organic chemistry for over a century, driving the development of some of the most powerful bond-forming reactions known to the field. This guide provides a comprehensive technical overview of the discovery and historical evolution of diarylamine synthesis, offering field-proven insights into the core methodologies that have shaped this critical area of research.

Part 1: The Dawn of C-N Cross-Coupling: The Ullmann and Goldberg Era

The genesis of diarylamine synthesis lies in the pioneering work of Fritz Ullmann and Irma Goldberg in the early 20th century. These seminal discoveries, born from the study of copper-mediated reactions, laid the very foundation for C-N cross-coupling chemistry.

The Ullmann Condensation: A Copper-Catalyzed Beginning

In 1905, Fritz Ullmann reported that copper metal could catalyze the reaction between aryl halides and phenols to form diaryl ethers.[1] This discovery, now famously known as the Ullmann condensation, was soon extended to the formation of C-N bonds. Traditionally, the Ullmann condensation for diarylamine synthesis involves the coupling of an aryl halide with an amine in the presence of a stoichiometric amount of copper powder or a copper salt at high temperatures (often exceeding 150-220°C).[2][3]

The causality behind the harsh reaction conditions of the traditional Ullmann reaction lies in the low reactivity of the copper catalyst. The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, where the initial oxidative addition of the aryl halide to a Cu(I) species is often the rate-limiting step. The use of high-boiling polar solvents like DMF or NMP is necessary to achieve the required temperatures and solubilize the reactants.[2]

The Goldberg Reaction: A Refinement for Amine Coupling

A significant refinement to the Ullmann-type C-N coupling was reported by Irma Goldberg in 1906. The Goldberg reaction specifically describes the copper-catalyzed reaction between an aryl halide and an aniline to form a diarylamine.[3] While mechanistically similar to the Ullmann condensation, the Goldberg reaction highlighted the utility of this methodology for the direct synthesis of diarylamines.

Despite their groundbreaking nature, both the Ullmann and Goldberg reactions suffered from significant limitations:

  • Harsh Reaction Conditions: The high temperatures required limited the functional group tolerance of the reaction.

  • Stoichiometric Copper: The use of large amounts of copper led to difficulties in product purification and generated significant metallic waste.

  • Limited Substrate Scope: The reactions were often limited to electron-poor aryl halides, with electron-rich and sterically hindered substrates proving to be challenging.[2]

These limitations spurred the search for more efficient and versatile methods for diarylamine synthesis, setting the stage for the next major breakthrough in the field.

Part 2: The Palladium Revolution: The Buchwald-Hartwig Amination

The mid-1990s witnessed a paradigm shift in C-N cross-coupling chemistry with the nearly simultaneous reports from the laboratories of Stephen L. Buchwald and John F. Hartwig on palladium-catalyzed amination reactions.[4] This transformative methodology, now universally known as the Buchwald-Hartwig amination, offered a milder, more general, and highly efficient route to diarylamines and other arylamines.

The initial discoveries built upon earlier work by Migita and co-workers in 1983, who reported the palladium-catalyzed coupling of aryl bromides with aminostannanes.[4] However, it was the development of new, bulky, and electron-rich phosphine ligands by the Buchwald and Hartwig groups that truly unlocked the synthetic potential of this reaction.

Mechanistic Insights: The Pd(0)/Pd(II) Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.

  • Reductive Elimination: The diarylamine product is formed through reductive elimination from the Pd(II) center, regenerating the active Pd(0) catalyst.[2]

The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) and Hartwig, facilitate both the oxidative addition and, crucially, the reductive elimination steps, while minimizing side reactions like β-hydride elimination.[2]

Comparative Analysis: Ullmann/Goldberg vs. Buchwald-Hartwig

The choice between the classical copper-catalyzed methods and the modern palladium-catalyzed approach is a critical decision for any chemist synthesizing diarylamines. The following table provides a head-to-head comparison of these two cornerstone methodologies.

FeatureUllmann/Goldberg CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Typical Ligands Simple diamines, amino acids, or noneBulky, electron-rich phosphines
Reaction Temperature High (often >150-220°C for traditional methods)Milder (often 25-120°C)
Base Strong inorganic bases (e.g., K₂CO₃, K₃PO₄)Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS)
Solvent High-boiling polar solvents (e.g., DMF, NMP)Aprotic solvents (e.g., Toluene, Dioxane)
Substrate Scope Traditionally favored for electron-poor aryl halidesBroad scope, including electron-rich and -neutral aryl halides
Cost Generally lower (abundant copper catalyst)Higher (precious palladium catalyst and specialized ligands)

Part 3: Intramolecular Rearrangements for Diarylamine Synthesis

Beyond intermolecular cross-coupling reactions, intramolecular rearrangements offer elegant and often complementary strategies for the synthesis of diarylamines. Two of the most notable examples are the Chapman and Smiles rearrangements.

The Chapman Rearrangement: A Thermal 1,3-Aryl Shift

The Chapman rearrangement is the thermal conversion of an aryl N-arylbenzimidate to an N,N-diarylamide, which can then be hydrolyzed to the corresponding diarylamine.[5] This reaction involves a 1,3-shift of an aryl group from an oxygen atom to a nitrogen atom.

The mechanism of the Chapman rearrangement is an intramolecular nucleophilic aromatic substitution. The reaction is typically carried out at high temperatures, and the migrating aptitude of the aryl group is influenced by its electronic properties, with electron-withdrawing groups on the migrating aryl ring generally accelerating the reaction.

The Smiles Rearrangement: A Versatile Intramolecular Nucleophilic Aromatic Substitution

The Smiles rearrangement is a more general intramolecular nucleophilic aromatic substitution reaction that can be utilized for the synthesis of diarylamines. In a typical Smiles rearrangement for diarylamine synthesis, a suitable precursor containing two aryl groups linked by a heteroatom-containing chain is treated with a base. This induces a nucleophilic attack of an anionic nitrogen or oxygen atom onto one of the aryl rings, leading to the formation of a spirocyclic intermediate, which then rearranges to the more stable diarylamine product.[6]

Recent advances have demonstrated transition-metal-free desulfinylative Smiles rearrangements, providing a mild and efficient route to sterically hindered diarylamines that are often difficult to access via traditional cross-coupling methods.[6]

Part 4: Modern Frontiers and Green Chemistry Approaches

The field of diarylamine synthesis continues to evolve, with a strong emphasis on developing more sustainable and efficient methodologies. Recent advances include:

  • Ligand-Accelerated Ullmann Couplings: The development of new ligands for copper has enabled Ullmann-type couplings to be performed under much milder conditions, broadening their substrate scope and functional group tolerance.[7][8]

  • Heterogeneous Catalysis: The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable synthetic processes.[9]

  • Photoredox and Dual Catalysis: The merger of photoredox catalysis with transition metal catalysis has opened up new avenues for C-N bond formation under mild conditions.

  • Transition-Metal-Free Methods: There is a growing interest in developing completely transition-metal-free methods for diarylamine synthesis, such as the desulfinylative Smiles rearrangement and nitrosonium-initiated C-N bond formation, to address the cost and toxicity concerns associated with heavy metals.[6]

Experimental Protocols

To provide a practical context for the discussed methodologies, the following are representative, step-by-step experimental protocols for the Ullmann condensation and the Buchwald-Hartwig amination.

Protocol 1: Ullmann Condensation for the Synthesis of Di(p-tolyl)amine[2]

Materials:

  • 4-Iodotoluene (1.0 mmol, 218 mg)

  • p-Toluidine (1.2 mmol, 129 mg)

  • Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)

  • N,N'-Dimethylethylenediamine (0.1 mmol, 11 µL)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add CuI (9.5 mg), K₂CO₃ (276 mg), and a magnetic stir bar.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add 4-iodotoluene (218 mg) and p-toluidine (129 mg).

  • Add anhydrous dioxane (5 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at 110 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford di(p-tolyl)amine.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Di(p-tolyl)amine[2]

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • p-Toluidine (1.2 mmol, 129 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg), XPhos (14.3 mg), NaOtBu (135 mg), and a magnetic stir bar.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add 4-bromotoluene (171 mg) and p-toluidine (129 mg).

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and add water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford di(p-tolyl)amine.

Visualization of Core Mechanisms

To further elucidate the mechanistic underpinnings of these key reactions, the following diagrams, generated using Graphviz, illustrate the catalytic cycles and rearrangement pathways.

Ullmann_Condensation Cu(I)X Cu(I)X Cu(I)-Amine Complex [Cu(I)(R₂NH)X] Cu(I)X->Cu(I)-Amine Complex + R₂NH Copper Amide Cu(I)NR₂ Cu(I)-Amine Complex->Copper Amide + Base - BH⁺X⁻ Cu(III) Intermediate [Ar-Cu(III)(NR₂)X] Copper Amide->Cu(III) Intermediate + Ar-X (Oxidative Addition) Diarylamine Product Ar-NR₂ Cu(III) Intermediate->Diarylamine Product Reductive Elimination Regenerated Catalyst Cu(I)X Cu(III) Intermediate->Regenerated Catalyst

Figure 1: Catalytic cycle of the Ullmann Condensation.

Buchwald_Hartwig_Amination Pd(0)Lₙ Pd(0)Lₙ Pd(II) Complex [Ar-Pd(II)(X)Lₙ] Pd(0)Lₙ->Pd(II) Complex + Ar-X (Oxidative Addition) Amine Coordination [Ar-Pd(II)(R₂NH)(X)Lₙ] Pd(II) Complex->Amine Coordination + R₂NH Amido Complex [Ar-Pd(II)(NR₂)Lₙ] Amine Coordination->Amido Complex + Base - BH⁺X⁻ Diarylamine Product Ar-NR₂ Amido Complex->Diarylamine Product Reductive Elimination Regenerated Catalyst Pd(0)Lₙ Amido Complex->Regenerated Catalyst

Figure 2: Catalytic cycle of the Buchwald-Hartwig Amination.

Chapman_Rearrangement Start Aryl N-Arylbenzimidate Intermediate [Four-membered Transition State] Start->Intermediate Δ (Heat) Product1 N,N-Diarylamide Intermediate->Product1 1,3-Aryl Shift Product2 Diarylamine Product1->Product2 Hydrolysis

Figure 3: Simplified workflow of the Chapman Rearrangement.

Conclusion and Future Outlook

The synthesis of diarylamines has undergone a remarkable evolution, from the harsh, copper-mediated reactions of the early 20th century to the mild, efficient, and highly versatile palladium-catalyzed methods of today. The development of the Buchwald-Hartwig amination, in particular, has revolutionized the field, enabling the synthesis of a vast array of complex diarylamines that were previously inaccessible.

Looking ahead, the future of diarylamine synthesis will undoubtedly be shaped by the principles of green and sustainable chemistry. The development of more active and robust catalysts based on abundant and non-toxic metals, the use of environmentally benign solvents, and the design of transition-metal-free methodologies will continue to be major areas of focus. As our understanding of reaction mechanisms deepens, we can expect the emergence of even more sophisticated and selective methods for the construction of the vital C-N bond, further empowering chemists in their quest to design and create the molecules that will shape our future.

References

A Senior Application Scientist's In-Depth Technical Guide to the Theoretical Calculation of Bis(4-iodophenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the theoretical investigation of Bis(4-iodophenyl)amine, a molecule of interest in materials science and drug development. Recognizing the challenges inherent in modeling systems with heavy atoms, this document outlines a robust computational methodology grounded in Density Functional Theory (DFT). It is designed for researchers, scientists, and drug development professionals seeking to accurately predict the structural, electronic, and spectroscopic properties of this and similar halogenated diarylamines. The protocols detailed herein emphasize scientific integrity through a self-validating system that, while acknowledging a lack of direct experimental spectra for the title compound, leverages data from analogous structures to ensure the reliability of the chosen theoretical approach.

Introduction: The Rationale for a Computational Approach

This compound, also known as 4,4'-diiododiphenylamine, is a significant building block in the synthesis of functional organic materials, including those used in organic electronics.[1] Its molecular structure, characterized by two iodophenyl rings linked by a secondary amine, imparts unique electronic and photophysical properties. Theoretical calculations offer a powerful, non-destructive, and cost-effective means to elucidate these properties at the atomic level, providing insights that can guide synthetic efforts and the rational design of new materials.

The presence of two heavy iodine atoms, however, presents a computational challenge. The large number of electrons and the influence of relativistic effects on the valence electrons necessitate a carefully chosen theoretical methodology to achieve accurate predictions. This guide addresses these challenges by providing a step-by-step protocol for the accurate in-silico investigation of this compound.

Foundational Principles: Selecting the Right Computational Tools

The cornerstone of a reliable theoretical study is the selection of appropriate methods and parameters that accurately reflect the underlying quantum mechanical behavior of the molecule. For a system like this compound, this requires careful consideration of the functional, basis set, and the treatment of environmental effects.

The Workhorse: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method for polyatomic molecules due to its favorable balance of computational cost and accuracy. DFT calculations are central to determining the geometric and electronic ground-state properties of this compound. For excited-state properties, such as UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is the method of choice.

The Importance of the Functional and Basis Set

The accuracy of DFT calculations is intrinsically linked to the choice of the exchange-correlation functional and the basis set.

  • Functionals: For molecules containing heavy elements, hybrid functionals often provide a good compromise between accuracy and computational expense. Based on extensive experience with iodine-rich compounds, the mPW1PW functional has proven to be very reliable.[2] Alternatively, the widely-used B3LYP functional can also yield good results.

  • Basis Sets for Heavy Atoms (Iodine): The large number of core electrons in iodine makes all-electron calculations computationally demanding. A highly effective approach is the use of Effective Core Potentials (ECPs) , which replace the core electrons with a potential, significantly reducing the computational cost. The LANL2DZ (Los Alamos National Laboratory 2-double-ζ) basis set with its associated ECP is a well-validated and successful choice for iodine.[2] The revised LANL08(d) version is also a strong candidate.

  • Basis Sets for Lighter Atoms (C, N, H): For the carbon, nitrogen, and hydrogen atoms, a flexible basis set is required to accurately describe the electronic distribution. The 6-311+G(d,p) or the def2-TZVP basis sets are recommended. These triple-zeta basis sets with diffuse and polarization functions provide a high level of accuracy.

Accounting for the Environment: Solvent Effects

Most chemical and biological processes occur in solution. Therefore, accounting for the effect of the solvent is crucial for accurate predictions of molecular properties. Implicit solvent models offer a computationally efficient way to model these effects by treating the solvent as a continuous medium with a specific dielectric constant.

  • Polarizable Continuum Model (PCM): PCM is a widely used and robust implicit solvent model that can be applied to a variety of solvents.

  • Solvation Model based on Density (SMD): The SMD model is a universal solvation model that has been parameterized for a wide range of solvents and generally provides high accuracy for solvation free energies.

The Computational Workflow: A Step-by-Step Protocol

This section details the practical steps for performing theoretical calculations on this compound. The workflow is designed to be systematic and self-validating at each stage.

Diagram: Computational Workflow for this compound

Computational Workflow cluster_0 Preparation cluster_1 Ground State Calculations (DFT) cluster_2 Excited State Calculations (TD-DFT) cluster_3 Analysis & Validation A 1. Initial Structure Generation (Using Tris(4-iodophenyl)amine crystal structure as a template) B 2. Geometry Optimization (e.g., mPW1PW/LANL2DZ(I)/6-311+G(d,p)) A->B C 3. Frequency Analysis (Confirm minimum energy structure) B->C F 6. Vertical Excitation Energy Calculation (Simulate UV-Vis Spectrum) B->F D 4. Calculation of Ground State Properties (HOMO, LUMO, Dipole Moment, etc.) C->D E 5. NMR Chemical Shift Calculation (GIAO method) C->E G 7. Comparison with Experimental Data (NMR, and UV-Vis of analogous compounds) D->G E->G F->G H 8. Interpretation of Results G->H

Caption: A schematic of the computational workflow for this compound.

Step 1: Initial Structure Generation

The starting point for any calculation is a reasonable initial 3D structure of the molecule. In the absence of an experimental crystal structure for this compound, a reliable initial geometry can be constructed using the crystallographic data of the closely related Tris(4-iodophenyl)amine. This can be done using standard molecular modeling software.

Step 2: Geometry Optimization

The initial structure must be optimized to find the lowest energy conformation. This is a critical step as all subsequent property calculations depend on the accuracy of the optimized geometry.

Protocol for Geometry Optimization:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.

  • Method:

    • Functional: mPW1PW or B3LYP

    • Basis Set: A mixed basis set approach is recommended:

      • Iodine: LANL2DZ with its associated ECP.

      • Carbon, Nitrogen, Hydrogen: 6-311+G(d,p).

  • Solvent Model: If calculations in solution are desired, specify an implicit solvent model (e.g., PCM or SMD) with the appropriate solvent (e.g., dichloromethane or chloroform).

  • Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is reached.

Step 3: Frequency Analysis

A frequency calculation must be performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

Protocol for Frequency Analysis:

  • Software: Use the same software as in the geometry optimization.

  • Method: The same functional and basis set used for the optimization must be employed.

  • Output: Verify that all calculated vibrational frequencies are positive (real).

Step 4: Calculation of Ground State Properties

Once a stable geometry is confirmed, various ground-state electronic properties can be calculated. These provide insights into the molecule's reactivity and electronic behavior.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution are crucial for understanding the electronic transitions and charge transfer properties.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.

  • Dipole Moment: The calculated dipole moment provides information about the molecule's polarity.

Step 5: NMR Chemical Shift Calculation

Theoretical prediction of NMR spectra is a powerful tool for structure elucidation and for validating the computational model.

Protocol for NMR Calculation:

  • Method: The Gauge-Including Atomic Orbital (GIAO) method is the standard and most reliable approach for calculating NMR chemical shifts.

  • Reference: Chemical shifts should be calculated relative to a standard reference compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

Step 6: Simulating the UV-Vis Spectrum with TD-DFT

TD-DFT calculations are used to predict the electronic absorption spectrum by calculating the vertical excitation energies from the ground state to various excited states.

Protocol for TD-DFT Calculation:

  • Software: Use a quantum chemistry package that supports TD-DFT calculations.

  • Method: The same functional and basis set used for the ground state calculations should be employed.

  • Number of States: Calculate a sufficient number of excited states (e.g., the first 10-20 singlet states) to cover the relevant UV-Vis region.

  • Solvent Model: It is highly recommended to include the same implicit solvent model used in the ground state calculations, as solvatochromic effects can be significant.

  • Analysis: The calculated excitation energies and oscillator strengths can be used to generate a theoretical UV-Vis spectrum, which can then be compared with experimental data for analogous compounds.

Data Presentation and Validation

To ensure the trustworthiness of the theoretical results, it is essential to present the data in a clear and organized manner and to validate it against any available experimental benchmarks.

Tabulated Computational Parameters
ParameterRecommended ValueRationale
DFT Functional mPW1PW or B3LYPProven reliability for systems with heavy atoms.
Basis Set (Iodine) LANL2DZ with ECPComputationally efficient and accurate for heavy elements.
Basis Set (C, N, H) 6-311+G(d,p) or def2-TZVPFlexible basis set for accurate description of valence electrons.
Solvent Model PCM or SMDEfficiently accounts for bulk solvent effects.
NMR Method GIAOStandard and reliable method for chemical shift calculations.
Comparison of Theoretical and Experimental Data

Table: Comparison of Calculated and Experimental ¹H NMR Chemical Shifts (ppm)

ProtonCalculated (in CDCl₃)Experimental (in CDCl₃)
H (ortho to N) ValueValue
H (meta to N) ValueValue
N-H ValueValue

(Note: The table should be populated with the actual calculated and experimental values upon completion of the calculations.)

Conclusion: A Pathway to Predictive Accuracy

This in-depth technical guide provides a robust and scientifically sound methodology for the theoretical calculation of this compound. By carefully selecting the computational methods, including the appropriate functional, basis sets, and solvent models, researchers can obtain reliable predictions of the molecule's structural, electronic, and spectroscopic properties. The emphasis on a systematic workflow, including validation against available experimental data for analogous compounds, ensures the integrity and trustworthiness of the computational results. This framework not only serves as a practical guide for studying this compound but also as a template for the theoretical investigation of other complex halogenated organic molecules.

References

Methodological & Application

Mastering the Synthesis of Triarylamines: A Protocol for Buchwald-Hartwig Amination of Bis(4-iodophenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of triarylamines, specifically focusing on the coupling of a secondary diarylamine, bis(4-iodophenyl)amine, with an aryl halide. Triarylamines are crucial structural motifs in a vast array of functional materials, pharmaceuticals, and agrochemicals, making their efficient synthesis a topic of significant interest to researchers in both academic and industrial settings.[4][5][6] This guide moves beyond a simple recitation of steps to explain the underlying mechanistic principles and the rationale behind the selection of each reaction component, ensuring a robust and reproducible methodology.

Introduction: The Significance of Triarylamine Synthesis

The synthesis of triarylamines has traditionally been approached through methods like the Ullmann condensation. However, these methods often require harsh reaction conditions, such as high temperatures, and can have limited substrate scope.[7] The advent of the Buchwald-Hartwig amination revolutionized C-N bond formation, offering a milder and more versatile alternative.[1][8] This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of aryl amines from aryl halides and a wide variety of amine coupling partners.[9] The protocol detailed herein focuses on the double N-arylation of an aniline derivative, a key transformation for accessing complex triarylamine structures.[10]

Mechanistic Underpinnings of the Buchwald-Hartwig Amination

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[7]

The generally accepted catalytic cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond (in this case, an aryl iodide) to form a Pd(II) intermediate.[11][12] The reactivity of the aryl halide generally follows the trend I > Br > OTf > Cl.[13]

  • Amine Coordination and Deprotonation: The amine (this compound) coordinates to the Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[12] The choice of base is critical and is dependent on the solvent and the nature of the amine.[14][15][16][17]

  • Reductive Elimination: The final step is the reductive elimination of the triarylamine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11][12]

The efficiency of this cycle is heavily influenced by the choice of phosphine ligand, which plays a crucial role in stabilizing the palladium catalyst and facilitating both the oxidative addition and reductive elimination steps.[7][18]

Visualizing the Catalytic Cycle

To further elucidate the process, the following diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle.

Buchwald_Hartwig_Amination Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_Aryl LnP(Ar)(I) OxAdd->PdII_Aryl Amine_Coord Amine Coordination (R₂NH) PdII_Aryl->Amine_Coord PdII_Amine [LnP(Ar)(I)(R₂NH)] Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido LnP(Ar)(NR₂) Deprotonation->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Regenerates Catalyst Product Product (Ar-NR₂) Reduct_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is designed for the synthesis of a triarylamine via the coupling of this compound with an aryl bromide. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableSubstrate
Aryl Bromide≥98%Commercially AvailableCoupling Partner (e.g., Bromobenzene)
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePalladium Precursor
Tri(tert-butyl)phosphine (P(tBu)₃) or XPhosLigand GradeCommercially AvailableLigand
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableBase
Anhydrous TolueneAnhydrousCommercially AvailableSolvent
Schlenk Flask/Tube--Reaction Vessel
Magnetic Stirrer/Hotplate---
Inert Gas Supply (Ar or N₂)High Purity--
Step-by-Step Procedure
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv.), the aryl bromide (2.2 equiv.), sodium tert-butoxide (2.4 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and the phosphine ligand (0.04 equiv., 4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Rationale: The use of an excess of the aryl bromide and base drives the reaction to completion. The palladium catalyst and ligand are used in catalytic amounts. Bulky, electron-rich phosphine ligands like P(tBu)₃ or biarylphosphine ligands like XPhos are often effective for this transformation as they promote both oxidative addition and reductive elimination.[18]

  • Solvent Addition: Add anhydrous toluene to the flask via syringe to achieve a desired concentration (typically 0.1-0.5 M with respect to the limiting reagent, this compound).

    • Rationale: Anhydrous and degassed solvents are crucial to prevent quenching of the base and oxidation of the Pd(0) catalyst.[13][19][20][21][22] Toluene is a common solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve the reactants and catalyst.[2]

  • Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.

    • Rationale: Elevated temperatures are typically required to overcome the activation energy of the oxidative addition and reductive elimination steps.[12]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A sample can be taken from the reaction mixture (under inert atmosphere), quenched with a small amount of water, and extracted with an organic solvent for analysis.

  • Workup: Once the reaction is complete (as determined by the consumption of the starting material), cool the flask to room temperature. Carefully quench the reaction by adding water.

    • Caution: The addition of water to the reaction mixture containing residual sodium tert-butoxide can be exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired triarylamine.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure all reagents and solvents are anhydrous and that the reaction was set up under a strictly inert atmosphere. The palladium precatalyst or ligand may have degraded.

    • Insufficient Base: The base is crucial for the deprotonation step.[14][15][16][17] Ensure the base is fresh and has been handled under inert conditions.

    • Ligand Choice: The choice of ligand is critical. If one ligand is ineffective, screening other bulky, electron-rich phosphine ligands may be necessary.[1][23]

  • Side Reactions:

    • Hydrodehalogenation: This side reaction, where the aryl halide is reduced to an arene, can sometimes be observed. This may be minimized by optimizing the reaction conditions (e.g., temperature, catalyst loading).

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of triarylamines. By understanding the underlying mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can reliably and efficiently construct these valuable molecules. The protocol provided in this application note serves as a robust starting point for the successful synthesis of triarylamines from this compound, enabling further advancements in materials science, medicinal chemistry, and drug development.

References

Application Notes & Protocols: Strategic Synthesis of Triarylamines via Suzuki-Miyaura Cross-Coupling with Bis(4-iodophenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bis(4-iodophenyl)amine in Materials Synthesis

This compound is a pivotal precursor in the synthesis of advanced functional materials. Its rigid, pre-organized diarylamine structure serves as a core upon which complex, electronically active molecules can be constructed. The two iodine substituents are excellent leaving groups for palladium-catalyzed cross-coupling reactions, making this molecule an ideal building block for creating symmetrical and asymmetrical triarylamine derivatives.

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is the preeminent method for this purpose, valued for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acid reagents.[1][2] The resulting triphenylamine (TPA) derivatives are cornerstone materials in the field of organic electronics, finding extensive application as hole-transporting layers (HTLs) in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and as active components in organic field-effect transistors (OFETs).[3][4][5][6] Their efficacy stems from their unique electronic properties, thermal stability, and ability to form stable radical cations, which facilitates efficient charge transport.[6][7]

This guide provides a comprehensive overview of the mechanistic underpinnings, key reaction parameters, and a detailed protocol for the successful implementation of the Suzuki-Miyaura cross-coupling using this compound.

The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[8][9] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[10]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst. It inserts into the carbon-iodine bond of this compound, a typically fast and often rate-determining step for aryl halides.[2] This oxidizes the catalyst to a Pd(II) species. The reactivity order for aryl halides in this step is I > Br > OTf >> Cl.[2][9] The use of an aryl iodide like this compound is advantageous, often allowing for milder reaction conditions compared to less reactive chlorides or bromides.[11]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) complex. The process is activated by a base, which converts the neutral boronic acid (R-B(OH)₂) into a more nucleophilic boronate species (e.g., R-B(OH)₃⁻).[12][13] This boronate then displaces the halide on the palladium center, forming a new diorganopalladium(II) intermediate. The choice of base and solvent is crucial for the efficiency of this step.[1]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple to form a new carbon-carbon bond, yielding the desired triarylamine product. This process simultaneously reduces the palladium back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[8][10]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(I)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ (Diorganopalladium Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination re_product Product (Ar-Ar') trans_complex->re_product start_reagents This compound (Ar-I) start_reagents->oa_complex boronic_reagent Ar'-B(OH)₂ + Base boronic_reagent->trans_complex

Caption: The Pd(0)/Pd(II) catalytic cycle for the Suzuki-Miyaura reaction.

Optimizing Reaction Parameters: A Scientist's Guide

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of several key components. The electron-rich nature of the diarylamine substrate requires careful consideration of the catalyst system.

  • Palladium Catalyst & Ligand: While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often provide higher yields under milder conditions, especially for challenging substrates.[14] These systems typically pair a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos).[15][16] These ligands promote the oxidative addition step and stabilize the active Pd(0) species, leading to more efficient catalysis.[16] Pre-formed palladium-ligand complexes, known as precatalysts (e.g., XPhos Pd G2), are also highly effective and offer greater air stability.[14]

  • Base: The base plays a critical role in the transmetalation step.[13] Its strength and solubility influence reaction rates and yields.

    • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common. K₃PO₄ is often a good choice for coupling with electron-rich aryl halides. Cs₂CO₃ is a stronger base and can accelerate reactions but is more expensive.

    • The presence of water is often necessary to solubilize the inorganic base and facilitate the formation of the active boronate species.[1]

  • Solvent: The choice of solvent affects the solubility of reagents and the stability of the catalytic species.

    • Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are widely used, often in combination with water to dissolve the base.

    • Polar Aprotic Solvents: Dimethylformamide (DMF) can also be used, particularly for less reactive substrates.

    • Crucial Practice: All solvents must be thoroughly degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) before use. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to lower yields and the formation of homocoupling byproducts.[1]

  • Temperature: Reactions are typically run at elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate. However, the high reactivity of the C-I bond in this compound may allow for lower temperatures depending on the chosen catalyst system and boronic acid.[11]

Experimental Protocol: Double Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of N,N-bis(4-biphenyl)-4-phenylaniline from this compound and phenylboronic acid.

Reagents & Materials:

  • This compound

  • Phenylboronic acid (2.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 equivalents)

  • Potassium phosphate (K₃PO₄, 4.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Workflow Diagram:

Workflow prep 1. Reagent Preparation & Degassing Solvents setup 2. Reaction Setup (Under Inert Atmosphere) prep->setup addition 3. Add Reagents: Substrate, Boronic Acid, Base, Catalyst, Ligand, Solvents setup->addition reaction 4. Reaction (Heat to 100 °C, 12-24h) addition->reaction workup 5. Aqueous Workup (Quench, Extract, Dry) reaction->workup purify 6. Purification (Column Chromatography) workup->purify analysis 7. Product Analysis (NMR, MS) purify->analysis

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Vessel Preparation: Place a magnetic stir bar into a dry Schlenk flask. Seal the flask and cycle between vacuum and an inert atmosphere (e.g., Argon) three times to remove air.

  • Adding Solids: Under a positive pressure of inert gas, add this compound (1.0 eq), phenylboronic acid (2.2 eq), K₃PO₄ (4.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq) to the flask.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio, volume/volume) via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.

  • Degassing the Mixture: The reaction mixture should be sparged with inert gas for another 15-20 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired triarylamine product.

  • Analysis: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the double Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields are highly dependent on the specific conditions and purity of reagents.

Boronic Acid PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
Phenylboronic AcidPd(OAc)₂ / SPhos (2/4)K₃PO₄Dioxane/H₂O10018>90
4-Methoxyphenylboronic acidPd₂(dba)₃ / P(t-Bu)₃ (1/3)K₃PO₄Dioxane801285-95
4-(Diphenylamino)phenylboronic acidXPhos Pd G2 (2)K₃PO₄Dioxane/H₂O1002>95[14]
2-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O902475-85

Note: This data is illustrative and compiled from typical outcomes in the literature.[14][17] Optimization may be required for specific substrates.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive catalyst due to oxygen exposure.

    • Solution: Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.

  • Significant Homocoupling of Boronic Acid:

    • Cause: Presence of Pd(II) species at the start or introduction of oxygen.[1]

    • Solution: Use high-purity reagents and ensure thorough degassing. Using a precatalyst can sometimes mitigate this issue.

  • Incomplete Reaction (Mono-coupled product remains):

    • Cause: Insufficient reaction time, temperature, or catalyst loading. The second coupling can sometimes be slower than the first.

    • Solution: Increase reaction time, temperature, or catalyst loading slightly. Ensure a sufficient excess of the boronic acid is used.

References

Introduction: Unveiling a Key Architectural Element in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Bis(4-iodophenyl)amine in Organic Semiconductor Materials

This compound, also known as 4,4'-diiododiphenylamine, is a diarylamine molecule that has emerged as a crucial and versatile building block in the field of materials science.[1][2][3] With the chemical formula C₁₂H₉I₂N and CAS Number 20255-70-3, its structure is deceptively simple: a central nitrogen atom bonded to two iodophenyl rings.[4] This simplicity, however, belies its synthetic power. The two iodine atoms serve as highly reactive sites, or "handles," for sophisticated chemical transformations, while the diarylamine core provides the fundamental electronic properties required for charge transport.[2]

These characteristics make this compound an ideal precursor for the synthesis of a wide array of functional organic materials. Its primary utility lies in the construction of larger, electronically active molecules and polymers. Specifically, it is a foundational component for creating advanced Hole-Transporting Materials (HTMs) integral to the performance of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). This guide provides researchers and scientists with a comprehensive overview of its applications, the causality behind its use, and detailed protocols for its implementation in the laboratory.

Part 1: The Synthetic Versatility of this compound

The value of this compound is rooted in its reactivity. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in metal-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures.

The Cornerstone Reaction: Buchwald-Hartwig Amination

The most significant transformation involving this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is the premier method for forming carbon-nitrogen (C-N) bonds.[5] It allows for the coupling of aryl halides (like this compound) with primary or secondary amines to create triarylamines—a core structure in many high-performance HTMs.[6][7]

The reaction's widespread adoption is due to its high efficiency, broad substrate scope, and tolerance of various functional groups, which are often necessary for tuning the electronic properties of the final material.[5][8] The general mechanism proceeds through a catalytic cycle involving a palladium complex.

Mechanism of Buchwald-Hartwig Amination:

  • Oxidative Addition: A low-valent Palladium(0) catalyst reacts with the aryl iodide (this compound), inserting itself into the carbon-iodine bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: An amine molecule coordinates to the Pd(II) complex. A base present in the reaction mixture then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: This is the final, bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the triarylamine product and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][9]

Buchwald-Hartwig Amination Cycle cluster_caption pd0 Pd(0)L Catalyst oxidative_addition Oxidative Addition Complex L-Pd(II)-(Aryl)(I) pd0->oxidative_addition Oxidative Addition amido_complex Amido Complex L-Pd(II)-(Aryl)(NR'R'') oxidative_addition->amido_complex + HNR'R'' + Base - HX amido_complex->pd0 Regeneration end_point amido_complex->end_point Reductive Elimination product Triarylamine Product (Aryl-NR'R'') start_point start_point->pd0 + Ar-I (this compound) end_point->product caption Catalytic cycle for C-N bond formation.

Caption: Catalytic cycle for C-N bond formation.

Part 2: Application in Organic Light-Emitting Diodes (OLEDs)

OLEDs are solid-state devices that convert electricity into light.[10] Their performance is highly dependent on the balanced injection and transport of charge carriers (holes and electrons).[11] The Hole-Transporting Layer (HTL) is a critical component that facilitates the efficient movement of holes from the anode to the emissive layer, where they recombine with electrons to generate light.[10]

Triphenylamine (TPA) and its derivatives are among the most successful classes of HTMs due to their excellent hole-transporting capabilities and ability to form stable amorphous films.[7][12][13] this compound is a direct precursor to these high-performance materials.

OLED_Structure cluster_device OLED Device Structure cluster_caption Cathode Cathode (-) (e.g., Al, Ca) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) (Light Generation) light_out Light (hν) EML->light_out Recombination HTL Hole Transport Layer (HTL) Anode Anode (+) (e.g., ITO) Substrate Substrate (Glass/Plastic) electron_source Electrons (e⁻) electron_source->Cathode hole_source Holes (h⁺) hole_source->Anode caption Simplified structure of an OLED device.

Caption: Simplified structure of an OLED device.

Synthesis of Advanced HTMs

By reacting this compound with various aromatic amines (such as carbazole or other triphenylamine derivatives) via Buchwald-Hartwig or Suzuki coupling, novel HTMs with tailored properties can be synthesized.[12] These modifications are designed to enhance thermal stability, raise the glass transition temperature (Tg), and optimize the energy levels for efficient charge injection. A high Tg is particularly desirable as it prevents the thin films from crystallizing under thermal stress during device operation, thereby improving device longevity.[12]

PropertyDescriptionSignificance for OLEDs
High Glass Transition Temp. (Tg) Temperature at which the material transitions from a rigid, glassy state to a more rubbery state.A high Tg (e.g., >120 °C) ensures the morphological stability of the amorphous thin film during operation, preventing crystallization and device failure.[12]
High Thermal Decomposition Temp. (Td) Temperature at which the material begins to chemically decompose.Ensures the material can withstand the high temperatures used during the vacuum deposition fabrication process and device operation without degrading.[14]
Appropriate HOMO Level The energy of the Highest Occupied Molecular Orbital.Must be well-aligned with the work function of the anode (or hole-injection layer) to ensure efficient injection of holes into the HTL. Typically in the range of -5.0 to -5.5 eV.[15]
High Hole Mobility The ease with which holes can move through the material under an electric field.A high mobility ensures that holes are rapidly transported to the emissive layer, contributing to high device efficiency and low operating voltage.

Table 1: Key Properties of Hole-Transporting Materials (HTMs) for OLEDs.

Protocol 1: Synthesis of a Triarylamine HTM via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a generic secondary amine (e.g., carbazole).

Materials:

  • This compound (1.0 eq)

  • Carbazole (2.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Anhydrous Toluene

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Setup: To an oven-dried Schlenk flask, add this compound, carbazole, and sodium tert-butoxide.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst [Pd₂(dba)₃] and the ligand (Xantphos).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/dichloromethane) to isolate the desired triarylamine product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Application in Perovskite Solar Cells (PSCs)

In PSCs, the HTL is equally critical. It is responsible for efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons to prevent charge recombination at the interface.[16]

While this compound itself is not used directly as an HTL, it is a key precursor for synthesizing both small molecules and polymers that are. For example, the widely used polymer HTL, PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]), is built from triarylamine repeating units.[17] The synthetic principles used to create PTAA and other advanced HTMs are directly applicable starting from this compound, allowing for the development of novel materials with improved performance and stability.

PSC_Workflow cluster_caption start Precursor This compound synthesis Synthesis of Novel HTM (e.g., Buchwald-Hartwig Amination) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification fabrication PSC Device Fabrication (Spin-coating HTL on Perovskite) purification->fabrication testing Device Performance Testing (J-V Curve, PCE, Stability) fabrication->testing analysis Data Analysis & Optimization testing->analysis analysis->synthesis Iterative Design caption Workflow for developing new HTMs for PSCs.

Caption: Workflow for developing new HTMs for PSCs.

Protocol 2: Conceptual Synthesis of a Small Molecule HTM for PSCs

This protocol outlines the synthesis of a symmetrical small molecule HTM by reacting this compound with two equivalents of a donor amine.

Objective: To synthesize a novel, star-shaped small molecule HTM with a diarylamine core.

Reaction Scheme: this compound + 2 * (Donor-Amine) ---(Pd Catalyst, Ligand, Base)---> Donor-Aryl-N(Aryl)₂-Aryl-Donor

Procedure:

  • Reaction Setup: Follow the general procedure outlined in Protocol 1, using 1.0 equivalent of this compound and 2.2 equivalents of the chosen donor amine (e.g., N-phenyl-1-naphthylamine).

  • Catalyst System: A robust catalyst system such as Pd(OAc)₂ with a biarylphosphine ligand (e.g., RuPhos) is often effective for coupling with sterically hindered amines.[8]

  • Purification: The purification of small molecule HTMs often requires multiple chromatographic steps or sublimation to achieve the high purity (>99.9%) required for efficient device performance.

  • Property Evaluation: The synthesized material should be characterized for its thermal stability (TGA/DSC), electrochemical properties (cyclic voltammetry to determine HOMO/LUMO levels), and hole mobility (e.g., using the space-charge-limited current (SCLC) method).

  • Device Integration: The purified HTM is dissolved in a solvent like chlorobenzene, often with additives like Li-TFSI and tBP, and spin-coated onto the perovskite layer to fabricate a solar cell for testing.

Part 4: Application as a Monomer for Conductive Polymers

Conducting polymers are organic materials with extended π-conjugated systems that allow for the movement of charge carriers along the polymer backbone.[18] Incorporating electron-rich triphenylamine units into a polymer chain is a common strategy to create p-type (hole-conducting) semiconducting polymers.

The di-iodo functionality of this compound makes it an excellent monomer for step-growth polymerization reactions. When reacted with a co-monomer containing two reactive sites (e.g., a diboronic acid or ester for Suzuki polymerization), it can form high molecular weight, fully conjugated polymers. These polymers can be used not only as HTLs in OLEDs and PSCs but also as the active channel material in Organic Field-Effect Transistors (OFETs).

Polymerization cluster_caption monomer_A Monomer A This compound (I-Ar-NH-Ar-I) polymer Conducting Polymer -[Ar-NH-Ar-Ar']n- monomer_B Monomer B (e.g., Diboronic Acid) (X-Ar'-X) plus + plus->polymer Suzuki Polycondensation (Pd Catalyst) caption Polymerization via Suzuki coupling.

Caption: Polymerization via Suzuki coupling.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic platform for molecular engineering in organic electronics. Its well-defined reactive sites enable chemists to employ powerful cross-coupling reactions like the Buchwald-Hartwig amination to build complex, high-performance materials from the ground up. By serving as a foundational core for hole-transporting materials in OLEDs and perovskite solar cells, and as a monomer for conductive polymers, it directly contributes to the advancement of next-generation electronic and optoelectronic devices. The protocols and principles outlined in this guide provide a framework for researchers to harness the synthetic potential of this key building block in their pursuit of more efficient and stable organic semiconductor materials.

References

The Art of the C-N Bond: A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cornerstone of Modern Drug Discovery

The formation of the carbon-nitrogen (C-N) bond is a fundamental transformation in organic synthesis, underpinning the structure of a vast array of pharmaceuticals, natural products, and functional materials.[1][2] For researchers in drug development, the ability to efficiently and selectively construct arylamines is paramount, as this moiety is a privileged scaffold in countless therapeutic agents.[3][4] Historically, methods for C-N bond formation were often harsh and limited in scope.[5] However, the advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, revolutionized the field.[4][5] Developed through the seminal work of Professors Stephen L. Buchwald and John F. Hartwig in the mid-1990s, this reaction provides a versatile and mild pathway for coupling amines with aryl (pseudo)halides.[5][6]

This guide offers a detailed, experience-driven protocol for performing C-N cross-coupling reactions. It moves beyond a simple list of steps to explain the underlying principles and critical parameters that govern success, empowering researchers to not only execute the reaction but also to troubleshoot and adapt it for their specific synthetic challenges.

Pillar 1: Understanding the "Why" - The Catalytic Cycle

The success of a Buchwald-Hartwig amination hinges on a delicate interplay of components within a catalytic cycle. A thorough understanding of this mechanism is not merely academic; it is the key to rational optimization and troubleshooting. The generally accepted mechanism proceeds through several key steps.[5][7][8]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst undergoing oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[8][9]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[6][7] The choice of base is critical and depends on the amine's pKa and the substrate's sensitivity.[10][11]

  • Reductive Elimination : This final step involves the formation of the desired C-N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]

This intricate dance of chemical events is visualized in the catalytic cycle diagram below.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OA_Complex Ar-Pd(II)(L)-X (Oxidative Addition Complex) Pd0->OA_Complex + Ar-X (Oxidative Addition) Amine_Coord [Ar-Pd(II)(L)(R₂NH)-X] OA_Complex->Amine_Coord Amido_Complex Ar-Pd(II)(L)-NR₂ (Amido Complex) Amine_Coord->Amido_Complex + Base - [Base-H]X Amido_Complex->Pd0 Product Ar-NR₂ Amido_Complex->Product Reductive Elimination Catalyst_Regen Pd(0)L

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Pillar 2: The Practitioner's Protocol - A Step-by-Step Guide

This protocol provides a general starting point for the C-N cross-coupling of an aryl bromide with a primary or secondary amine. It is crucial to recognize that optimization is almost always necessary for new substrates.[12]

Materials & Reagents
  • Aryl Halide: (e.g., Aryl Bromide), 1.0 equiv.

  • Amine: 1.1–1.5 equiv.

  • Palladium Source: Precatalyst (e.g., BrettPhos Pd G3) or a combination of a Pd(0) or Pd(II) source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a ligand.[9][10] See Table 1.

  • Ligand: Bulky, electron-rich phosphine ligand.[3][13] See Table 2.

  • Base: (e.g., NaOtBu, LHMDS, Cs₂CO₃).[10][14] See Table 3.

  • Solvent: Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF).[10][14] See Table 4.

  • Reaction Vessel: Oven-dried Schlenk tube or vial with a magnetic stir bar.

  • Inert Atmosphere: High-purity Nitrogen or Argon gas.

Experimental Procedure

Step 1: Reaction Setup (The Drybox is Your Friend)

  • Rationale: The Pd(0) catalytic species and many phosphine ligands are sensitive to oxygen, while strong bases like NaOtBu are highly sensitive to moisture. Performing the setup in an inert atmosphere glovebox is best practice. If a glovebox is unavailable, use standard Schlenk line techniques.

  • Procedure: To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium source (e.g., 1-5 mol%), the phosphine ligand (if not using a precatalyst, typically in a 1:1 to 2:1 ratio with palladium), and the base (1.2–2.0 equiv.).[12]

Step 2: Sealing and Inerting

  • Rationale: Rigorous exclusion of air and moisture is critical for catalytic activity and reproducibility.

  • Procedure: Cap the vessel with a rubber septum. If not in a glovebox, connect the vessel to a Schlenk line and evacuate and backfill with inert gas (e.g., Argon or Nitrogen) three to five times.

Step 3: Reagent Addition

  • Rationale: Adding the solid aryl halide first, followed by the liquid amine and solvent, is a standard and reliable sequence. Solvents must be anhydrous and degassed to prevent catalyst deactivation and side reactions.

  • Procedure: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv.). Follow this with the amine (1.1–1.5 equiv.) via syringe. Finally, add the anhydrous, degassed solvent (typically to a concentration of 0.1–1.0 M).

Step 4: Reaction Execution

  • Rationale: Reaction temperatures typically range from room temperature to over 100 °C.[7] Higher temperatures can overcome activation barriers but may also lead to catalyst decomposition or side reactions. Monitoring progress is key to determining the optimal reaction time.

  • Procedure: Place the sealed reaction vessel in a pre-heated oil bath or heating block and stir vigorously. Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed or no further conversion is observed.

Step 5: Workup and Purification

  • Rationale: The workup quenches the reaction and removes the catalyst and inorganic salts, preparing the crude product for purification.

  • Procedure:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Quench the reaction by carefully adding water or saturated aqueous ammonium chloride.

    • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.[15]

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to obtain the desired arylamine.

Pillar 3: Navigating the Reagent Landscape

The choice of catalyst, ligand, base, and solvent is not arbitrary; it is a strategic decision that dictates the outcome of the reaction.

Table 1: Common Palladium Sources

Palladium Source Oxidation State Common Usage & Rationale
Pd₂(dba)₃ Pd(0) A common, air-stable Pd(0) source. Requires ligand addition.[7]
Pd(OAc)₂ Pd(II) Air-stable and economical. Requires in situ reduction to Pd(0), which can be less efficient.[9][10]

| Buchwald Precatalysts (G3, G4) | Pd(II) | Air-stable, reliable, and form the active Pd(0) catalyst efficiently and rationally. |

Table 2: A Selection of Phosphine Ligands

Ligand Class Typical Applications
XPhos Biaryl Monophosphine General purpose, highly active for a wide range of aryl chlorides and bromides.[13]
RuPhos Biaryl Monophosphine Effective for sterically hindered substrates and heteroaryl halides.[13]
BrettPhos Biaryl Monophosphine Excellent for coupling primary amines and preventing over-arylation.[16]
BINAP Bidentate Phosphine An early, effective ligand, particularly for primary amines and aryl triflates.[5][15]

| XantPhos | Bidentate Phosphine | Wide bite angle ligand useful for controlling selectivity in certain systems.[7] |

Table 3: Choosing the Right Base

Base pKa of Conjugate Acid Strength Notes & Considerations
NaOtBu ~19 Strong Very common and effective, but can degrade base-sensitive functional groups.[10][12]
LHMDS ~26 Strong A strong, non-nucleophilic base, useful for proton tolerance.[17]
Cs₂CO₃ ~10 Weak Good for base-sensitive substrates; often requires higher temperatures.[10][12]

| K₃PO₄ | ~12.3 | Weak | A mild and effective alternative for sensitive substrates.[12] |

Table 4: Common Solvents

Solvent Class Boiling Point (°C) Key Characteristics
Toluene Aromatic 111 Very common, good balance of solubility and high boiling point.[14]
1,4-Dioxane Ether 101 Frequently used, good solvent for many substrates.[14]
THF Ether 66 Lower boiling point, useful for reactions at milder temperatures.[10]

| t-Amyl alcohol | Alcohol | 102 | Can be beneficial in certain cases, particularly with weaker bases.[10] |

Troubleshooting: A Logical Workflow

When a C-N coupling reaction fails or gives low yields, a systematic approach is more effective than random screening. Common issues include poor reagent quality, catalyst inhibition, or an inappropriate choice of reaction parameters.[12][16]

Troubleshooting_Workflow Troubleshooting a Failed C-N Coupling Reaction Start Low or No Conversion Check_Reagents Verify Reagent Purity & Integrity (Amine, Solvent, Base) Start->Check_Reagents Re_Purify Re-purify/Re-dry Reagents and Re-run Check_Reagents->Re_Purify Impure/Wet? Check_Atmosphere Ensure Rigorous Inert Atmosphere Check_Reagents->Check_Atmosphere Pure/Dry Re_Purify->Start Improve_Inerting Improve Degassing & Schlenk Technique and Re-run Check_Atmosphere->Improve_Inerting Questionable? Screen_Ligand Is the Ligand Optimal? (Sterics, Electronics) Check_Atmosphere->Screen_Ligand Confirmed Inert Improve_Inerting->Start New_Ligand Screen More Electron-Rich/ Bulky Ligands (e.g., XPhos, RuPhos) Screen_Ligand->New_Ligand No (e.g., Aryl Chloride) Screen_Base Is the Base Strong Enough? Screen_Ligand->Screen_Base Yes (e.g., Known Good Ligand) Success Reaction Successful New_Ligand->Success Stronger_Base Switch to a Stronger Base (e.g., Cs₂CO₃ -> NaOtBu) Screen_Base->Stronger_Base No Screen_Temp Increase Temperature Screen_Base->Screen_Temp Yes Stronger_Base->Success Higher_Temp Increase Temp in 10-20°C Increments Screen_Temp->Higher_Temp Yes Screen_Temp->Success No Further Options Higher_Temp->Success

Caption: A logical workflow for troubleshooting C-N cross-coupling reactions.

Conclusion

The palladium-catalyzed C-N cross-coupling reaction is a powerful and indispensable tool for the modern medicinal chemist. Its success lies not in rigidly following a single protocol, but in understanding the fundamental principles that govern the catalytic cycle. By carefully selecting the appropriate combination of catalyst, ligand, base, and solvent, and by employing meticulous experimental technique, researchers can reliably construct the vital C-N bonds that form the backbone of next-generation therapeutics. This guide serves as a foundational resource, empowering scientists to harness the full potential of this transformative reaction.

References

Application Notes and Protocols: Bis(4-iodophenyl)amine as a Versatile Building Block for Novel Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Bis(4-iodophenyl)amine is a pivotal building block for the synthesis of novel polymers, particularly those with applications in organic electronics and advanced materials. Its diarylamine core provides a foundation for hole-transporting properties, while the two reactive iodine atoms offer versatile handles for polymerization through various cross-coupling methodologies. This comprehensive guide provides an in-depth exploration of the utilization of this compound in polymer synthesis, with a focus on palladium-catalyzed Buchwald-Hartwig amination. We present detailed, field-proven protocols, an analysis of the causality behind experimental choices, and characterization data for a representative polymer. These application notes are designed to empower researchers to harness the potential of this compound in the development of next-generation materials.

Introduction: The Strategic Advantage of this compound in Polymer Synthesis

The design of novel polymers with tailored electronic and physical properties is a cornerstone of modern materials science. This compound has emerged as a monomer of significant interest due to its unique structural features. The central secondary amine contributes to the formation of polymers with desirable electronic properties, such as high hole mobility, making them suitable for applications in organic light-emitting diodes (OLEDs), perovskite solar cells, and organic field-effect transistors (OFETs).[1][2]

The presence of two iodine atoms at the para positions of the phenyl rings is a key strategic advantage. Iodine is an excellent leaving group in various cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation.[3] This allows for the efficient formation of carbon-nitrogen or carbon-oxygen bonds, leading to the synthesis of a wide array of polymer architectures, including poly(triphenylamine)s, poly(ether-amine)s, and polyimides. The resulting polymers often exhibit high thermal stability and good solubility in common organic solvents, which are critical for device fabrication and processing.[4]

This guide will focus on the Buchwald-Hartwig amination as a powerful and versatile method for the polymerization of this compound with aromatic diamines. This reaction is renowned for its high functional group tolerance, broad substrate scope, and the ability to form C-N bonds under relatively mild conditions.[3][5]

Foundational Polymerization Strategies: Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[3][5] In the context of polymer chemistry, this reaction can be adapted for step-growth polymerization, where a dihaloaromatic monomer, such as this compound, reacts with a diamine comonomer.

The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination of the product to regenerate the Pd(0) catalyst.[3] The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.

Buchwald_Hartwig_Polymerization cluster_reactants Reactants cluster_catalyst_system Catalyst System This compound This compound Polymerization Catalytic Cycle This compound->Polymerization Oxidative Addition Diamine Comonomer Diamine Comonomer Diamine Comonomer->Polymerization Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Polymerization Ligand Ligand Ligand->Polymerization Base Base Base->Polymerization Deprotonation Polymer Polymer Polymerization->Polymer Reductive Elimination

Caption: Conceptual workflow of Buchwald-Hartwig polymerization.

Detailed Application Protocol: Synthesis of a Novel Poly(triphenylamine) Derivative

This protocol details the synthesis of a representative alternating copolymer of this compound and N,N'-diphenyl-1,4-phenylenediamine via a Buchwald-Hartwig amination reaction.

Materials and Reagents
ReagentPuritySupplierNotes
This compound>98%Commercial SourceStore in a cool, dark place.
N,N'-Diphenyl-1,4-phenylenediamine>98%Commercial Source
Tris(dibenzylideneacetone)dipalladium(0)-Commercial SourcePd2(dba)3
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl>98%Commercial SourceBINAP
Sodium tert-butoxide (NaOtBu)>97%Commercial SourceHandle in a glovebox due to its hygroscopic and air-sensitive nature.
Anhydrous Toluene>99.8%Commercial SourceStore over molecular sieves.
Experimental Procedure

Note: All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.

  • Reaction Setup: In a glovebox, add this compound (421 mg, 1.0 mmol), N,N'-diphenyl-1,4-phenylenediamine (260 mg, 1.0 mmol), sodium tert-butoxide (288 mg, 3.0 mmol), and (±)-BINAP (37 mg, 0.06 mmol) to a 50 mL Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (18.3 mg, 0.02 mmol) to the flask.

  • Solvent Addition: Add 10 mL of anhydrous toluene to the flask.

  • Reaction Execution: Seal the Schlenk flask, remove it from the glovebox, and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 20 mL of toluene.

    • Filter the solution through a pad of Celite to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Dissolve the crude polymer in a minimal amount of chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to 500 mL of vigorously stirring methanol.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with methanol and then dry it under vacuum at 60 °C for 24 hours.

Caption: Experimental workflow for polymer synthesis.

Characterization and Data Presentation

The synthesized polymer should be characterized to determine its molecular weight, thermal properties, and electronic properties.

Representative Characterization Data
PropertyMethodResult
Number-Average Molecular Weight (Mn)GPC15,000 g/mol
Weight-Average Molecular Weight (Mw)GPC35,000 g/mol
Polydispersity Index (PDI)GPC2.3
Glass Transition Temperature (Tg)DSC185 °C
5% Weight Loss Temperature (Td5)TGA450 °C (under N2 atmosphere)
HOMO Energy LevelCV-5.4 eV
LUMO Energy LevelCV/UV-Vis-2.3 eV

Note: These are representative data based on similar polymers and may vary depending on the specific reaction conditions and purification.

Interpretation of Results
  • GPC (Gel Permeation Chromatography): The obtained molecular weight and PDI are typical for step-growth polymerization.

  • DSC (Differential Scanning Calorimetry): The high glass transition temperature indicates good morphological stability at elevated temperatures.

  • TGA (Thermogravimetric Analysis): The high decomposition temperature signifies excellent thermal stability, a desirable trait for electronic device applications.[6]

  • CV (Cyclic Voltammetry) and UV-Vis Spectroscopy: The HOMO and LUMO energy levels are crucial for determining the polymer's suitability as a hole-transporting material in optoelectronic devices. The HOMO level should be well-aligned with the anode work function and the active layer of the device for efficient hole injection.

Applications in Organic Electronics

Polymers derived from this compound are prime candidates for use as hole-transporting layers (HTLs) in a variety of organic electronic devices.[1][2]

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the HTL facilitates the transport of holes from the anode to the emissive layer, while also blocking the passage of electrons. This leads to a higher recombination efficiency of holes and electrons in the emissive layer, resulting in improved device performance. The high Tg of these polymers also contributes to the long-term stability of the device.

Perovskite Solar Cells (PSCs)

In inverted (p-i-n) PSCs, the HTL plays a critical role in extracting holes from the perovskite active layer and transporting them to the anode. The energy level alignment between the HTL and the perovskite is paramount for efficient charge extraction and minimizing energy loss.

Drug Development

While the primary applications are in materials science, the core diarylamine structure is also a privileged scaffold in medicinal chemistry. The ability to create a diverse range of polymers with this core could open avenues for the development of novel drug delivery systems or biocompatible coatings for medical devices.

Troubleshooting and Expert Insights

  • Low Molecular Weight: If the resulting polymer has a low molecular weight, ensure that the stoichiometry of the monomers is precise. The purity of the monomers and the dryness of the solvent are also critical. The reaction time may also need to be extended.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities. Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere.

  • Solubility Issues: If the resulting polymer has poor solubility, this can be addressed by introducing flexible alkyl or alkoxy side chains onto the comonomer.

  • Choice of Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in these reactions. Other bases such as potassium phosphate (K3PO4) can also be used, but may require different reaction conditions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel polymers with promising applications in organic electronics and beyond. The Buchwald-Hartwig amination provides a robust and efficient method for the polymerization of this monomer, yielding high-performance materials with excellent thermal and electronic properties. The detailed protocols and insights provided in this guide are intended to facilitate the exploration and exploitation of this compound in the development of next-generation functional polymers.

References

Application Notes & Protocols: Bis(4-iodophenyl)amine as a Foundational Building Block for Advanced Hole-Transport Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hole-Transport Materials (HTMs) are a critical component in the architecture of high-performance optoelectronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Their primary function is to efficiently extract and transport positive charge carriers (holes) from the active layer to the electrode, a role that directly influences device efficiency, stability, and longevity.[1][2] Among the various classes of organic semiconductors developed for this purpose, triarylamine derivatives have emerged as a cornerstone due to their excellent electron-donating nature, morphological stability, and tunable electronic properties.[3][4]

This document provides an in-depth guide to the synthesis of advanced triarylamine-based HTMs using bis(4-iodophenyl)amine as a versatile and pivotal precursor. We explore the underlying principles of the key synthetic methodologies, provide a detailed, field-tested protocol for the synthesis of a model HTM, and discuss the characterization and performance metrics of the resulting materials.

The Strategic Importance of this compound in HTM Synthesis

This compound is a symmetrical diarylamine featuring two iodine atoms at the para-positions of the phenyl rings. This specific molecular architecture makes it an exceptionally valuable building block for several reasons:

  • Dual Reaction Sites: The two C-I bonds serve as highly reactive handles for sequential or simultaneous cross-coupling reactions, allowing for the construction of complex, extended π-conjugated systems. This enables the creation of starburst or dendritic molecules, which are known to form stable amorphous films, a crucial property for device fabrication.

  • Synthetic Versatility: It is amenable to the two most powerful C-N bond-forming reactions in modern organic synthesis: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This flexibility allows chemists to couple a wide array of nitrogen-containing moieties, from carbazoles to other anilines, to fine-tune the final HTM's properties.

  • Structural Core: The central diarylamine unit forms the foundational hole-transporting core, while the peripheral groups, added via cross-coupling, can be tailored to optimize energy level alignment, solubility, and thermal stability.[5]

Core Synthetic Methodologies: A Mechanistic Perspective

The choice of synthetic route is dictated by factors such as substrate scope, required reaction conditions, and cost. Both Buchwald-Hartwig and Ullmann couplings are effective for synthesizing triarylamines from this compound, but they operate on different principles.

The Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is the modern workhorse for C-N bond formation.[6][7][8] Its widespread adoption is due to its remarkable functional group tolerance, broad substrate scope, and generally milder reaction conditions compared to classical methods.[6][9]

Why it Works: The catalytic cycle involves the oxidative addition of the aryl iodide (C-I bond) to a Pd(0) complex. This step is facilitated by bulky, electron-rich phosphine ligands, which stabilize the palladium center and promote the subsequent steps of amine coordination, deprotonation by a base (typically a strong, non-nucleophilic one like sodium tert-butoxide), and reductive elimination to form the new C-N bond and regenerate the Pd(0) catalyst.[6] The choice of ligand is critical; sterically hindered biaryl phosphine ligands like XPhos or RuPhos have proven highly effective in enabling the coupling of challenging substrates.[9]

The Ullmann Condensation

The Ullmann condensation is the classic copper-catalyzed method for forming C-N bonds.[10][11] While traditional protocols required harsh conditions (high temperatures >200 °C and stoichiometric copper), modern advancements have made it a more viable and cost-effective alternative to palladium-based methods.[10][12]

Why it Works: The reaction is believed to involve the formation of a copper(I) amide species, which then reacts with the aryl iodide.[10] The key to moderating the historically severe conditions lies in the use of ligands. Chelating ligands, such as 1,10-phenanthroline, can coordinate to the copper center, increasing its solubility and catalytic activity, thereby allowing the reaction to proceed efficiently at significantly lower temperatures (100-150 °C).[12] This makes the Ullmann reaction particularly attractive for large-scale industrial synthesis where cost is a primary driver.

G cluster_0 Buchwald-Hartwig Amination cluster_1 Ullmann Condensation BHA_Start This compound + Amine BHA_Cat Pd(0) Catalyst + Phosphine Ligand BHA_Product Target HTM BHA_Start->BHA_Product C-N Coupling (80-110°C) BHA_Base Strong Base (e.g., NaOtBu) BHA_Solvent Anhydrous Solvent (e.g., Toluene) UC_Start This compound + Amine UC_Cat Cu(I) Catalyst (+ Ligand, e.g., Phenanthroline) UC_Product Target HTM UC_Start->UC_Product C-N Coupling (120-180°C) UC_Base Base (e.g., K2CO3) UC_Solvent Polar Aprotic Solvent (e.g., DMF)

Caption: Comparative workflow of key C-N cross-coupling reactions.

Application Protocol: Synthesis of N,N-Bis(4-(9H-carbazol-9-yl)phenyl)amine

This protocol details the synthesis of a model HTM via a double Buchwald-Hartwig amination. This procedure is designed to be self-validating, with clear steps for reaction setup, monitoring, and purification.

Reaction Scheme:

Caption: Synthetic pathway for a model carbazole-based HTM.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound419.011.0419 mg
9H-Carbazole167.212.2 (2.2 eq)368 mg
Palladium(II) Acetate (Pd(OAc)₂)224.500.04 (4 mol%)9.0 mg
Tri(tert-butyl)phosphine, 50% in Toluene202.250.08 (8 mol%)~32 µL
Sodium tert-Butoxide (NaOtBu)96.102.8 (2.8 eq)269 mg
Anhydrous Toluene--20 mL
Step-by-Step Experimental Procedure
  • Inert Atmosphere Preparation: Add a magnetic stir bar to an oven-dried 100 mL Schlenk flask. Secure the flask to a Schlenk line, and evacuate and backfill with high-purity argon gas three times to ensure an inert atmosphere.

  • Addition of Solids: Under a positive flow of argon, add this compound (419 mg), 9H-carbazole (368 mg), and sodium tert-butoxide (269 mg) to the flask. The order of addition helps prevent the hygroscopic base from clumping.

  • Solvent and Catalyst Addition: Add anhydrous toluene (20 mL) via syringe. In a separate vial under argon, prepare the catalyst solution by adding palladium(II) acetate (9.0 mg) and tri(tert-butyl)phosphine solution (~32 µL). Briefly swirl the vial and add this catalyst mixture to the main reaction flask via syringe.

  • Reaction Execution: Equip the flask with a reflux condenser under argon. Lower the flask into a preheated oil bath set to 110 °C. Stir the reaction mixture vigorously for 24 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction, diluting it with dichloromethane, and spotting it on a silica plate. A suitable eluent system is Hexane:Ethyl Acetate (8:2 v/v). The disappearance of the starting materials indicates reaction completion.[13]

  • Workup and Extraction: After 24 hours, cool the mixture to room temperature. Quench the reaction by slowly adding 30 mL of deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (3 x 40 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Column Chromatography: Purify the resulting crude solid by flash column chromatography on silica gel. Use a gradient eluent system, starting with pure hexane and gradually increasing the polarity with ethyl acetate (e.g., 100:0 to 95:5 Hexane:EtOAc) to isolate the pure product.

  • Final Product: Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting solid under high vacuum to yield the final product, N,N-bis(4-(9H-carbazol-9-yl)phenyl)amine.

Performance Metrics of Triarylamine-Based HTMs in Perovskite Solar Cells

The ultimate validation of a newly synthesized HTM is its performance within a photovoltaic device. The properties of the HTM must be carefully matched with the perovskite absorber layer to ensure efficient device operation. Key performance indicators for HTMs derived from precursors like this compound are summarized below.

HTM Derivative TypeHOMO Level (eV)Hole Mobility (cm² V⁻¹ s⁻¹)Device PCE (%)Voc (V)Jsc (mA/cm²)FF (%)
Fluorene-TPA Core (TPA-2,7-FLTPA-TPA) [14]-5.231.1 x 10⁻⁴17.11.0422.373.6
Fluorene-Iminodibenzyl Core (TDF-2) [5]-5.28Not Reported19.381.0923.4175.9
Pyrazine-TPA Core (PT-TPA) [1]-5.251.25 x 10⁻³19.061.0623.4676.6
Porphyrin-TPA Core (Zn Complex) [15]-5.104.6 x 10⁻⁴17.781.0122.5677.8
Reference: Spiro-OMeTAD [15]-5.222.0 x 10⁻⁴18.591.0322.8978.8
  • HOMO Level: The Highest Occupied Molecular Orbital energy level must be slightly higher than the valence band of the perovskite (~-5.4 eV) to provide a sufficient driving force for hole extraction.[3][4]

  • Hole Mobility: Higher mobility allows for faster transport of holes to the electrode, reducing the chance of charge recombination and improving the fill factor (FF).[3][16]

  • Power Conversion Efficiency (PCE): The overall device efficiency, which is a product of the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). As shown, HTMs derived from triarylamine precursors can lead to devices with efficiencies exceeding 19%.[1][5]

Conclusion

This compound stands out as a premier building block in the rational design of hole-transport materials. Its symmetric di-iodo functionality provides a robust platform for creating complex, high-performance triarylamine structures through reliable and well-understood synthetic methodologies like the Buchwald-Hartwig amination and Ullmann condensation. The ability to systematically modify the peripheral groups attached to this core allows researchers to fine-tune the material's electronic and physical properties, directly translating to enhanced performance and stability in perovskite solar cells and other optoelectronic applications. The protocols and insights provided herein serve as a foundational guide for scientists aiming to develop the next generation of state-of-the-art hole-transport materials.

References

Application Notes and Protocols for the Safe Handling of Bis(4-iodophenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Bis(4-iodophenyl)amine in Modern Synthesis

This compound, also known as 4,4'-diiododiphenylamine, is a pivotal building block in the fields of materials science and pharmaceutical development. Its rigid, pre-organized diarylamine scaffold, functionalized with reactive iodine atoms, makes it an ideal precursor for the synthesis of a wide array of complex organic molecules. Primarily, it serves as a key intermediate in the construction of triarylamine derivatives, a class of compounds renowned for their exceptional hole-transporting properties. This characteristic is fundamental to their application in organic light-emitting diodes (OLEDs), photovoltaics, and other organic electronic devices. The iodine substituents offer versatile handles for cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, enabling the precise installation of a third aryl group and the fine-tuning of the final molecule's electronic and photophysical properties.

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound, designed for researchers and professionals in drug development and materials science. Adherence to these guidelines is paramount to ensuring a safe laboratory environment and the integrity of experimental outcomes.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of its safe handling. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Globally Harmonized System (GHS) Classification

According to available Safety Data Sheets (SDS), this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[1][2][3][4]

  • Serious Eye Irritation (Category 2A) / Serious Eye Damage (Category 1), H319/H318: Causes serious eye irritation or damage.[1][2][3][4][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[1][2][5]

NFPA 704 Hazard Diamond

While a specific NFPA 704 rating for this compound is not consistently published, a conservative estimation based on GHS data and the NFPA 704 standard is provided below. The NFPA 704 system provides a quick visual summary of the hazards of a substance for emergency responders.[6][7][8]

  • Health (Blue): 2 - Can cause temporary incapacitation or residual injury.[1]

  • Flammability (Red): 1 - Must be preheated before ignition can occur.[9]

  • Instability/Reactivity (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.

  • Special Hazards (White): None

Table 1: Summary of Safety and Physical Properties

PropertyValueSource(s)
IUPAC Name 4-iodo-N-(4-iodophenyl)aniline[3]
CAS Number 20255-70-3[3]
Molecular Formula C₁₂H₉I₂N[3]
Molecular Weight 421.01 g/mol [3]
Appearance White to light yellow crystalline powder[6]
Melting Point 125-129 °C[3]
GHS Signal Word Warning[3][4]
Hazard Statements H302, H315, H319, H335[1][2]

Protocols for Safe Handling and Storage

The causality behind these protocols is rooted in minimizing exposure and preventing contamination. Given that this compound is a fine crystalline powder, the primary risk is the generation and inhalation of airborne dust, as well as direct skin and eye contact.

Engineering Controls: The First Line of Defense

The most effective way to control exposure is to handle the substance in a well-ventilated area with appropriate engineering controls.

  • Fume Hood: All weighing and transfer operations involving solid this compound should be conducted inside a certified chemical fume hood. This prevents the dispersion of dust into the laboratory atmosphere.

  • Ventilation: Ensure general laboratory ventilation is adequate to maintain low background concentrations of any potential airborne contaminants.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is a critical last line of defense and should be selected based on a thorough risk assessment.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a significant risk of splashing or dust generation.[5]

  • Hand Protection: Wear nitrile or neoprene gloves that are resistant to chemical permeation. Always inspect gloves for tears or punctures before use and change them frequently, especially if they become contaminated.[6]

  • Body Protection: A standard laboratory coat should be worn at all times. For larger quantities or when there is a risk of significant contamination, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational exposure limits, or during spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is necessary.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal A Don appropriate PPE: - Safety goggles - Nitrile gloves - Lab coat B Verify fume hood is operational A->B Pre-operation checks C Transfer chemical from stock bottle to weighing vessel inside fume hood B->C Begin handling D Carefully weigh the required amount C->D E Add to reaction vessel inside fume hood D->E F Decontaminate spatula and weighing vessel with an appropriate solvent E->F Post-handling J Collect contaminated PPE and materials in a designated hazardous waste container E->J G Wipe down work area in fume hood F->G H Seal stock bottle tightly G->H G->J I Store in a cool, dry, and dark place (2-8°C recommended) H->I K Dispose of chemical waste according to institutional and local regulations J->K

Caption: Workflow for the safe handling of this compound.

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent accidental exposure.

  • Container: Keep the container tightly closed to prevent the absorption of moisture and contamination.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] Several suppliers recommend refrigeration (2-8°C).[3]

  • Segregation: Store away from strong oxidizing agents and foodstuffs.

Emergency Procedures

Preparedness for emergencies is a key aspect of laboratory safety.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4][6]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

  • Spill Response: In the event of a spill, evacuate the area and prevent the spread of dust. Wear appropriate PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal. Clean the spill area with a wet cloth or paper towels, and also place these in the hazardous waste container.

Waste Disposal Protocol

Disposal of this compound and its contaminated materials must be handled with care to prevent environmental contamination. As a halogenated aromatic amine, it should not be disposed of down the drain or in regular trash.

  • Segregation: All waste containing this compound, including contaminated gloves, paper towels, and reaction byproducts, must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Method: The recommended method of disposal is through a licensed professional waste disposal service. The most appropriate technique is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the halogenated components.[1]

  • Alternative Treatment: For small quantities, chemical degradation may be an option in laboratories equipped for such procedures. Treatment with a strong oxidizing agent like Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) can break down aromatic and halogenated compounds. However, this should only be performed by trained personnel with a thorough understanding of the reaction, as it can be exothermic.

Application Protocol: Synthesis of a Triarylamine via Copper-Catalyzed C-N Coupling

This compound is an excellent precursor for the synthesis of triarylamines, which are valuable in materials science. The following protocol describes a copper-catalyzed Ullmann-type condensation, a robust and widely used method for forming C-N bonds. This reaction is generally more cost-effective than palladium-catalyzed alternatives.[3]

Reaction Scheme:

This compound + Aryl Amine --(CuI, Ligand, Base)--> Triarylamine

Materials and Reagents:

  • This compound

  • Anisole (or other aryl amine)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (ligand)

  • Potassium phosphate (K₃PO₄) (base)

  • Toluene (anhydrous)

Step-by-Step Procedure with Integrated Safety Measures:

  • Inert Atmosphere Setup: Assemble a Schlenk flask or a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas to ensure anhydrous conditions. Causality: The copper catalyst and some reagents can be sensitive to air and moisture, which can deactivate the catalyst and lead to lower yields.

  • Reagent Addition (in a fume hood):

    • To the flask, add this compound (1.0 equiv).

    • Add potassium phosphate (2.0 equiv).

    • Add copper(I) iodide (0.1 equiv).

    • Safety Note: Weigh and transfer all solids in the fume hood to avoid inhalation of dust.

  • Solvent and Ligand Addition:

    • Add anhydrous toluene via syringe.

    • Add N,N'-dimethylethylenediamine (0.2 equiv) via syringe.

    • Safety Note: Toluene is flammable and an irritant. Handle with care in the fume hood.

  • Substrate Addition:

    • Add the aryl amine (e.g., anisole, 1.2 equiv) via syringe.

  • Reaction:

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Safety Note: Use a heating mantle with a temperature controller and ensure the condenser has adequate water flow.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper salts.

    • Wash the filtrate with water and then with brine.

    • Safety Note: Perform extractions in a fume hood and be aware of pressure buildup in the separatory funnel.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to obtain the pure triarylamine.

    • Safety Note: Handle silica gel in a well-ventilated area or fume hood to avoid inhalation of fine particles.

Conclusion

This compound is a valuable and versatile chemical for advanced synthesis. Its potential hazards are manageable through a combination of robust engineering controls, appropriate personal protective equipment, and diligent laboratory practices. By understanding the underlying risks and adhering to the detailed protocols outlined in this guide, researchers can safely and effectively utilize this compound to advance their scientific goals.

References

Application Notes & Protocols: Formulation of Bis(4-iodophenyl)amine for Experimental Studies

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Bis(4-iodophenyl)amine, also known as 4,4'-diiododiphenylamine, is a diarylamine compound increasingly utilized as a building block in materials science, organic electronics, and as a synthetic intermediate for more complex molecules, including those with potential biological activity.[1][2][3] The successful use of this compound in any experimental setting—be it a cell-based assay, a thin-film deposition, or an in vivo study—is critically dependent on its appropriate formulation. Due to its highly hydrophobic and crystalline nature, this compound exhibits poor solubility in aqueous media, presenting a significant challenge for researchers.

This document provides a comprehensive guide to the formulation of this compound. It begins by summarizing the key physicochemical properties that dictate formulation strategy. It then details methodologies for preparing solutions suitable for both in vitro and in vivo research, explaining the scientific rationale behind the choice of solvents and excipients. Detailed, step-by-step protocols are provided to ensure reproducibility and reliability in your experimental setup.

Physicochemical Characterization & Formulation Implications

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful formulation strategy. The large, iodinated aromatic structure is inherently lipophilic and poorly soluble in water.

PropertyValueFormulation ImplicationSource(s)
Chemical Name This compound; 4,4'-DiiododiphenylamineThe diarylamine structure is common in various research fields, but often presents solubility challenges.[4][5]
CAS Number 20255-70-3Unique identifier for sourcing and safety information retrieval.[4]
Molecular Formula C₁₂H₉I₂NThe high iodine content significantly contributes to the high molecular weight and lipophilicity.[4][6]
Molecular Weight ~421.02 g/mol A high molecular weight can be a factor in poor aqueous solubility and permeability.[5][7]
Physical State White to light yellow powder or crystal.As a solid, energy (e.g., sonication, heating) may be required to overcome crystal lattice energy for dissolution.[5][7]
Melting Point 125 - 129 °CThe high melting point suggests a stable crystal lattice, reinforcing the need for strong organic solvents or advanced formulation techniques to achieve solubilization.[4][5]
Known Solubility Soluble in Acetone.Acetone can be a starting point for solvent screening, but is often too volatile or cytotoxic for biological assays. DMSO is a more common alternative.[5][7]
Predicted logP 4.8A high predicted logP value confirms the compound is highly lipophilic and will have very low aqueous solubility, likely classifying it as a BCS Class II or IV compound.[6]
Storage Temperature Room Temperature or 2-8°C. Store in a cool, dark place.Standard storage conditions. Protection from light is advisable for iodinated compounds which can be light-sensitive.[4][5][8]

Formulation Strategy: A Decision Framework

The selection of a formulation approach is dictated by the experimental context, primarily the required concentration and the biological or physical system being used. For poorly soluble compounds like this compound, a multi-tiered strategy is necessary, typically starting with a concentrated stock in a strong organic solvent, followed by dilution into an appropriate vehicle.[9][10]

The workflow below outlines the decision-making process for selecting an appropriate formulation.

G cluster_0 Phase 1: Primary Stock Preparation cluster_1 Phase 2: Working Solution Formulation start Define Target Concentration (e.g., 10-50 mM) sol_screen Solubility Screening (DMSO, DMF, NMP, Acetone) start->sol_screen dissolve Dissolve Compound (Vortex, Sonicate, Gentle Heat) sol_screen->dissolve qc1 QC Check 1: Visual Inspection (Clarity) Concentration Verification (Optional) dissolve->qc1 exp_type Select Experiment Type qc1->exp_type Stock is Clear invitro In Vitro Dilution (e.g., into cell media) exp_type->invitro Cell-based Assays invivo In Vivo Vehicle Formulation (e.g., Co-solvent, Suspension) exp_type->invivo Animal Studies qc2 QC Check 2: Check for Precipitation Post-Dilution invitro->qc2 qc3 QC Check 3: Check for Precipitation & Vehicle Stability invivo->qc3

Caption: Formulation selection workflow for this compound.

Rationale for In Vitro Formulations

For most in vitro applications, such as cell-based assays, the primary goal is to create a highly concentrated stock solution that can be diluted into the aqueous culture medium.

  • Co-solvents: The use of a water-miscible organic solvent is the most common approach.[10] Dimethyl sulfoxide (DMSO) is the industry standard due to its powerful solubilizing capacity and relative biocompatibility at low final concentrations (typically <0.5% v/v). N-Methyl-2-pyrrolidone (NMP) is another strong solubilizer that can be considered.[11]

  • The "Precipitation Cliff": Researchers must be aware that diluting a concentrated organic stock into an aqueous buffer can cause the compound to precipitate out of solution once the solvent concentration drops below a critical threshold. It is imperative to determine the maximum tolerable final concentration in the assay medium.

Rationale for In Vivo Formulations

In vivo studies require vehicles that are sterile, non-toxic at the administered volume, and capable of maintaining the compound in a state suitable for absorption.[12][13]

  • Co-solvent Systems: For intravenous (IV) or intraperitoneal (IP) injection, a mixture of solvents is often used. A common vehicle for poorly soluble compounds is a ternary system such as DMSO/PEG400/Saline or Ethanol/Cremophor EL/Saline .[14] These systems work by keeping the drug solubilized in a biocompatible mixture.

  • Surfactant-based Systems (Micellar Solubilization): Surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in an aqueous vehicle.[10][15]

  • Suspensions: For oral (PO) administration, preparing a micronized suspension can be an effective strategy.[10] This involves reducing the particle size of the solid compound to increase its surface area and dissolution rate in the gastrointestinal tract.[16] The suspension is stabilized with wetting agents (e.g., Tween 80) and viscosity-enhancing agents (e.g., carboxymethyl cellulose).

Detailed Experimental Protocols

Safety Precaution: this compound is classified as a skin and serious eye irritant.[4][7] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the powder in a chemical fume hood or ventilated enclosure to avoid inhalation.

Protocol 1: Preparation of a 20 mM Concentrated Stock Solution in DMSO

Application: Primary stock solution for subsequent dilution into in vitro or in vivo formulations.

Materials:

  • This compound (MW: 421.02 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Analytical balance

  • Vortex mixer

  • Bath sonicator

Methodology:

  • Calculation: To prepare 1 mL of a 20 mM stock solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

    • Mass (mg) = 0.020 mol/L * 0.001 L * 421.02 g/mol * 1000 = 8.42 mg

  • Weighing: Accurately weigh 8.42 mg of this compound powder and transfer it to the sterile vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Place the vial in a bath sonicator for 10-15 minutes to ensure complete dissolution. The solution should be clear and free of any visible particulates.

    • Expert Tip: Gentle warming (to 30-40°C) can be used to aid dissolution, but check for compound stability if heating is required for extended periods.

  • Quality Control & Storage:

    • Visually inspect the solution against a light and dark background to confirm it is a clear, homogenous solution.

    • Store the stock solution at -20°C, protected from light and moisture. For frequent use, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Formulation of a 1 mg/mL Dosing Solution for In Vivo (IP) Administration

Application: A co-solvent/surfactant vehicle suitable for intraperitoneal (IP) injection in rodent models. This vehicle is a common choice for preclinical studies.[10][14]

Materials:

  • 20 mM this compound stock in DMSO (from Protocol 1)

  • Polyethylene Glycol 400 (PEG400)

  • Polysorbate 80 (Tween® 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes and syringes

Vehicle Composition (Final): 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline (v/v/v/v)

Methodology:

  • Calculation:

    • Target concentration: 1 mg/mL = 2.375 mM.

    • The 20 mM DMSO stock needs to be diluted. To make a final volume of 10 mL:

      • Volume of Stock (mL) = (Final Conc. * Final Vol.) / Stock Conc. = (2.375 mM * 10 mL) / 20 mM = 1.1875 mL

    • Wait, the vehicle requires 5% DMSO. A 10 mL final volume requires 0.5 mL of DMSO. We need to adjust. Let's reformulate based on adding the drug in the DMSO portion.

  • Revised Methodology (Component-based): This method ensures accurate vehicle composition. Let's prepare a 10 mL final volume.

    • Prepare Vehicle Pre-mix: In a 15 mL sterile conical tube, add the excipients in the following order, mixing after each addition:

      • Add 4.0 mL of PEG400.

      • Add 0.5 mL of Tween 80. Vortex gently to mix.

      • Add 5.0 mL of Sterile Saline. Invert several times to create a homogenous pre-mix.

    • Prepare Drug Component:

      • Weigh 10.0 mg of this compound into a separate small, sterile vial.

      • Add 0.5 mL of DMSO to the vial.

      • Vortex and sonicate as described in Protocol 1 until the compound is fully dissolved.

    • Final Formulation:

      • Slowly add the drug/DMSO solution (0.5 mL) to the vehicle pre-mix (9.5 mL) with constant, gentle vortexing. Add it dropwise to prevent immediate precipitation.

      • The final volume will be 10 mL with a concentration of 1 mg/mL in the target vehicle (5% DMSO, 40% PEG400, 5% Tween 80, 50% Saline).

  • Quality Control & Use:

    • Crucial Step: The final solution must be visually clear. If any cloudiness or precipitation occurs, the formulation is not suitable for parenteral injection. The concentration may be too high for this vehicle.

    • Use the formulation immediately after preparation. Due to the complex nature of the vehicle, the compound may precipitate over time.

    • If sterility is required, the final formulation should be passed through a 0.22 µm syringe filter (ensure the filter material, e.g., PVDF, is compatible with DMSO). Note that filtration may lead to loss of compound due to adsorption.

References

Application Notes and Protocols for Radiolabeling of Iodinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Radioiodinated Aromatic Compounds

Radioiodinated aromatic compounds are indispensable tools in modern biomedical research and clinical applications, particularly in the fields of diagnostic imaging and radiotherapy.[1][2] The diverse range of iodine radioisotopes, each with unique decay characteristics, allows for a wide array of applications. For instance, Iodine-123 (¹²³I) and Iodine-124 (¹²⁴I) are utilized for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging, respectively, enabling non-invasive visualization of physiological and pathological processes.[3][4][5][6] Iodine-131 (¹³¹I) is a cornerstone of targeted radiotherapy, while Iodine-125 (¹²⁵I) is widely employed in preclinical research and in-vitro assays due to its longer half-life.[3][7]

The introduction of a radioiodine atom into an aromatic ring can, however, be a delicate process. The choice of labeling strategy is dictated by the chemical nature of the target molecule, the desired specific activity, and the required purity of the final radiopharmaceutical. This document provides a comprehensive overview of the principal methods for radioiodinating aromatic compounds, offering detailed protocols and insights into the rationale behind experimental choices to guide researchers in this critical field.

I. Electrophilic Radioiodination: The Workhorse of Aromatic Labeling

Electrophilic aromatic substitution (SEAr) is a foundational and widely practiced strategy for radioiodination.[3][8] This approach relies on the generation of an electrophilic iodine species, typically from a radioiodide salt (e.g., Na[¹²⁵I]I), which then attacks the electron-rich aromatic ring.[3][8]

A. Direct Electrophilic Radioiodination

Direct radioiodination is feasible for aromatic compounds that are sufficiently activated towards electrophilic attack, such as those containing tyrosine or histidine residues.[9]

Core Principle: An oxidizing agent is used to convert the radioiodide (I⁻) into a more electrophilic species (e.g., I⁺ or I₂), which then directly substitutes a hydrogen atom on the aromatic ring.[8][9]

Common Oxidizing Agents:

  • Chloramine-T: A mild and effective oxidizing agent, though it can lead to chlorinated byproducts.[8][10]

  • Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): A solid-phase oxidant that offers a cleaner reaction profile by minimizing contact of the target molecule with the oxidizing agent.[8][11]

  • Peroxy acids (e.g., peracetic acid): Can be effective for sensitive substrates where other oxidants might cause degradation.[8]

  • N-halosuccinimides (e.g., N-chlorosuccinimide, NCS): Versatile oxidants whose reactivity can be tuned.[7][8]

Protocol 1: Direct Radioiodination of a Tyrosine-Containing Peptide using Iodogen®

Objective: To radiolabel a peptide containing a tyrosine residue with ¹²⁵I.

Materials:

  • Iodogen®-coated reaction vial (100 µg)

  • Peptide solution (1 mg/mL in 0.1 M phosphate buffer, pH 7.4)

  • Na[¹²⁵I]I solution (in 0.1 M NaOH)

  • 0.1 M Phosphate buffer, pH 7.4

  • Sodium metabisulfite solution (1 mg/mL in phosphate buffer)

  • PD-10 desalting column

  • HPLC system for purification and analysis

Procedure:

  • Preparation: Allow the Iodogen®-coated vial to come to room temperature.

  • Reaction Initiation: To the Iodogen® vial, add 50 µL of 0.1 M phosphate buffer (pH 7.4) and 10 µL of the peptide solution.

  • Radioiodide Addition: Carefully add 1-5 µL of the Na[¹²⁵I]I solution to the reaction vial.

  • Incubation: Gently agitate the mixture at room temperature for 10-15 minutes.

  • Quenching: Transfer the reaction mixture to a clean vial containing 100 µL of sodium metabisulfite solution to quench the reaction by reducing any unreacted iodine.

  • Purification:

    • Equilibrate a PD-10 desalting column with 0.1 M phosphate buffer.

    • Load the quenched reaction mixture onto the column.

    • Elute the radiolabeled peptide with phosphate buffer, collecting fractions. The labeled peptide will elute in the initial fractions, while smaller molecules like free iodide will be retained longer.

  • Quality Control: Analyze the collected fractions using radio-HPLC to determine the radiochemical purity. The desired product should be well-separated from unreacted peptide and free radioiodide.[12]

B. Precursor-Mediated Electrophilic Radioiodination

For less activated aromatic rings or when high regioselectivity is required, a precursor-based approach is employed. This involves synthesizing a precursor molecule where a specific atom on the aromatic ring can be selectively replaced by radioiodine.

This is one of the most reliable and widely used methods for radioiodination.[3]

Core Principle: An organotin precursor, typically a trialkylarylstannane, undergoes an ipso-substitution reaction where the carbon-tin bond is cleaved and replaced by a carbon-iodine bond upon reaction with an electrophilic radioiodine species.[1][3][13] The reaction conditions are generally mild, preserving the integrity of complex molecules.[14]

Advantages:

  • High regioselectivity.

  • Mild reaction conditions.

  • High radiochemical yields are often achievable.[13]

Limitations:

  • Toxicity of organotin precursors and byproducts requires careful handling and thorough purification.[3]

  • Synthesis of the stannylated precursor can be complex.[10]

The use of organoboron precursors, such as boronic acids and their esters, is a well-established and increasingly popular alternative to organotins.[3]

Core Principle: Similar to iododestannylation, an aryl boronic acid or ester precursor reacts with an electrophilic radioiodine source, leading to the selective replacement of the boron-containing group with a radioiodine atom.[3]

Advantages:

  • Boronic acid precursors are generally less toxic and more stable than their organotin counterparts.

  • A wide variety of boronic acids are commercially available or readily synthesized.

Recent Advances: Gold-catalyzed iododeboronation has been shown to proceed under mild, air-tolerant conditions with high radiochemical yields.[3]

II. Nucleophilic Radioiodination: An Alternative Pathway

Nucleophilic substitution reactions offer a complementary approach to electrophilic methods, particularly for aromatic rings bearing electron-withdrawing groups.

A. Halogen Exchange

Core Principle: A non-radioactive halogen (typically bromine or another iodine atom) or a good leaving group on the aromatic ring is displaced by a nucleophilic radioiodide anion.[8] This is often facilitated by heat.

Challenges: A major drawback is the difficulty in separating the radiolabeled product from the unreacted precursor, as they are chemically identical, leading to lower specific activity.[7][8]

B. From Diazonium Salts and Triazenes

Core Principle: Aromatic diazonium salts are highly reactive intermediates that readily undergo substitution with radioiodide.[8] For improved stability, triazenes can be used as precursors, which generate the diazonium salt in situ.[7]

C. Copper-Mediated Radioiodination

The use of copper catalysts has significantly advanced nucleophilic radioiodination, allowing for milder reaction conditions and broader substrate scope.[15][16][17]

Core Principle: Copper(I) or Copper(II) salts catalyze the reaction between a nucleophilic radioiodide and an aryl precursor, often an organoboron compound (iododeboronation) or an aryl halide. The mechanism is thought to involve the formation of a copper-aryl intermediate that facilitates the nucleophilic attack of the radioiodide.[18][19]

Advantages:

  • Milder reaction conditions compared to traditional nucleophilic methods.[20]

  • Avoids the use of strong oxidizing agents.[20]

  • Can be applied to a wide range of substrates, including complex peptides.[17]

Recent Developments: Protocols for large-scale copper-mediated radioiodination have been developed, addressing challenges associated with the alkaline nature of commercially available radioiodide solutions by neutralizing the base before the reaction.[15][16] Ligand-enabled copper catalysis has been shown to facilitate radioiodination at room temperature with low catalyst loadings.[21][22]

Protocol 2: Copper-Mediated Radioiodination of an Aryl Boronic Acid Pinacol Ester

Objective: To radiolabel an aryl boronic acid pinacol ester with ¹²³I using a copper-mediated approach.

Materials:

  • Aryl boronic acid pinacol ester precursor (1-2 mg)

  • Copper(II) trifluoromethanesulfonate pyridine complex (Cu(OTf)₂(Py)₄)

  • [¹²³I]NaI in 0.1 M NaOH

  • Dimethyl sulfoxide (DMSO)

  • Pyridinium p-toluenesulfonate (or p-toluenesulfonic acid)

  • Inert gas (Argon or Nitrogen)

  • Heating block

  • HPLC system for purification and analysis

Procedure:

  • Radioiodide Preparation: In a reaction vial, carefully evaporate the aqueous [¹²³I]NaI solution to dryness under a gentle stream of inert gas at 110°C.[15]

  • Neutralization: Add a solution of pyridinium p-toluenesulfonate in DMSO to the vial to neutralize any residual NaOH.[16]

  • Reagent Addition: To the dried and neutralized radioiodide, add a solution of the aryl boronic acid pinacol ester and Cu(OTf)₂(Py)₄ in DMSO.

  • Reaction: Seal the vial and heat the reaction mixture at 80-110°C for 10-20 minutes.[15]

  • Cooling & Quenching (optional): Allow the vial to cool to room temperature. The reaction can be quenched by the addition of water or a suitable buffer.

  • Purification: Purify the reaction mixture using reversed-phase HPLC to separate the radiolabeled product from the precursor, catalyst, and other impurities.[7]

  • Quality Control: Analyze an aliquot of the purified product by radio-HPLC to determine radiochemical purity and specific activity.

III. Purification and Quality Control: Ensuring a Clinically Viable Product

The purification and quality control (QC) of radiopharmaceuticals are critical steps to ensure patient safety and the efficacy of the diagnostic or therapeutic procedure.[23][24][25]

A. Purification Techniques
  • High-Performance Liquid Chromatography (HPLC): The gold standard for purifying radiolabeled compounds, offering high resolution to separate the desired product from precursors, byproducts, and unreacted radioiodide.[7][12][26]

  • Solid-Phase Extraction (SPE): A rapid and effective method for preliminary purification and for removing bulk impurities.[12][27] Reversed-phase cartridges (e.g., C18) are commonly used to retain the lipophilic radiolabeled compound while allowing polar impurities like free iodide to pass through.

B. Quality Control Parameters

All radiopharmaceutical preparations must undergo stringent QC testing before administration.[23][24]

  • Radiochemical Purity (RCP): This is the proportion of the total radioactivity in the desired chemical form.[24] It is typically determined by radio-HPLC or thin-layer chromatography (TLC).[26][28] An unacceptable RCP can lead to poor image quality or unintended radiation dose to non-target organs.[28]

  • Radionuclidic Purity: The proportion of the total radioactivity present as the specified radionuclide. This is usually determined by the manufacturer of the radioisotope.

  • Sterility and Apyrogenicity: For in-vivo use, the final product must be sterile and free of bacterial endotoxins (pyrogens).[26]

Parameter Typical Method of Analysis Importance
Radiochemical Purity Radio-HPLC, Radio-TLCEnsures that the radioactivity is associated with the correct molecule for targeted delivery.[24][28]
Specific Activity Calculated from HPLC data (radioactivity vs. mass)High specific activity is crucial for receptor-based imaging to avoid saturation of target sites.
pH pH meter or calibrated pH stripsMust be within a physiologically acceptable range for injection.[24]
Sterility Incubation in culture mediaPrevents microbial infections in the patient.[26]
Endotoxin Level Limulus Amebocyte Lysate (LAL) testPrevents pyrogenic (fever-inducing) reactions.[26]

IV. Visualizing the Workflow

G cluster_0 Preparation cluster_1 Radiolabeling Reaction cluster_2 Purification cluster_3 Quality Control & Formulation Precursor Aromatic Precursor (e.g., Aryl Stannane/Boronic Acid) ReactionVial Reaction Vial: - Precursor - Radioiodide - Reagents (Oxidant/Catalyst) - Solvent Precursor->ReactionVial Radioiodide Radioiodide Solution (e.g., Na[125I]I) Radioiodide->ReactionVial Purification Primary Purification (SPE or HPLC) ReactionVial->Purification Crude Product QC Quality Control - Radiochemical Purity (HPLC) - pH, Sterility, Endotoxins Purification->QC Purified Product Formulation Formulation in Physiological Buffer QC->Formulation FinalProduct Final Radiopharmaceutical Formulation->FinalProduct

G cluster_electrophilic Electrophilic Radioiodination cluster_nucleophilic Nucleophilic Radioiodination Aromatic Ring (Ar-H) Aromatic Ring (Ar-H) Radioiodinated Product (Ar-I) Radioiodinated Product (Ar-I) Aromatic Ring (Ar-H)->Radioiodinated Product (Ar-I) [I+] (from *I- + Oxidant) Aryl Precursor (Ar-M)\n(M = SnR3, B(OR)2) Aryl Precursor (Ar-M) (M = SnR3, B(OR)2) Aryl Precursor (Ar-M)\n(M = SnR3, B(OR)2)->Radioiodinated Product (Ar-I) [I+] (ipso-substitution) Aryl Halide (Ar-X)\n(X = I, Br) Aryl Halide (Ar-X) (X = I, Br) Aryl Halide (Ar-X)\n(X = I, Br)->Radioiodinated Product (Ar-I) *I- (Cu-mediated) Aryl Boronic Acid (Ar-B(OR)2) Aryl Boronic Acid (Ar-B(OR)2) Aryl Boronic Acid (Ar-B(OR)2)->Radioiodinated Product (Ar-I) *I- (Cu-mediated)

V. Conclusion

The successful radiolabeling of aromatic compounds is a multi-faceted process that requires a deep understanding of organic chemistry, radiochemistry, and analytical techniques. The choice between electrophilic and nucleophilic strategies, and between direct and precursor-mediated approaches, must be carefully considered based on the specific molecule of interest. The recent advancements in copper-mediated reactions have provided milder and more versatile methods, expanding the toolkit available to researchers.[17][20] Regardless of the synthetic route chosen, rigorous purification and stringent quality control are paramount to ensuring the production of high-quality radiopharmaceuticals for both preclinical research and clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bis(4-iodophenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

<_ 2_0_2_5-0_1-0_61_1:2_1:3_1S_E_A_R_C_HS_T_A_R_T _ 2_0_2_5-0_1-0_61_1:2_1:3_1S_E_A_R_C_HE_N_D _>

Welcome, researchers and chemists, to the dedicated technical support center for the synthesis of Bis(4-iodophenyl)amine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your reaction yields. As your Senior Application Scientist, I will guide you through common challenges, drawing on established chemical principles and field-proven insights.

Introduction to this compound Synthesis

This compound, also known as 4,4'-diiododiphenylamine, is a valuable building block in organic synthesis, particularly in the development of materials with interesting electronic and photophysical properties, as well as in the synthesis of pharmaceutical intermediates. The most common and effective methods for its synthesis are transition-metal-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation. While powerful, these reactions can be sensitive to various parameters, and achieving high yields requires careful optimization.

This guide will focus on troubleshooting these two primary synthetic routes.

Section 1: Troubleshooting the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a staple for forming C-N bonds.[1] The synthesis of this compound via this method typically involves the reaction of 4-iodoaniline with 1-iodo-4-nitrobenzene followed by reduction, or more directly, the coupling of two equivalents of 4-iodoaniline, though the latter can be more challenging. A more common approach is the reaction of 4-iodoaniline with 4-iodo-bromobenzene or 4-diiodobenzene.

Common Issues and Solutions

Q1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent issue that can stem from several factors.

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction. Its deactivation can halt the catalytic cycle.

    • Cause: The presence of oxygen can oxidize the active Pd(0) species. Impurities in the starting materials or solvent can also poison the catalyst.

    • Solution: Ensure all reagents and solvents are thoroughly degassed and dried. Use of an inert atmosphere (Argon or Nitrogen) is crucial.[2] Consider using a pre-catalyst, which can be easier to handle and provides more reproducible results as they form the active catalytic species more cleanly.[3][4]

  • Ligand Selection: The choice of phosphine ligand is critical for the stability and activity of the palladium catalyst.[5]

    • Cause: An inappropriate ligand may not effectively promote the oxidative addition or reductive elimination steps of the catalytic cycle. For diarylamine synthesis, bulky, electron-rich ligands are often required.

    • Solution: Screen a variety of ligands. For the synthesis of diarylamines, biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos have shown good performance in similar systems.[6][7]

  • Base Selection: The base plays a crucial role in the deprotonation of the amine and regeneration of the catalyst.

    • Cause: The chosen base may not be strong enough to deprotonate the aniline derivative effectively, or it may have poor solubility in the reaction solvent.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.[8] However, if your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[8][9]

  • Solvent Effects: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[10][11][12]

    • Cause: Poor solubility of the base or other reagents can lead to a heterogeneous mixture and slow reaction rates.

    • Solution: Anhydrous and degassed aprotic polar solvents like toluene, dioxane, or THF are commonly used.[2][13] Toluene is often a good starting point.[8]

Q2: I am observing significant amounts of side products, particularly the hydrodehalogenation of my aryl iodide. How can I minimize this?

A2: Hydrodehalogenation, the replacement of the iodine atom with hydrogen, is a common side reaction in Buchwald-Hartwig aminations. [14][15]

  • Mechanism of Hydrodehalogenation: This side reaction can occur through a competing pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl halide to produce the dehalogenated arene.[14]

  • Minimizing Hydrodehalogenation:

    • Ligand Choice: The choice of ligand can significantly influence the competition between the desired amination and the undesired hydrodehalogenation. Bulky ligands can disfavor the formation of the palladium-hydride species.

    • Base and Solvent: The choice of base and solvent can also play a role. In some cases, using a weaker base or a different solvent can suppress this side reaction.

    • Additives: The use of co-catalysts or additives can sometimes mitigate hydrodehalogenation. For instance, the use of a bimetallic palladium-copper nanocatalyst has been shown to facilitate the amination pathway over hydrodehalogenation in certain systems.[15]

Experimental Protocol: A Starting Point for Optimization

Below is a general protocol that can be used as a starting point for the synthesis of this compound. Optimization of the ligand, base, and temperature will likely be necessary.

Parameter Recommendation Rationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a pre-catalystPd₂(dba)₃ is a common Pd(0) source. Pre-catalysts can offer better reproducibility.[3]
Ligand Xantphos or RuPhos (2-4 mol%)Bulky, electron-rich ligands are often effective for diarylamine synthesis.[7]
Base NaOt-Bu (2.2 equivalents)A strong, non-nucleophilic base that is often effective.[8]
Solvent Anhydrous, degassed TolueneA common and effective solvent for this transformation.[2][8]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion.[3]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation.[2]

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 4-Iodoaniline - 4-Diiodobenzene - Pd Catalyst - Ligand - Base solvent Add anhydrous, degassed solvent reagents->solvent inert Establish inert atmosphere solvent->inert heat Heat to 80-110 °C inert->heat monitor Monitor by TLC or LC-MS heat->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate dry->concentrate purify Purify by column chromatography concentrate->purify product product purify->product This compound

Caption: General workflow for the Buchwald-Hartwig synthesis of this compound.

Section 2: Troubleshooting the Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative route to diarylamines.[16] Traditionally, this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[16] However, modern advancements with the use of ligands have made this reaction more practical under milder conditions.[17]

Common Issues and Solutions

Q1: My Ullmann condensation is sluggish and gives a low yield. What can I do to improve it?

A1: Sluggish reactions and low yields in Ullmann condensations are often related to the catalyst system and reaction conditions.

  • Copper Source and Activation:

    • Cause: The copper catalyst may not be sufficiently active. Traditional methods used copper powder, which can have variable activity.[16]

    • Solution: Use a well-defined copper(I) source, such as CuI. The use of soluble copper catalysts supported by ligands is generally more effective.[16]

  • Ligand Acceleration:

    • Cause: Ligandless Ullmann reactions often require very high temperatures.

    • Solution: The addition of a ligand can significantly accelerate the reaction and allow for milder conditions. Diamines, amino acids (like L-proline), and phenanthrolines are common ligands for this transformation.[18][19]

  • Base and Solvent:

    • Cause: Similar to the Buchwald-Hartwig reaction, the choice of base and solvent is critical. The base must be strong enough to deprotonate the amine. High-boiling polar solvents are traditionally used.[16]

    • Solution: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used bases.[17][20] Solvents like DMF, DMSO, or NMP are often employed.[16][18]

Q2: I am struggling with the purification of my product from the copper catalyst and ligand residues. Any suggestions?

A2: Purification can be challenging due to the presence of copper salts and high-boiling point ligands.

  • Work-up Procedure:

    • Ammonia Wash: After the reaction, quenching with aqueous ammonia can help to complex the copper salts and facilitate their removal during the aqueous work-up.

    • Filtration: Filtering the crude reaction mixture through a plug of silica gel or Celite can help to remove some of the insoluble copper species before extraction.

  • Chromatography:

    • Solvent System: A careful selection of the solvent system for column chromatography is essential. A gradient elution from a non-polar solvent (like hexane) to a slightly more polar solvent (like ethyl acetate or dichloromethane) is often effective.

    • Ligand Removal: If the ligand is problematic, consider using a ligand that is more easily removed, or explore ligand-free conditions if feasible, although this may require harsher reaction conditions.

Decision-Making Diagram for Method Selection

Method_Selection start Starting Materials Availability & Cost functional_group Functional Group Tolerance? start->functional_group buchwald Buchwald-Hartwig (Pd-catalyzed) mild_conditions Preference for Milder Conditions? buchwald->mild_conditions cost_sensitivity High Sensitivity to Catalyst Cost? buchwald->cost_sensitivity ullmann Ullmann Condensation (Cu-catalyzed) ullmann->mild_conditions ullmann->cost_sensitivity functional_group->buchwald High functional_group->ullmann Moderate mild_conditions->buchwald Yes mild_conditions->ullmann No (can be harsher) cost_sensitivity->buchwald No (Pd is expensive) cost_sensitivity->ullmann Yes (Cu is cheaper)

Caption: Decision-making guide for selecting a synthetic method.

Section 3: Purification and Characterization

Q1: What are the key characterization techniques for confirming the synthesis of this compound?

A1: A combination of spectroscopic and analytical techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals corresponding to the aromatic protons. The integration and splitting patterns will be characteristic of the disubstituted phenyl rings.

    • ¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (421.01 g/mol ).[21] The isotopic pattern due to the presence of two iodine atoms will be a key diagnostic feature.

  • Melting Point: The reported melting point for this compound is in the range of 125-129 °C.[22] A sharp melting point is indicative of high purity.

  • Thin Layer Chromatography (TLC): A single spot on TLC in an appropriate solvent system suggests a pure compound.

Section 4: Safety Precautions

  • Handling Reagents: Aryl iodides and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere to prevent the deactivation of the catalyst and potential side reactions.

  • High Temperatures: Be cautious when working with high-boiling point solvents and high reaction temperatures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

We hope this technical support guide proves to be a valuable resource in your synthesis of this compound. Should you have further questions, please do not hesitate to reach out.

References

Technical Support Center: Palladium-Catalyzed C-N Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed C-N coupling reactions, a cornerstone of modern synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful transformations. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights to help you overcome common challenges in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Buchwald-Hartwig amination?

A1: The Buchwald-Hartwig amination follows a catalytic cycle that involves a palladium(0) species as the active catalyst. The cycle can be broken down into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2] First, the aryl halide (or pseudohalide) undergoes oxidative addition to the Pd(0) complex. Subsequently, the amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex. Finally, reductive elimination from this complex yields the desired C-N coupled product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_products Products Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_coord [L-Pd(II)(Ar)(HNR'R'')]+X- OA_complex->Amine_coord Amine Coordination (HNR'R'') Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_coord->Amido_complex Deprotonation (Base) byproduct [Base-H]+X- Amine_coord->byproduct Amido_complex->Pd0 Reductive Elimination product Ar-NR'R'' Amido_complex->product caption Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Caption: Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Q2: How do I choose the right palladium source for my reaction?

A2: The choice of palladium source is crucial for efficient catalysis. While Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, they require in situ formation of the active catalyst, which can sometimes be unreliable.[4] For more consistent results, especially in complex systems, the use of pre-formed catalysts, or "precatalysts," is highly recommended.[5][6] These are typically air- and moisture-stable Pd(II) complexes that readily generate the active Pd(0) species under the reaction conditions. The Buchwald group has developed several generations of precatalysts (e.g., G3, G4, G6) that offer improved stability and reactivity.[6][7][8]

Q3: What are the most common side reactions in C-N coupling?

A3: Several side reactions can compete with the desired C-N bond formation. One of the most common is β-hydride elimination from the palladium-amido intermediate, which leads to the formation of a hydrodehalogenated arene and an imine.[2] Another potential side reaction is the formation of biaryl compounds through homocoupling of the aryl halide. Additionally, catalyst deactivation through the formation of inactive palladium species can halt the catalytic cycle.[9]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction shows little to no conversion to the desired product. What should I investigate first?

A: Low or no yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

  • Integrity of Reagents and Inert Atmosphere: The palladium catalyst is sensitive to oxygen, and many of the bases used are hygroscopic. Ensure that your solvent and amine are anhydrous and that the reaction is performed under a properly maintained inert atmosphere (argon or nitrogen).[3] Impurities in the starting materials can also poison the catalyst.

  • Catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, the in situ reduction to Pd(0) may be inefficient. Consider switching to a precatalyst to ensure the generation of the active catalytic species.[4][5]

  • Ligand Selection: The choice of phosphine ligand is critical and highly dependent on the substrates.[10] For electron-rich or sterically hindered aryl halides, a more electron-rich and bulky ligand may be required to facilitate oxidative addition and reductive elimination. A ligand screening is often a valuable first step in optimizing a new C-N coupling reaction.

  • Base Strength and Solubility: The base plays a crucial role in the deprotonation of the amine. If the base is too weak, the reaction may not proceed. Conversely, a base that is too strong can lead to decomposition of sensitive substrates.[11] The solubility of the base is also a key factor; poor solubility can lead to reproducibility issues.[11]

Troubleshooting_Low_Yield Start Low/No Yield Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Screen_Ligand Screen Different Ligands Check_Inert->Screen_Ligand If conditions are rigorous Screen_Base Screen Different Bases Screen_Ligand->Screen_Base If no improvement Screen_Solvent Screen Different Solvents Screen_Base->Screen_Solvent If no improvement Use_Precatalyst Switch to a Precatalyst Screen_Solvent->Use_Precatalyst If still no improvement Optimize_Temp Optimize Temperature Use_Precatalyst->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: Figure 2: A general workflow for troubleshooting low-yield C-N coupling reactions.

Issue 2: Catalyst Deactivation

Q: My reaction starts but then stalls before completion. What could be causing catalyst deactivation?

A: Catalyst deactivation can occur through several pathways. Identifying the cause is key to resolving the issue.

  • Inhibition by Halide Ions: In the case of aryl iodides, the iodide ions generated during the reaction can form unreactive palladium-iodide dimers, effectively taking the catalyst out of the cycle.[3] Using a different aryl halide (e.g., bromide or chloride) or a ligand that can mitigate this effect may be necessary.

  • Decomposition of the Ligand or Catalyst: Some phosphine ligands can be sensitive to air or temperature, leading to their degradation. The palladium catalyst itself can also precipitate as palladium black if not properly stabilized by the ligand. Using a more robust ligand or a precatalyst can often solve this problem.[5]

  • Substrate-Induced Deactivation: Certain functional groups on the substrates can coordinate to the palladium center and inhibit catalysis.[3] If you suspect this is the case, you may need to protect the interfering functional group or choose a ligand that is less susceptible to this type of inhibition.

Issue 3: Difficulty with Challenging Substrates

Q: I am struggling to couple an aryl chloride or a sterically hindered amine. What modifications should I consider?

A: Aryl chlorides and sterically hindered amines are notoriously challenging substrates for C-N coupling reactions.

  • For Aryl Chlorides: The oxidative addition of aryl chlorides to Pd(0) is often the rate-limiting step. To overcome this, highly electron-rich and sterically bulky phosphine ligands are required.[4] Ligands such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos, RuPhos) are often effective.[10][12] Using a higher reaction temperature may also be necessary.

  • For Sterically Hindered Amines: The coupling of bulky amines can be difficult due to steric hindrance around the palladium center. Specialized ligands have been developed to address this challenge. For example, BrettPhos is often a good choice for coupling primary amines.[3]

  • For Weakly Basic Amines: Weakly basic amines, such as anilines with electron-withdrawing groups, can be difficult to deprotonate. In these cases, a stronger base like LHMDS or NaOtBu may be required.[13]

Data and Protocols

Ligand Selection Guide

The choice of ligand is paramount for a successful C-N coupling reaction. The following table provides a general guide for selecting a suitable ligand based on the amine nucleophile.

Amine TypeRecommended LigandsKey Considerations
Primary Alkylamines BrettPhos, RuPhosCan be prone to double arylation; ligand choice can help control selectivity.
Secondary Alkylamines RuPhos, XPhosGenerally good coupling partners.
Aryl Amines XPhos, SPhos, JohnPhosElectron-rich anilines are generally more reactive.
Amides & Carbamates tBuBrettPhos, DavePhosThese are less nucleophilic and often require more forcing conditions.[3]
N-Heterocycles DavePhos, tBuXPhosThe specific heterocycle will influence the optimal ligand choice.[3]
Base Selection Guide

The appropriate choice of base is critical for both reactivity and functional group tolerance.

BasepKa of Conjugate AcidCommon SolventsAdvantages & Disadvantages
NaOtBu ~19Toluene, Dioxane, THFAdvantages: High reactivity, often allows for lower catalyst loadings. Disadvantages: Incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[3][11]
LHMDS ~26Toluene, THFAdvantages: Useful for substrates with protic functional groups. Disadvantages: Air-sensitive solid.[3]
Cs₂CO₃ ~10.3 (first pKa)Toluene, DioxaneAdvantages: Good functional group tolerance. Disadvantages: Less reactive, may require higher temperatures and catalyst loadings.[11]
K₃PO₄ ~12.3 (first pKa)Toluene, DioxaneAdvantages: Excellent functional group tolerance, often used for amidation. Disadvantages: Can lead to longer reaction times.[3]
General Experimental Protocol for a Small-Scale Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for specific substrates.

  • Preparation: In a glovebox or under a flow of inert gas, add the aryl halide (1.0 equiv), the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (if not using a precatalyst, typically 1.2-2.4 mol%), and the base (1.4-2.0 equiv) to an oven-dried reaction vessel containing a magnetic stir bar.

  • Reagent Addition: Add the amine (1.1-1.2 equiv) and the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Identifying and minimizing side products in diarylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Identifying and Minimizing Side Products

Welcome to the Technical Support Center for Diarylamine Synthesis. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the synthesis of these crucial building blocks. This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the "why" behind experimental choices. Our goal is to empower you to optimize your reactions, minimize unwanted side products, and achieve higher yields of your target diarylamines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in palladium-catalyzed diarylamine synthesis (e.g., Buchwald-Hartwig amination), and how can I identify them?

A1: Understanding the potential side reactions is the first step toward minimizing them. In a typical Buchwald-Hartwig amination, you might encounter several common side products. Identification is typically achieved through a combination of techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Common Side Products and Their Identification:

  • Hydrodehalogenation of the Aryl Halide: This is often a major byproduct where the halogen on your aryl halide is replaced by a hydrogen atom.[1][2][3] This leads to the formation of an arene byproduct that can be difficult to separate from the desired diarylamine, especially if their polarities are similar.

    • Identification: Look for a mass corresponding to the dehalogenated starting material in your LC-MS data. In the ¹H NMR, you will see the disappearance of the characteristic splitting pattern of the aromatic protons adjacent to the halogen and the appearance of a new aromatic proton signal.

  • Homocoupling of the Aryl Halide (Biaryl Formation): This side reaction produces a biaryl species from the coupling of two molecules of your aryl halide.

    • Identification: LC-MS will show a mass corresponding to the dimer of your aryl halide's aromatic core. The ¹H NMR spectrum will likely show a more complex aromatic region than expected.

  • Ether Formation: If your reaction contains residual water or if you are using an alkoxide base with a corresponding alcohol solvent (e.g., NaOtBu in t-butanol), you can form an aryl ether as a side product.[4][5]

    • Identification: The mass spectrum will show the incorporation of an alkoxy or hydroxyl group in place of the amine. ¹H and ¹³C NMR will show characteristic signals for the ether linkage.

  • Catalyst Decomposition Products: Palladium catalysts can decompose to form palladium black, which is catalytically inactive.[6][7] While not a soluble side product, its formation will stall your reaction and lead to low yields.

    • Identification: Visual observation of a black precipitate in your reaction flask is the primary indicator.

To visually understand the main reaction pathway and where these side reactions diverge, consider the following catalytic cycle:

Buchwald_Hartwig_Cycle cluster_main Main Catalytic Cycle cluster_side Side Reactions Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineComplex [L-Pd(II)(Ar)(NHR'R'')]X OxAdd->AmineComplex Amine Coordination (HNR'R'') Hydrodehalogenation Hydrodehalogenation (Ar-H) OxAdd->Hydrodehalogenation β-Hydride Elimination (from solvent/base) or reaction with H₂O EtherFormation Ether Formation (Ar-OR) OxAdd->EtherFormation Reaction with alkoxide/H₂O Biaryl Biaryl Formation (Ar-Ar) OxAdd->Biaryl Homocoupling AmidoComplex L-Pd(II)(Ar)(NR'R'')...HX AmineComplex->AmidoComplex Deprotonation (Base) Product Ar-NR'R'' AmidoComplex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Buchwald-Hartwig cycle and common side reactions.

Troubleshooting Guide

Q2: My reaction has a low yield, and I'm recovering a significant amount of my aryl halide starting material. What's going wrong?

A2: This is a common and frustrating issue that often points to problems with catalyst activation or inhibition.[8][9] Here's a systematic approach to troubleshooting:

  • Evaluate Your Catalyst System:

    • Pre-catalyst vs. In-situ Generation: Are you generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂? This process can be inefficient. Consider switching to a commercially available palladium pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G3).[10] These are often more reliable and generate the active Pd(0) species more cleanly.[10]

    • Ligand Choice: The ligand is critical. For electron-rich or sterically hindered aryl halides, bulky, electron-rich phosphine ligands are generally required to promote the rate-limiting oxidative addition step.[10] If your aryl chloride is unreactive, you almost certainly need a highly active ligand from the dialkylbiarylphosphine class.[8]

  • Check Your Reagents and Solvents for Purity:

    • Water Content: While some Buchwald-Hartwig reactions can tolerate small amounts of water, it can also be a hydrogen source for hydrodehalogenation.[1][3] Ensure your solvents and amines are anhydrous, especially if hydrodehalogenation is a competing side reaction.

    • Solvent Choice: Avoid chlorinated solvents, acetonitrile, and pyridine as they can bind to the palladium and inhibit catalysis.[9] Toluene, dioxane, and THF are common choices.[8] Poor solubility of the base can also be a major reason for low conversion.[8]

  • Optimize the Base:

    • Base Strength: The base's role is to deprotonate the amine or the palladium-amine complex to form the key palladium-amido intermediate.[10][11] Strong bases like sodium tert-butoxide (NaOtBu) are very effective but can be too harsh for substrates with sensitive functional groups.[8]

    • Weaker Bases: If your substrate is base-sensitive, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[8][10] These often require higher temperatures or longer reaction times to achieve full conversion.[10] The choice of base is highly dependent on the solvent; anionic bases are generally required in nonpolar solvents, while neutral organic bases may function in polar solvents but can also lead to catalyst inhibition.[11][12]

Experimental Protocol: Small-Scale Reaction Test for an Unreactive Aryl Chloride

  • Preparation: To an oven-dried vial with a magnetic stir bar, add the aryl chloride (1.0 equiv.), a suitable palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the corresponding ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.5 equiv.). Then, add the amine (1.2 equiv.) followed by the anhydrous solvent (e.g., toluene, to make a 0.1 M solution).

  • Reaction: Heat the reaction to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.

Q3: I'm observing significant hydrodehalogenation of my aryl halide. How can I suppress this side reaction?

A3: Hydrodehalogenation is a frequent competitor in palladium-catalyzed cross-coupling reactions and can arise from several pathways.[2] Key sources of the unwanted hydrogen atom can be water, alcohols (if used as solvent), or the amine itself.

Strategies to Minimize Hydrodehalogenation:

  • Rigorous Control of Water: As mentioned, ensure all reagents and solvents are scrupulously dry.[1][3] Use freshly distilled solvents and dry your amine over molecular sieves if necessary.

  • Ligand Modification: The electronic and steric properties of the phosphine ligand can influence the relative rates of the desired C-N bond formation versus hydrodehalogenation.[1][3] Sometimes, a slightly less bulky or less electron-donating ligand can disfavor the side reaction. A screening of different ligands is often beneficial.

  • Choice of Base and Solvent: The base and solvent system can be a source of the hydride. For example, using an alcohol as a solvent with a strong base can lead to the formation of an alkoxide, which can then undergo β-hydride elimination.[2] If you suspect this is an issue, switch to a non-alcoholic solvent like toluene or dioxane.

Q4: My product is difficult to purify from a persistent, slightly less polar impurity. What could this be and how do I get rid of it?

A4: This is a classic purification challenge in diarylamine synthesis. The impurity is often the biaryl homocoupling product or a related species. These byproducts can have very similar polarities to the desired diarylamine, making chromatographic separation difficult.

Troubleshooting Purification:

  • Optimize Reaction Conditions to Minimize Formation: The best purification is to avoid forming the impurity in the first place.

    • Lower Temperature: Running the reaction at a lower temperature can sometimes increase selectivity for the desired product.

    • Adjust Stoichiometry: Ensure you are not using a large excess of the aryl halide. A slight excess of the amine (1.1-1.2 equivalents) is common.

  • Alternative Purification Techniques:

    • Acid-Base Extraction: If your diarylamine has a basic nitrogen atom, you may be able to perform an acid-base extraction. Dissolve the crude material in an organic solvent (like ethyl acetate or dichloromethane) and extract with a dilute aqueous acid (e.g., 1M HCl). The diarylamine will move into the aqueous layer as the ammonium salt, while non-basic impurities like the biaryl will remain in the organic layer. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract your purified product back into an organic solvent.

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of closely related impurities. A solvent screen to find a suitable recrystallization solvent is a worthwhile endeavor.

    • Chromatography Optimization: If you must use column chromatography, try different solvent systems. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation. Using a high-performance chromatography system with a high-quality silica gel can also provide better resolution.

Ligand Selection Guide

The choice of ligand is arguably one of the most critical parameters in a successful diarylamine synthesis. The table below summarizes some common ligands and their general applications.

Ligand FamilyExample LigandsKey Characteristics & Applications
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhos, BrettPhosBulky and electron-rich. Highly effective for challenging substrates, including aryl chlorides and sterically hindered coupling partners. Often the first choice for difficult transformations.[10]
Ferrocene-Based Ligands Josiphos, XantphosBidentate ligands that can be effective for a range of substrates. Xantphos is known for its wide bite angle, which can be beneficial in certain cases.[13]
Adamantyl-Based Ligands cataCXium ABulky alkylphosphine ligands that are also effective for a variety of couplings.
Triphenylphosphine (PPh₃) PPh₃A "first-generation" ligand. Generally only effective for activated aryl halides (iodides and bromides) and simple amines.[13][14]

Minimizing Specific Side Products: Advanced Protocols

Protocol 1: Minimizing Ether Formation

If you are using a strong alkoxide base like NaOtBu and suspect ether formation is an issue, especially with electron-deficient aryl halides, consider the following protocol:

  • Switch to a Non-Alkoxide Base: Substitute NaOtBu with lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).[8]

  • Solvent: Use an aprotic solvent like toluene or 1,4-dioxane.

  • Procedure:

    • To an oven-dried flask, add the aryl halide (1.0 equiv.), palladium pre-catalyst (2 mol%), and ligand (4 mol%).

    • Purge with argon.

    • Add K₃PO₄ (2.0 equiv.) and the amine (1.2 equiv.).

    • Add anhydrous toluene and heat to 110 °C.

    • Monitor by LC-MS, specifically looking for the mass of the potential aryl ether byproduct to confirm its absence.

Troubleshooting Workflow Diagram

When faced with a challenging reaction, a systematic approach is key. The following diagram outlines a logical workflow for troubleshooting common issues.

Troubleshooting_Workflow start Reaction Start: Low Yield or Complex Mixture check_sm Is Starting Material (SM) Consumed? start->check_sm no_sm No SM Consumption: Catalyst Inactivity check_sm->no_sm No sm_consumed SM Consumed: Side Product Formation check_sm->sm_consumed Yes optimize_catalyst Optimize Catalyst: - Switch to Pre-catalyst - Screen Ligands - Check Reagent Purity no_sm->optimize_catalyst identify_byproduct Identify Major Side Product (LCMS, NMR) sm_consumed->identify_byproduct is_hdh Hydrodehalogenation? identify_byproduct->is_hdh hdh_solutions Use Anhydrous Conditions Change Base/Solvent Screen Ligands is_hdh->hdh_solutions Yes is_homocoupling Homocoupling? is_hdh->is_homocoupling No homocoupling_solutions Lower Temperature Adjust Stoichiometry is_homocoupling->homocoupling_solutions Yes other_byproduct Other Byproduct is_homocoupling->other_byproduct No re_evaluate Re-evaluate Mechanism and Reaction Conditions other_byproduct->re_evaluate

Caption: A decision-making workflow for troubleshooting.

Conclusion

The synthesis of diarylamines via palladium-catalyzed cross-coupling is a powerful and versatile methodology. However, its success often hinges on a nuanced understanding of the reaction mechanism and the interplay between catalyst, ligand, base, and solvent. By systematically identifying side products and understanding their formation pathways, you can make informed decisions to optimize your reaction conditions. This guide provides a framework for that process, but remember that each substrate pair is unique and may require specific optimization. Diligent monitoring, careful reagent handling, and a willingness to screen conditions are the hallmarks of successful diarylamine synthesis.

References

Effect of solvent and base on Bis(4-iodophenyl)amine coupling efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bis(4-iodophenyl)amine Coupling Reactions

Welcome to the technical support guide for the synthesis of this compound and related diarylamines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize palladium-catalyzed C-N cross-coupling reactions, commonly known as the Buchwald-Hartwig amination. Here, we address common challenges related to solvent and base selection to enhance your reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: I'm getting low to no yield in my this compound coupling reaction. What are the most common initial culprits related to solvent and base?

A1: Low yield is the most frequent issue and often points to a suboptimal combination of solvent and base. Here's a checklist of primary factors:

  • Base Strength and Solubility: The base's primary role is to deprotonate the amine, making it a more active nucleophile for the palladium catalyst.[1] If the base is too weak, deprotonation is inefficient. If it's insoluble in your chosen solvent, its effective concentration is too low to drive the reaction. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are highly effective but require careful solvent selection to ensure solubility.[2][3]

  • Solvent Polarity and Coordinating Ability: The solvent must dissolve the reactants, catalyst, and base to a sufficient degree. However, highly coordinating solvents like THF can sometimes bind to the palladium center, inhibiting catalytic activity.[4] Aprotic solvents such as toluene, dioxane, or cyclopentyl methyl ether (CPME) are often preferred.[3][5]

  • Reaction Temperature: The reaction may require a specific temperature to overcome the activation energy, particularly for the final reductive elimination step.[6] If the solvent's boiling point is too low, the reaction may not reach the necessary temperature. Toluene (b.p. 111 °C) and dioxane (b.p. 101 °C) are common choices for this reason.[7]

Q2: What is the precise role of the base in the Buchwald-Hartwig catalytic cycle?

A2: The base is a critical component with multiple functions within the catalytic cycle.[1] Primarily, it facilitates the deprotonation of the amine after it coordinates to the palladium(II) center, forming the key palladium-amido complex. This step is essential for the subsequent reductive elimination that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[6] However, the base's role can be complex; in some cases, an excessively high concentration of a strongly binding organic base can inhibit the reaction by competing with the amine for coordination to the palladium center.[8][9]

To visualize its role, consider the simplified catalytic cycle below:

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(I) (Oxidative Addition) pd0->oa_complex Ar-I amido_complex L-Pd(II)(Ar)(NR'R") (Amido Complex) oa_complex->amido_complex + HNR'R" + Base - Base-H+I- amido_complex->pd0 Reductive Elimination product Ar-NR'R" (Product) amido_complex->product

References

Technical Support Center: Efficient Cross-Coupling of Aryl Iodides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection and Troubleshooting

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions. This guide provides in-depth, field-proven insights into catalyst selection and troubleshooting for the efficient coupling of aryl iodides, a cornerstone of modern synthetic chemistry. Our goal is to move beyond simple protocols and explain the why behind experimental choices, empowering you to overcome challenges and achieve optimal results.

Section 1: General Troubleshooting for Aryl Iodide Cross-Coupling

Many challenges in palladium-catalyzed reactions share common roots, regardless of the specific transformation (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck). This section addresses the most frequent failure modes and provides a logical framework for diagnosis and resolution.

Issue 1: Low or No Product Yield

This is the most common issue. A systematic approach is crucial to pinpointing the cause.

Question: My reaction has failed to produce the desired product, or the yield is unacceptably low. Where do I start?

Answer: A failed reaction is a data point. Begin by methodically evaluating the "four pillars" of the reaction: Catalyst System, Reagents & Purity, Reaction Conditions, and Atmosphere Control.

  • Catalyst System Integrity:

    • Palladium Precursor Activity: The active catalyst is typically a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ. If using a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), be aware of its sensitivity to air and moisture; use a fresh, properly stored batch.[1]

    • Ligand Choice & Ratio: The ligand is not just a spectator; it's the control panel for the catalyst's reactivity. For aryl iodides, which undergo oxidative addition relatively easily, the ligand's primary roles are to stabilize the Pd(0) center, prevent aggregation, and facilitate the rate-limiting step (often transmetalation or reductive elimination).

      • Electron-rich and bulky phosphine ligands are generally preferred as they promote both oxidative addition and the final reductive elimination step.[2][3] For many standard couplings, triphenylphosphine (PPh₃) is sufficient. However, for more challenging substrates, consider specialized biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃).[3][4]

    • Catalyst Decomposition (Palladium Black): The appearance of a black precipitate is a clear sign of catalyst death.[1] This indicates that the Pd(0) species has agglomerated and fallen out of the catalytic cycle. The primary causes are oxygen exposure, impurities, or excessive heat.[1][5]

  • Reagent & Purity:

    • Starting Materials: Ensure the purity of your aryl iodide and coupling partner. Impurities containing competing functional groups (e.g., other halides, unprotected amines/alcohols) or catalyst poisons (e.g., sulfur-containing compounds) can shut down the reaction.[5]

    • Base Quality & Strength: The base is critical. It participates directly in the catalytic cycle, often in the transmetalation step.[3] It must be strong enough for the specific reaction but not so harsh that it degrades your starting materials. Ensure it is anhydrous where required.[5] For example, strong bases like hydroxides can accelerate the unwanted side reaction of protodeboronation in Suzuki couplings.[3]

    • Solvent Quality: Use anhydrous, degassed solvents. Water content can be detrimental (promoting side reactions) or sometimes beneficial (as in some Suzuki couplings), but it must be controlled.[3] Some solvents like DMF have been reported to slow certain Sonogashira reactions.[5]

  • Reaction Conditions:

    • Temperature: While aryl iodides are highly reactive and can often be coupled at room or moderate temperatures, some systems require heating to drive the reaction to completion.[1] However, excessive temperatures can accelerate catalyst decomposition.[5] A surprising finding is that for some Suzuki couplings using Pd/PPh₃ systems, lower temperatures (~50 °C) can lead to inefficient reactions with aryl iodides compared to aryl bromides, due to the poor turnover of a key palladium-iodide intermediate.[6][7]

    • Concentration: Reactions that are too dilute may proceed slowly, while overly concentrated mixtures can lead to solubility issues or promote bimolecular side reactions.

  • Atmosphere Control:

    • Oxygen is the Enemy: Palladium(0) catalysts are readily oxidized and deactivated by oxygen.[5] It is critical to thoroughly degas your solvent(s) and run the reaction under a rigorously inert atmosphere (Argon or Nitrogen).[3][5] This can be achieved through techniques like freeze-pump-thaw cycles or by sparging the solvent with an inert gas.

Troubleshooting Flowchart: Diagnosing a Failed Reaction

G start Reaction Failed (Low/No Yield) check_black Is there a black precipitate (Palladium Black)? start->check_black yes_black Yes check_black->yes_black Yes no_black No check_black->no_black No check_sm Are starting materials consumed (TLC/GC/LCMS)? sm_consumed Yes check_sm->sm_consumed Yes sm_not_consumed No check_sm->sm_not_consumed No cause_decomp Catalyst Decomposition. Probable Causes: - Oxygen contamination - Impure reagents/solvent - Temperature too high yes_black->cause_decomp no_black->check_sm cause_side_reaction Side Reaction Dominates. Probable Causes: - Protodeboronation (Suzuki) - Homocoupling (Sonogashira) - Dehalogenation sm_consumed->cause_side_reaction cause_inactive Catalyst System Inactive. Probable Causes: - Ineffective ligand - Poor quality Pd source - Sub-optimal temperature - Incorrect base sm_not_consumed->cause_inactive solution_decomp Solution: - Improve degassing technique - Purify all reagents - Lower reaction temperature cause_decomp->solution_decomp solution_side_reaction Solution: - Optimize base/solvent - Use anhydrous conditions - Consider Cu-free Sonogashira cause_side_reaction->solution_side_reaction solution_inactive Solution: - Screen ligands (e.g., bulky, e⁻-rich) - Use fresh catalyst - Screen temperature & bases cause_inactive->solution_inactive

Caption: A decision tree for troubleshooting failed cross-coupling reactions.

Section 2: Reaction-Specific FAQs and Troubleshooting

While general principles apply, each named reaction has its own nuances.

Suzuki-Miyaura Coupling

C-C Bond Formation: Ar-I + Ar'-B(OR)₂

Q1: I'm observing significant protodeboronation (my boronic acid is being replaced by a hydrogen). How can I minimize this?

A: Protodeboronation is a common side reaction, often accelerated by strong bases and excess water.

  • Optimize the Base: Strong bases like sodium hydroxide can promote this side reaction.[3] Consider using a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[3]

  • Control Water Content: While Suzuki couplings often benefit from a small amount of water to aid in the dissolution of the base and facilitate transmetalation, excess water can be detrimental. Ensure your organic solvent is anhydrous and add a controlled amount of water if needed.[3]

  • Use Boronic Esters: Boronic esters (e.g., pinacol esters, MIDA esters) are often more stable and less prone to protodeboronation than their corresponding boronic acids.

Q2: My electron-rich aryl iodide is not coupling efficiently. I thought iodides were supposed to be reactive?

A: While the C-I bond is weak and undergoes oxidative addition readily, the overall reaction rate is determined by the slowest step in the catalytic cycle. For electron-rich systems, reductive elimination can become rate-limiting.

  • Ligand Choice is Key: To accelerate reductive elimination, you need a bulky ligand. This is where the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos) excel, as their steric bulk forces the aryl groups on the palladium center into close proximity, promoting the final bond-forming step.[3][4] Standard catalysts like Pd(PPh₃)₄ may be ineffective for these challenging substrates.[3]

Buchwald-Hartwig Amination

C-N Bond Formation: Ar-I + R₂NH

Q1: My Buchwald-Hartwig reaction with an aryl iodide is giving a lower yield than the analogous aryl bromide. Why is this happening?

A: This is a known, though counterintuitive, phenomenon. The iodide anion generated during the reaction can act as an inhibitor. The iodide can precipitate the palladium complex or form stable bridging iodide dimers that are slow to react with the amine, effectively taking the catalyst out of the cycle.[8][9][10]

  • Solvent System Modification: One effective strategy is to switch to a solvent system where the iodide byproduct (e.g., NaI, KI) is insoluble and precipitates out, driving the equilibrium forward.[10]

  • Ligand Selection: Using highly active biarylphosphine ligands can often overcome this inhibition by promoting a rapid catalytic turnover that outpaces the inhibitory pathway.[10]

Q2: What is the best base for a Buchwald-Hartwig amination?

A: The choice of base is critical and substrate-dependent. Strong, non-nucleophilic bases are typically required.

  • Sodium tert-butoxide (NaOtBu): This is a very common and effective strong base for a wide range of substrates.[8] However, it can be too harsh for substrates with sensitive functional groups.

  • Soluble Organic Bases: The use of soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be advantageous, creating a homogeneous reaction mixture that is easier to analyze and scale up.[11][12][13] However, be aware that the base can also act as a ligand, and its concentration can inhibit or accelerate the reaction depending on its binding properties relative to the amine.[11][12]

Sonogashira Coupling

C-C Bond Formation: Ar-I + Terminal Alkyne

Q1: My reaction is plagued by the formation of a homocoupled alkyne byproduct (Glaser coupling). How can I prevent this?

A: Glaser-Hay coupling is a copper-mediated side reaction that is promoted by oxygen.

  • Strictly Anaerobic Conditions: This is the most critical factor. Rigorous degassing of solvents and maintaining a robust inert atmosphere will significantly suppress this side reaction.[5]

  • Reduce Copper Loading: Minimize the amount of the copper(I) co-catalyst.[5]

  • Slow Addition: Adding the alkyne slowly to the reaction mixture keeps its concentration low, disfavoring the bimolecular homocoupling.[5]

  • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, numerous copper-free Sonogashira protocols have been developed.[1][5] These methods often require specific ligands to facilitate the catalytic cycle without the copper co-catalyst.

Q2: My reaction mixture turns black immediately. What should I do?

A: As with other cross-couplings, this indicates catalyst decomposition. In Sonogashira reactions, this can be caused by oxygen, impurities, or inappropriate temperatures.[1][5] Ensure your copper(I) iodide is fresh, as older batches can become oxidized and contribute to catalyst poisoning.[5] Using high-purity, anhydrous, and degassed reagents is essential.[5]

Section 3: Data Summaries and Protocols

Table 1: General Guide to Ligand Selection for Aryl Iodides
Ligand TypeExample(s)Key CharacteristicsBest For...
Monodentate Arylphosphines PPh₃, P(o-tol)₃Standard, moderately electron-rich.General, unhindered Suzuki, Heck, and Sonogashira couplings.
Monodentate Alkylphosphines P(t-Bu)₃, PCy₃Very electron-rich and bulky.Promoting oxidative addition of less reactive halides (less critical for iodides) and facilitating reductive elimination.
Bidentate Phosphines dppf, XantphosForms stable chelate complexes. Bite angle influences reactivity.Can prevent β-hydride elimination; useful in specific applications. Xantphos is effective in some aminations.[13]
Bulky Biaryl Phosphines XPhos, SPhosHighly bulky and electron-donating.[4]Challenging couplings: sterically hindered substrates, electron-rich systems, and overcoming iodide inhibition in C-N couplings.[3][4]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, form very stable Pd complexes.High-turnover catalysis, particularly effective for difficult Suzuki couplings.[3]
General Experimental Protocol: Screening for Optimal Conditions

This protocol outlines a general procedure for screening catalysts and conditions for a generic aryl iodide cross-coupling reaction. Note: This is a starting point; optimal conditions are highly substrate-dependent.[2]

  • Preparation of Reaction Array:

    • To an array of oven-dried reaction vials equipped with magnetic stir bars, add the aryl iodide (1.0 equiv) and the coupling partner (e.g., boronic acid, 1.2 equiv).

    • In an inert atmosphere glovebox, add the base (e.g., K₃PO₄, 2.0 equiv) to each vial.

    • Also in the glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the specific ligand to be screened (e.g., 2-4 mol%) to each designated vial.[2]

  • Reaction Execution:

    • Seal the vials with septa.

    • Add the degassed, anhydrous solvent (e.g., toluene, 1,4-dioxane) via syringe to achieve the desired concentration (typically 0.1-0.5 M).

    • Place the reaction array on a heating block set to the desired temperature (e.g., 80-100 °C) and stir vigorously.[3]

  • Monitoring and Analysis:

    • Monitor the reaction progress at set time points (e.g., 2h, 6h, 24h) by taking small aliquots (under inert atmosphere) and analyzing via TLC, GC-MS, or LC-MS.

    • Compare conversion and yield across the different catalyst/ligand/solvent combinations to identify the optimal system.

Visualizing the Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is essential for rational troubleshooting.

Catalytic_Cycle L2Pd(0) L2Pd(0) L2Pd(Ar)(I) L2Pd(Ar)(I) L2Pd(0)->L2Pd(Ar)(I) Oxidative Addition (Ar-I) L2Pd(Ar)(R) L2Pd(Ar)(R) L2Pd(Ar)(I)->L2Pd(Ar)(R) Transmetalation (+ R-M, Base) L2Pd(Ar)(R)->L2Pd(0) Reductive Elimination (- Ar-R)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

References

Technical Support Center: Navigating the Scale-Up of Bis(4-iodophenyl)amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific challenges encountered when scaling up reactions involving Bis(4-iodophenyl)amine, a key intermediate in the synthesis of advanced materials and pharmaceuticals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your large-scale syntheses effectively.

Introduction: The Scale-Up Challenge

This compound is a valuable building block, primarily utilized in C-N cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation to form triarylamine structures. While these reactions are well-established at the lab scale, transitioning to pilot or manufacturing scale introduces significant challenges.[1] Factors that are negligible in a round-bottom flask—such as heat transfer, mixing efficiency, and the impact of minor impurities—become critical parameters that can dictate the success, safety, and economic viability of the entire process.[2] This guide provides direct answers to common problems and fundamental questions that arise during this transition.

Troubleshooting Guide: From Theory to Practice

This section addresses specific, practical problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My Buchwald-Hartwig reaction with this compound stalls at ~60-70% conversion after scaling up. What are the likely causes?

Answer: This is a classic scale-up issue often rooted in catalyst deactivation or mass transfer limitations. Let's break down the potential causes and solutions.

  • Cause A: Catalyst Deactivation. The active Pd(0) catalyst is sensitive to oxygen and certain impurities. On a larger scale, ensuring a truly inert atmosphere is more difficult.

    • Troubleshooting:

      • Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly deoxygenated. For large volumes, sparging with an inert gas (Argon or Nitrogen) for an extended period (1-2 hours) is more effective than freeze-pump-thaw cycles.

      • Reagent Purity: Verify the purity of your amine coupling partner and base. Trace water or other protic impurities can react with strong bases and interfere with the catalyst.

      • Ligand Choice: Sterically hindered biarylphosphine ligands like XPhos or RuPhos are generally more robust and resistant to deactivation pathways, making them suitable for challenging transformations.[3]

  • Cause B: Inefficient Mixing & Heat Transfer. In large reactors, localized "hot spots" or areas of poor mixing can lead to catalyst decomposition and side reactions.[2]

    • Troubleshooting:

      • Mechanical Agitation: Ensure the reactor's overhead stirrer is appropriately sized and shaped to create a homogenous mixture. A vortex should be visible.

      • Controlled Reagent Addition: Add the catalyst slurry or other reagents subsurface to avoid splashing on the reactor walls. Consider adding the base in portions to control any initial exotherm.

      • Temperature Monitoring: Use a calibrated internal temperature probe. Do not rely on the temperature of the external heating mantle, as there can be a significant thermal gradient.

  • Cause C: Base Insolubility. Common bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) have limited solubility in common solvents like toluene or dioxane. On a larger scale, this can lead to large agglomerates with poor surface area, hindering the reaction.

    • Troubleshooting:

      • Particle Size: Use a finely powdered base to maximize surface area.

      • Solvent Choice: Consider using a solvent that offers better solubility for the base, or a co-solvent system. For example, THF can sometimes improve the solubility of certain reagents.[4]

      • Stirring Rate: Increase the agitation speed to ensure the base remains well-suspended.

Question 2: I'm observing a significant amount of a hydrodehalogenation byproduct (where one or both iodine atoms are replaced by hydrogen). How can I minimize this?

Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings.[5] It typically arises from a β-hydride elimination pathway from the palladium-amido intermediate or from premature quenching of an organopalladium intermediate.

  • Minimization Strategies:

    • Choice of Base: This side reaction is often more pronounced with strong, sterically hindered bases like NaOtBu. Consider switching to a weaker or less-hindered base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures or longer reaction times.[4]

    • Ligand Selection: The choice of ligand significantly influences the competition between reductive elimination (the desired pathway) and β-hydride elimination. Electron-rich, bulky ligands generally favor reductive elimination.

    • Water Content: While Buchwald-Hartwig reactions can tolerate small amounts of water, excess water can be a proton source for the dehalogenation pathway. Ensure your reagents and solvent are sufficiently dry.

Question 3: The final product, a triarylamine, is difficult to purify at scale. It appears as a dark, oily residue, and column chromatography is not feasible for multi-kilogram quantities.

Answer: This is a critical challenge where process chemistry diverges from discovery chemistry. The goal is to develop a purification strategy that relies on crystallization or extraction rather than chromatography.

  • Troubleshooting Purification:

    • Impurity Profiling: Before attempting purification, identify the major impurities via LC-MS or GC-MS. Are they unreacted starting materials, dehalogenated products, or catalyst residues?

    • Catalyst Removal: Palladium residues are a common source of discoloration and are often toxicologically undesirable.

      • Aqueous Wash: A post-reaction wash with an aqueous solution of a thiol-containing reagent (e.g., N-acetylcysteine) can help scavenge residual palladium.

      • Solid Scavengers: Stirring the crude product solution with a functionalized silica gel or polymer scavenger designed to bind palladium is a highly effective, scalable method.

    • Crystallization/Recrystallization: This is the most desirable method for large-scale purification.

      • Solvent Screening: Systematically screen a range of solvents and anti-solvents to find a system that provides good solubility at high temperatures and poor solubility at room temperature or below. Common choices include heptane/ethyl acetate, toluene/heptane, or isopropanol/water.

      • Seeding: Once a good solvent system is found, use a small amount of pure, crystalline material to seed the supersaturated solution to induce controlled crystallization.

    • Trituration: If the product oils out, try trituration. This involves stirring the crude oil with a solvent in which the desired product is insoluble but the impurities are soluble. The product may solidify, allowing for filtration.

Frequently Asked Questions (FAQs)

Q1: For scaling up C-N coupling with this compound, should I use a Buchwald-Hartwig or an Ullmann reaction?

A1: Both reactions are viable, but they present different scale-up considerations.

  • Buchwald-Hartwig Amination: Generally preferred in the pharmaceutical industry due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance.[6] The primary challenges are the cost of the palladium catalyst and ligands, and the need for stringent anaerobic conditions.

  • Ullmann Condensation: Uses a much cheaper copper catalyst.[7] However, traditional Ullmann reactions require very high temperatures (>200 °C) and polar aprotic solvents, which can be challenging to manage in large reactors. Modern protocols with specialized ligands have lowered the required temperature, but catalyst loading can still be high. For robust, large-scale production where cost is a major driver, developing an optimized Ullmann process can be very advantageous.

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (expensive)Copper (inexpensive)
Conditions Mild (often < 120 °C)Harsh (traditionally > 200 °C)
Scope Very broadMore limited, often requires activated aryl halides
Scale-Up Issues Catalyst cost, oxygen sensitivityHigh temperatures, solvent choice, high catalyst loading

Q2: What are the primary safety concerns when running multi-kilogram scale reactions with this compound?

A2: Safety must be the top priority. Key hazards include:

  • Runaway Reactions: C-N coupling reactions are often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is crucial to understand the reaction's thermal profile and prevent a runaway reaction.[2]

  • Reagent Handling:

    • Bases: Sodium tert-butoxide is flammable and moisture-sensitive. Large quantities should be handled in a controlled, inert atmosphere.

    • Solvents: Toluene and dioxane are flammable and have specific health hazards. Ensure proper ventilation and grounding of equipment to prevent static discharge.

  • Pressure Build-up: Heating solvents in a sealed reactor can lead to dangerous pressure increases. Reactors must be equipped with calibrated pressure relief valves.[8]

  • Waste Disposal: Palladium and copper catalysts are heavy metals and require specialized waste disposal procedures. Aqueous washes containing these metals must be collected and treated.

Q3: How can I minimize the amount of expensive palladium catalyst needed for a large-scale Buchwald-Hartwig reaction?

A3: Reducing catalyst loading is key to making the process economically viable.

  • Optimize Ligand/Palladium Ratio: The optimal ratio is often between 1:1 and 1.5:1 (ligand:Pd). Using a large excess of ligand can sometimes be detrimental.[6]

  • Use a Pre-catalyst: Using well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) can lead to more efficient generation of the active Pd(0) species, often allowing for lower catalyst loadings compared to using sources like Pd(OAc)₂ or Pd₂(dba)₃.

  • Reaction Concentration: Running the reaction at a higher concentration can sometimes increase the rate and allow for lower catalyst loadings, but this must be balanced against potential solubility and mixing issues.

  • Process Analytical Technology (PAT): Using in-situ monitoring (e.g., IR or Raman spectroscopy) can help determine the true reaction endpoint, preventing unnecessarily long reaction times which can contribute to catalyst decomposition.

Visualizations & Protocols

General Troubleshooting Workflow for Scale-Up

This diagram outlines a logical approach to diagnosing and solving common problems encountered during the scale-up of this compound reactions.

problem Problem Encountered (e.g., Low Yield, Impurity) check_reagents 1. Verify Reagent & Solvent Purity (Water content, contaminants) problem->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions 2. Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions OK? check_conditions->conditions_ok check_physical 3. Assess Physical Parameters (Mixing, Heat Transfer) physical_ok Physical Params OK? check_physical->physical_ok reagents_ok->check_conditions Yes purify Purify/Dry Reagents reagents_ok->purify No conditions_ok->check_physical Yes optimize_cond Optimize Conditions (Base, Ligand, Solvent) conditions_ok->optimize_cond No improve_eng Improve Engineering (Baffles, Stirrer, Jacket) physical_ok->improve_eng No solution Problem Resolved physical_ok->solution Yes purify->check_reagents optimize_cond->check_conditions improve_eng->check_physical

Caption: A systematic workflow for troubleshooting scale-up reactions.

Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed C-N bond formation.

pd0 L₂Pd(0) Active Catalyst add Oxidative Addition pd0->add Ar-X pd2 L₂(Ar)Pd(II)-X add->pd2 amido L₂(Ar)Pd(II)-NR₂ Amido Complex pd2->amido  -HX amine R₂NH, Base amine->pd2 elim Reductive Elimination elim->pd0 Catalyst Regeneration product Ar-NR₂ Product elim->product amido->elim

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Kilogram-Scale Buchwald-Hartwig Coupling

Disclaimer: This protocol is a representative example and must be adapted and fully risk-assessed for specific equipment and reagents.

Objective: To synthesize N,N-bis(4-iodophenyl)-[desired amine] on a ~1 kg scale.

Materials:

  • This compound (421.01 g/mol ): 1.00 kg (2.37 mol)

  • Desired Amine (e.g., Aniline, 93.13 g/mol ): 243 g (2.61 mol, 1.1 eq)

  • XPhos Pd G3 Pre-catalyst: 20.1 g (0.0237 mol, 1 mol%)

  • Sodium tert-butoxide (NaOtBu): 524 g (5.45 mol, 2.3 eq)

  • Toluene (Anhydrous, degassed): 10 L

Procedure:

  • Reactor Setup: Ensure a clean, dry 20 L glass-lined reactor is equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a reflux condenser.

  • Inerting: Purge the reactor with nitrogen for at least 1 hour to ensure an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.

  • Charging Reagents: Under a strong nitrogen flow, charge the reactor with this compound (1.00 kg), toluene (8 L), and the desired amine (243 g).

  • Degassing: Begin stirring and sparge the mixture with nitrogen gas through a subsurface tube for 30 minutes.

  • Catalyst & Base Addition: In a separate glovebox or inerted flask, prepare a slurry of the XPhos Pd G3 pre-catalyst (20.1 g) and sodium tert-butoxide (524 g) in the remaining degassed toluene (2 L).

  • Reaction Initiation: Carefully transfer the catalyst/base slurry to the reactor via cannula or an addition funnel. A slight exotherm may be observed.

  • Heating & Monitoring: Heat the reaction mixture to 90-100 °C. Monitor the reaction progress every 1-2 hours by taking a small, quenched sample and analyzing it by HPLC or TLC.

  • Work-up (Once complete):

    • Cool the reactor to room temperature.

    • Slowly and carefully quench the reaction by adding 2 L of water. Caution: Quenching the excess NaOtBu is exothermic.

    • Stir for 30 minutes, then transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer with 2 L of brine.

  • Purification:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Perform a solvent swap to a suitable crystallization solvent (e.g., ethyl acetate/heptane) and recrystallize the product to achieve the desired purity.

  • Drying: Dry the purified, crystalline product in a vacuum oven at 50-60 °C until a constant weight is achieved.

References

Bayesian Reaction Optimization for Complex Organic Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Bayesian Reaction Optimization (BRO) for complex organic synthesis. As a Senior Application Scientist, this document is structured to offer not only procedural guidance but also in-depth, field-proven insights into the causal relationships behind experimental choices, ensuring a trustworthy and authoritative resource.

Introduction: The Strategic Advantage of Bayesian Optimization

In the intricate landscape of organic synthesis, identifying optimal reaction conditions—spanning variables like temperature, concentration, catalyst loading, and solvent choice—presents a formidable multidimensional challenge.[1][2] Traditional optimization techniques, including one-factor-at-a-time (OFAT) and classical Design of Experiments (DoE), can be resource-prohibitive and often fail to efficiently explore the entire parameter space.

Bayesian Reaction Optimization emerges as a data-driven, intelligent solution to this problem.[3] It employs a probabilistic model to map the relationship between reaction parameters and outcomes. This allows the algorithm to make informed decisions for subsequent experiments, strategically balancing the exploration of unknown conditions with the exploitation of known high-performing regions.[4][5][6] This iterative, closed-loop methodology can drastically reduce the number of experiments needed to pinpoint optimal conditions, accelerating discovery and development.[3][5][7]

Frequently Asked Questions (FAQs)

This section addresses fundamental and practical inquiries that commonly arise during the implementation of Bayesian Reaction Optimization.

Q1: What are the roles of the surrogate model and the acquisition function?

A: The surrogate model and the acquisition function are the two primary components driving the Bayesian optimization loop.[4][5][8]

  • Surrogate Model: This is a statistical model that creates an approximation of the true, unknown objective function (e.g., the relationship between reaction parameters and yield).[1][2] Gaussian Processes (GPs) are frequently used as surrogate models in chemistry due to their ability to quantify uncertainty in their predictions.[9][10] With each new experimental result, the GP model is updated, progressively refining its accuracy in representing the reaction landscape.[1]

  • Acquisition Function: This function leverages the predictions and uncertainty data from the surrogate model to determine the most valuable experiment to conduct next.[1][2] It quantifies the potential utility of exploring a specific set of reaction conditions. Common acquisition functions include Expected Improvement (EI), Probability of Improvement (PI), and Upper Confidence Bound (UCB). The selection of an acquisition function dictates the trade-off between exploration (probing areas of high uncertainty) and exploitation (refining areas with high predicted outcomes).[9]

Below is a diagram illustrating the interplay of these core components in the BRO workflow.

BRO_Workflow cluster_0 Bayesian Optimization Loop Define_Space 1. Define Parameter Space Initial_Data 2. Collect Initial Data (e.g., LHS or prior knowledge) Define_Space->Initial_Data Fit_Model 3. Fit Surrogate Model (e.g., Gaussian Process) Initial_Data->Fit_Model Acquisition 4. Maximize Acquisition Function to Propose Next Experiment Fit_Model->Acquisition Experiment 5. Perform Experiment & Obtain Result Acquisition->Experiment Update_Model 6. Update Surrogate Model with New Data Point Experiment->Update_Model Update_Model->Fit_Model Iterate Check_Stop 7. Check Stopping Criterion (e.g., budget, convergence) Update_Model->Check_Stop Check_Stop->Acquisition Continue Stop Optimal Conditions Identified Check_Stop->Stop Stop

Caption: The iterative workflow of the Bayesian Reaction Optimization process.

Q2: How should I select the initial set of experiments?

A: The initial dataset is critical for the surrogate model's initial learning phase. A poorly selected starting set can bias the model towards a suboptimal region of the parameter space.

  • Latin Hypercube Sampling (LHS): This is a highly recommended statistical method for generating an initial experimental design. LHS ensures a more uniform and unbiased sampling of the entire parameter space compared to simple random sampling.

  • Leveraging Prior Knowledge: Incorporating reliable historical data or results from previous related experiments can provide the model with a valuable head start.

Q3: Which acquisition function is most suitable for my chemical system?

A: The optimal acquisition function is context-dependent and should align with your research objectives and risk tolerance.

Acquisition FunctionStrategyRecommended Use Case
Expected Improvement (EI) Balances exploration and exploitation.A robust, general-purpose choice for most optimization tasks.[9]
Probability of Improvement (PI) Favors exploitation, focusing on regions likely to surpass the current best result.Ideal for fine-tuning conditions within a known high-performing region.
Upper Confidence Bound (UCB) Emphasizes exploration by favoring regions with high uncertainty.Useful for avoiding local optima and discovering novel reaction conditions.

Many BRO software packages allow for the tuning of parameters within these functions (e.g., ξ in EI or β in UCB) to further control the exploration-exploitation balance.

Troubleshooting Guides

This section provides actionable solutions for specific challenges you may encounter during your Bayesian reaction optimization campaigns.

Scenario 1: Model Fails to Converge or Proposes Oscillating Conditions

Symptoms:

  • The algorithm suggests experiments in wildly different regions of the parameter space in consecutive iterations.

  • The predicted optimal conditions are highly unstable, changing significantly with each new data point.

  • The model's uncertainty remains high across the parameter space, even after numerous experiments.

Potential Causes & Solutions:

  • High Experimental Noise: Inherent variability in organic reactions can obscure the true relationship between parameters and outcomes.

    • Diagnosis: Replicate a set of experimental conditions to quantify the standard deviation of your results.

    • Solution: If significant noise is present, incorporate this information into your surrogate model. Most Gaussian Process libraries allow for the specification of a noise level. Additionally, increasing the size of the initial experimental set can create a more robust starting point for the model.

  • Inappropriate Kernel Function for the Gaussian Process: The kernel function defines the GP model's assumptions about the objective function's characteristics (e.g., smoothness).[11] A mismatched kernel can result in a poor model fit.

    • Diagnosis: Visualize the surrogate model's predictions. Does the predicted response surface appear chemically plausible?

    • Solution: The Matérn kernel is often a suitable default for chemical reactions as its non-smooth nature can better reflect the complexities of reaction landscapes compared to the more common Radial Basis Function (RBF) kernel. It is advisable to experiment with different kernel functions and their hyperparameters.

  • Overly-Dimensional or Poorly Defined Parameter Space: Including parameters with minimal or no effect on the outcome unnecessarily complicates the optimization problem, hindering the model's ability to learn.

    • Diagnosis: Analyze the length scales of the fitted GP model for each parameter. A very long length scale suggests the model has identified that parameter as having little influence.

    • Solution: Before initiating Bayesian optimization, consider conducting a preliminary screening Design of Experiments (DoE) to identify the most impactful parameters.

Scenario 2: Optimization Appears to be Trapped in a Local Optimum

Symptoms:

  • The algorithm consistently proposes new experiments within a very confined region of the parameter space.

  • The objective function (e.g., yield) has plateaued, but there is reason to believe that superior conditions may exist elsewhere.

Potential Causes & Solutions:

  • Overly Exploitative Acquisition Function: An acquisition function that is heavily skewed towards exploitation (e.g., PI or EI with a low ξ value) will concentrate on the area around the current best-known point, potentially overlooking other promising regions.

    • Solution: Switch to a more exploratory acquisition function like Upper Confidence Bound (UCB), or increase the exploration parameter in your existing acquisition function.

  • Insufficient Initial Exploration: If the initial experimental design was clustered in a specific area, the model's initial understanding of the reaction landscape may be biased.

    • Solution: If early in the optimization, manually introduce a few experimental points in unexplored regions of the parameter space. This will provide the model with a more global perspective.

The following diagram illustrates the fundamental trade-off between exploration and exploitation.

Exploration_Exploitation cluster_exploitation Exploitation cluster_exploration Exploration A A B B A->B C C B->C X X Y Y Z Z Start Start Start->A Start->X

Caption: Balancing the need to explore new conditions against exploiting known successful ones.

Scenario 3: Proposed Experimental Conditions are Chemically Infeasible or Unsafe

Symptoms:

  • The algorithm suggests parameter combinations that are physically impossible to implement (e.g., concentrations exceeding solubility limits).

  • The proposed conditions present a safety hazard (e.g., high temperatures combined with high concentrations of reactive species).

Potential Causes & Solutions:

  • Unconstrained Optimization: A standard Bayesian optimization algorithm is not inherently aware of the physical or chemical constraints of a system.[12][13]

    • Solution: Explicitly define constraints within your parameter space. Most Bayesian optimization software allows for the setting of upper and lower bounds for each parameter. For more complex, interdependent constraints, you may need to utilize a constrained optimization algorithm or apply a penalty to infeasible regions within your objective function.[12][13]

Experimental Protocol: A Generalized Workflow for Bayesian Reaction Optimization

This protocol provides a step-by-step guide for establishing and executing a Bayesian optimization campaign.

1. Define the Optimization Problem: a. Objective: Clearly articulate the goal of the optimization (e.g., maximizing yield, minimizing an impurity, or maximizing enantiomeric excess). b. Parameters and Ranges: Identify all continuous and discrete parameters to be optimized (e.g., temperature, reaction time, catalyst loading) and define a chemically sound range for each.

2. Generate the Initial Experimental Design: a. Employ a space-filling design, such as Latin Hypercube Sampling, to select an initial set of 5-10 experimental points. The exact number will depend on the dimensionality of the problem.

3. Execute Initial Experiments: a. Conduct the experiments as dictated by the initial design with high fidelity. b. Precisely measure and record the outcome for each experiment.

4. The Optimization Loop (Iterative Process): a. Data Input: Enter the experimental results (parameters and corresponding outcomes) into your Bayesian optimization software. b. Fit Surrogate Model: The software will utilize this data to fit a Gaussian Process (or alternative) surrogate model. c. Propose Next Experiment: The acquisition function will then suggest the next set of experimental conditions to be tested. d. Perform Proposed Experiment: Carry out the newly proposed experiment and record the outcome. e. Update and Iterate: Append the new data point to your dataset and repeat steps 4a-4d.

5. Establish Stopping Criteria:

  • Continue the optimization loop until a predefined stopping criterion is met, such as:
  • Reaching a maximum number of allotted experiments (budget).
  • The improvement in the objective function falling below a specified threshold for several consecutive iterations.
  • Achieving the desired outcome (e.g., a yield greater than 95%).

6. Validation of Optimal Conditions:

  • Upon completion of the optimization, it is best practice to perform multiple replicates at the predicted optimal conditions to validate the result and assess its robustness.

References

Technical Support Center: Kinetic Analysis of Bis(4-iodophenyl)amine Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the kinetic analysis of bis(4-iodophenyl)amine formation. This guide is designed for researchers, chemists, and drug development professionals who are studying the rate and mechanism of this C-N cross-coupling reaction, a specialized form of the Buchwald-Hartwig amination. Here, we address common and complex issues encountered during experimental setup, execution, and data interpretation in a direct question-and-answer format.

Section 1: Foundational Concepts & Reaction Setup

FAQ 1: My reaction to form this compound is unexpectedly slow or completely stalled. What are the primary factors to investigate?

A stalled or sluggish reaction is one of the most common issues. The root cause often lies in one of three areas: the catalyst system, the reaction conditions, or reagent purity. The formation of this compound, typically proceeding via a palladium-catalyzed Buchwald-Hartwig amination, is highly sensitive to these factors.

Troubleshooting Steps:

  • Verify the Catalyst's Active State: The true catalyst is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or comes from a pre-formed Pd(0) source like Pd₂(dba)₃.[1][2] If using a Pd(II) source, its reduction to Pd(0) is a critical first step.[3]

    • Possible Cause: Inefficient generation of the active LPd(0) catalyst.

    • Solution: Consider using a commercially available, air-stable palladium precatalyst (e.g., a G3 or G4 precatalyst). These are engineered to cleanly generate the active catalyst upon interaction with the base, improving reproducibility.[1]

  • Assess Ligand Integrity and Choice: The phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[4][5] Sterically hindered biaryl phosphine ligands are often essential.

    • Possible Cause: The chosen ligand is not bulky enough, or it has degraded through oxidation (phosphines are often air-sensitive).

    • Solution: For coupling aryl iodides, ligands like XPhos, SPhos, or RuPhos are excellent starting points due to their steric bulk.[6] Always handle ligands under an inert atmosphere (e.g., in a glovebox).

  • Check for Reagent Purity and Inert Conditions: Oxygen can oxidize the Pd(0) catalyst and the phosphine ligand, rendering them inactive. Water can interfere with strong bases like sodium tert-butoxide (NaOtBu).

    • Possible Cause: Contamination from air or moisture.

    • Solution: Ensure all solvents are rigorously dried and degassed (e.g., via sparging with argon or freeze-pump-thaw cycles).[7] Dry the amine and aryl iodide under vacuum. Assemble the entire reaction in a glovebox or under a positive pressure of inert gas.

  • Evaluate the Base: The base's role is to deprotonate the amine, facilitating its coordination to the palladium center.[8] Its strength and solubility are critical.

    • Possible Cause: The base is too weak, insoluble, or has decomposed.

    • Solution: Sodium tert-butoxide is a common strong base for these reactions.[1] However, if your substrates are base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures.[1][8] Ensure the base is fresh and has been stored properly. The physical properties of the base (like particle size) can also affect the reaction rate, especially with inorganic bases.[9]

Section 2: Troubleshooting Reaction Kinetics & Mechanism

FAQ 2: The reaction rate is not consistent between batches, even when I follow the same procedure. How can I improve reproducibility for kinetic analysis?

Reproducibility is paramount for kinetic studies. Minor, often overlooked, variations in setup can lead to significant differences in reaction profiles.

Key Areas for Standardization:

  • Precise Catalyst and Ligand Loading: Use a stock solution of your catalyst and ligand to ensure accurate dispensing, as weighing small quantities (mg or sub-mg) is prone to error.

  • Stirring Rate: In heterogeneous mixtures (e.g., with an insoluble base like K₃PO₄), the stirring rate can be mass-transfer limited.[1][9] A consistent, vigorous stirring rate (e.g., 500-700 RPM) is essential to ensure the reaction is kinetically controlled, not mixing-controlled.

  • Temperature Control: Use an oil bath or heating block with a digital temperature controller and an internal thermometer to maintain a constant reaction temperature.

  • Automated Sampling: For generating accurate time-course data, manual sampling can introduce errors. An automated reaction sampling platform that interfaces with an analytical instrument (like HPLC) provides highly reproducible data for kinetic profiles.[2][10]

Table 1: Common Variables Affecting Kinetic Reproducibility
ParameterPotential IssueRecommended Solution
Catalyst Loading Inaccurate weighing of small amounts.Prepare a stock solution in a degassed solvent and dispense by volume.
Atmosphere Trace oxygen or moisture contamination.Use a high-integrity glovebox or Schlenk line techniques. Purify inert gas lines.
Stirring Inconsistent mixing in heterogeneous systems.Use a magnetic stir plate with a tachometer to ensure a constant, vigorous stir rate.
Temperature Fluctuations in heating source.Use a PID-controlled heating mantle or oil bath with an internal reaction thermometer.
Reagent Purity Batch-to-batch variance in starting materials.Purify all reagents before use (e.g., recrystallize, distill, sublime).[6]
FAQ 3: My kinetic data suggests the reaction order is zero-order with respect to my aryl iodide. Is this expected?

While often counterintuitive, observing zero-order kinetics for a reactant is a powerful mechanistic clue. In the context of the Buchwald-Hartwig amination, the rate-determining step (RDS) of the catalytic cycle dictates the observed kinetics.[4][11]

  • Plausible Explanation: If the reaction is zero-order in aryl iodide, it implies that the oxidative addition of the aryl iodide to the Pd(0) center is fast and not the turnover-limiting step.[12][13] The RDS likely occurs later in the catalytic cycle.

  • Common Rate-Determining Steps:

    • Reductive Elimination: This is the final step where the C-N bond is formed and the product is released.[11] It is often the RDS, especially with electron-rich aryl halides or sterically hindered amines.[14]

    • Amine Coordination/Deprotonation: The process of the amine binding to the palladium complex and subsequent deprotonation by the base can also be rate-limiting.[9]

    • Catalyst Activation: The initial reduction of the Pd(II) precatalyst to the active Pd(0) species can sometimes be the slowest step, leading to an "induction period."

  • Experimental Confirmation: To probe this, you can run experiments where you vary the concentration of the amine and the base independently. If the rate is sensitive to the amine or base concentration but not the aryl iodide, it supports the hypothesis that a post-oxidative addition step is rate-limiting.[13]

Diagram 1: The Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key steps. The observed kinetics depend on which of these steps is the slowest (rate-determining).

Buchwald_Hartwig_Cycle Pd0 LPd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-I PdII_ArX L(Ar)Pd(II)-X OxAdd->PdII_ArX AmineCoord Amine Coordination PdII_ArX->AmineCoord + HNR₂ PdII_Amine [L(Ar)Pd(II)-NHR₂]⁺X⁻ AmineCoord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot - HX PdII_Amido L(Ar)Pd(II)-NR₂ Amido Complex Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Rate-Determining Step (Often) RedElim->Pd0 + Ar-NR₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Section 3: Analytical & Data Interpretation Issues

FAQ 4: I'm using in-situ monitoring (e.g., ReactIR or NMR) but the spectra are complex. What are common side reactions or interfering species?

In-situ analysis is powerful but requires careful interpretation. Besides reactants, products, and catalytic intermediates, several other processes can occur.

Potential Side Reactions & Interferences:

  • Hydrodehalogenation: The aryl iodide is reduced to an arene (iodobenzene becomes benzene). This often happens when β-hydride elimination competes with reductive elimination, a pathway more common with primary alkylamines but still possible.[4]

  • Homocoupling (Ullmann Coupling): The aryl iodide can couple with itself to form a biaryl species. This is more prevalent at high temperatures or if the catalyst is not optimal.

  • Catalyst Decomposition: The active catalyst can decompose into inactive palladium black (Pd(0) aggregates), especially at high concentrations or temperatures. This will cause the reaction to stall prematurely.

  • Ligand-Related Side Products: If using certain biarylphosphine ligands, side reactions involving the ligand itself (e.g., P-C bond cleavage) can occur under harsh conditions.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing a problematic kinetic run.

Diagram 2: Troubleshooting Workflow for Kinetic Experiments

Troubleshooting_Workflow Start Problem: Unexpected Kinetic Profile (Stalled, Slow, Non-Reproducible) Check_Inert Step 1: Verify Inert Atmosphere (O₂/H₂O Contamination?) Start->Check_Inert Check_Reagents Step 2: Check Reagent Purity & Integrity (Base, Ligand, Solvent) Check_Inert->Check_Reagents Passed Solution_Inert Solution: Re-purify gas, degas solvents, use glovebox. Check_Inert->Solution_Inert Failed Check_Catalyst Step 3: Evaluate Catalyst System (Precatalyst Choice, Ligand) Check_Reagents->Check_Catalyst Passed Solution_Reagents Solution: Use fresh, purified reagents. Handle ligand/base under argon. Check_Reagents->Solution_Reagents Failed Check_Conditions Step 4: Analyze Physical Conditions (Temp, Stirring, Solubility) Check_Catalyst->Check_Conditions Passed Solution_Catalyst Solution: Screen alternative ligands (e.g., XPhos). Use a modern precatalyst. Check_Catalyst->Solution_Catalyst Failed Solution_Conditions Solution: Ensure vigorous stirring. Adjust solvent for better solubility. Check_Conditions->Solution_Conditions Failed

Caption: A decision tree for troubleshooting kinetic experiments.

Section 4: Experimental Protocol

Detailed Protocol: Kinetic Analysis of this compound Formation via HPLC Monitoring

This protocol provides a robust starting point for acquiring high-quality kinetic data.

1. Reagent Preparation (Glovebox):

  • Dry toluene over sodium/benzophenone ketyl and degas thoroughly.

  • Sublime the amine starting material (e.g., 4-iodoaniline) if necessary.

  • Ensure the aryl iodide (e.g., 1-bromo-4-iodobenzene) is pure.

  • Use a fresh bottle of sodium tert-butoxide (NaOtBu).

  • Use an air-stable precatalyst (e.g., XPhos Pd G3) and XPhos ligand.

2. Stock Solution Preparation (Glovebox):

  • Prepare a stock solution of the palladium precatalyst and ligand in degassed toluene. This ensures accurate dosing.

  • Prepare a stock solution of an internal standard (e.g., dodecane) in degassed toluene.

3. Reaction Setup (Glovebox):

  • To a 20 mL scintillation vial equipped with a magnetic stir bar, add NaOtBu (1.4 equivalents).

  • Add the amine (1.0 equivalent) and the aryl iodide (1.2 equivalents).

  • Add the internal standard stock solution.

  • Add enough degassed toluene to reach the desired final volume, accounting for the volume of the catalyst stock solution to be added last.

4. Initiating the Reaction and Monitoring:

  • Place the vial in a pre-heated reaction block set to the desired temperature (e.g., 100 °C) and begin vigorous stirring (700 RPM).

  • Allow the mixture to equilibrate thermally for 5-10 minutes.

  • To initiate the reaction (t=0), add the catalyst stock solution via syringe.

  • At specified time points (e.g., t = 1, 2, 5, 10, 20, 40, 60, 90 min), withdraw a small aliquot (~50 µL) from the reaction mixture.

  • Immediately quench the aliquot in a vial containing a solution of ethyl acetate and a small amount of water to precipitate the base and stop the reaction.

  • Filter the quenched aliquot through a small plug of silica gel into an HPLC vial.

  • Analyze the samples by HPLC to determine the concentration of starting materials and product relative to the internal standard.

5. Data Analysis:

  • Plot the concentration of the product versus time to generate the reaction profile.

  • Use initial rate analysis or non-linear regression fitting of the concentration-time data to determine the reaction order and rate constant.

References

Validation & Comparative

A Senior Application Scientist's Guide: Navigating the Landscape of C-N Bond Formation Beyond Bis(4-iodophenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and materials science, the construction of the carbon-nitrogen (C-N) bond is a foundational and recurrent challenge. The prevalence of arylamine scaffolds in pharmaceuticals, organic electronics, and natural products necessitates a robust and versatile synthetic toolkit.[1] Bis(4-iodophenyl)amine, a diaryliodonium salt, represents one approach, offering a pathway to C-N bonds through electrophilic arylation, sometimes under metal-free conditions.[2][3] However, the reliance on pre-synthesized diaryliodonium reagents, which can have limitations in substrate availability and atom economy, has driven the evolution of a diverse array of powerful alternative methodologies.

This guide provides an in-depth comparison of the primary alternatives to diaryliodonium salts like this compound for the formation of C-N bonds. We will move beyond a simple listing of reagents to explore the mechanistic underpinnings, practical considerations, and comparative performance of each major strategy, grounded in experimental data and field-proven insights.

Chapter 1: The Industry Standard: Transition-Metal Catalyzed Cross-Coupling

The most significant and widely adopted alternatives to diaryliodonium salts are transition-metal catalyzed cross-coupling reactions. These methods directly couple an amine nucleophile with an aryl electrophile, offering immense flexibility and scope.

The Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig Amination (BHA) is arguably the most powerful and versatile method for C(sp²)–N bond formation developed in the last three decades.[4][5][6] It has largely superseded older methods due to its exceptional functional group tolerance, broad substrate scope, and progressively milder reaction conditions, enabled by continuous innovation in catalyst systems.[1][7]

Mechanistic Causality: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key to its success lies in the design of ancillary ligands—typically bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs). These ligands facilitate the critical steps of the cycle:

  • Oxidative Addition: The active L₁Pd(0) species adds to the aryl halide (Ar-X), forming a Pd(II) intermediate. Bulky ligands promote the formation of the coordinatively unsaturated L₁Pd(0) catalyst, which is highly reactive in this step.[8][9]

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium amido complex.

  • Reductive Elimination: This is often the rate-limiting step. The bulky, electron-donating nature of the ligand promotes the reductive elimination of the C-N bond, regenerating the Pd(0) catalyst and releasing the arylamine product.[9]

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup p1 Oven-dry glassware p2 Assemble under inert gas (N2/Ar) p1->p2 r1 Add Pd precatalyst & Ligand p2->r1 Maintain inert atm. r2 Add Base (e.g., NaOtBu) r1->r2 r3 Add Aryl Halide r2->r3 r4 Add Solvent (e.g., Toluene) r3->r4 r5 Add Amine r4->r5 rxn Heat to specified temp (e.g., 80-110 °C) r5->rxn workup Cool, quench, extract rxn->workup purify Purify (e.g., Column Chromatography) workup->purify

Caption: General workflow for a typical Buchwald-Hartwig experiment.

Comparative Data: Aryl Electrophiles & Ligand Systems

The choice of both the aryl halide (or pseudohalide) and the ligand is critical for success.

Aryl ElectrophileRelative ReactivityCostKey Considerations
Ar-I HighestHighestMost reactive, ideal for difficult couplings. Prone to side reactions.
Ar-Br HighMediumExcellent balance of reactivity and cost. The most common choice.
Ar-Cl MediumLowestMore challenging to activate; requires specialized, highly active ligands.[7][9]
Ar-OTf HighHighVery reactive, good alternative to iodides. Can be moisture-sensitive.
Ar-OMs LowLowRequires highly active catalyst systems, such as those with BrettPhos.[6]
Ligand ClassRepresentative ExampleKey Advantages
Biarylphosphines BrettPhos, RuPhosExtremely active, broad scope including aryl chlorides and mesylates.[6][10]
Dialkylphosphines P(t-Bu)₃Highly electron-donating, effective for many couplings.[9]
Ferrocenylphosphines dppfGood general-purpose ligand, often used in early BHA development.
N-Heterocyclic Carbenes IPr, SPhosStrong σ-donors, offer high thermal stability and activity.[11]

Protocol 1: Buchwald-Hartwig Amination of 4-Bromotoluene with Aniline

  • Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), RuPhos (14.0 mg, 0.03 mmol, 3 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add 4-bromotoluene (171 mg, 1.0 mmol) and toluene (2 mL). Stir for 1 minute.

  • Nucleophile Addition: Add aniline (112 mg, 1.2 mmol).

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield 4-methyl-N-phenylaniline.

The Classic Reimagined: Ligand-Accelerated Copper-Catalyzed C-N Coupling (Ullmann Condensation)

The Ullmann condensation is the historical precedent for C-N cross-coupling, traditionally requiring harsh conditions (high temperatures >180 °C, polar solvents) and stoichiometric amounts of copper.[12] Modern protocols have revitalized this method by incorporating ligands that solubilize the copper catalyst and facilitate the catalytic cycle at much lower temperatures (80-120 °C).[13]

Advantages over Palladium:

  • Cost: Copper is significantly cheaper and more earth-abundant than palladium.[12]

  • Toxicity: Copper is generally considered less toxic, which is a major advantage in pharmaceutical manufacturing.[12]

Mechanistic Considerations: While still debated, the mechanism is thought to involve a Cu(I)/Cu(III) cycle. The ligand (e.g., a diamine, amino acid, or phenanthroline) coordinates to the Cu(I) center, promoting oxidative addition to the aryl halide. Subsequent coordination of the amine and reductive elimination forms the product.

Copper-Catalyzed C-N Coupling Cycle

UllmannCycle CuI L-Cu(I)-X CuIII L-Cu(III)(Ar)(NR₂) CuI->CuIII Ligand Exchange & Deprotonation Amine R₂NH Amine->CuI Base Base Base->CuI ArX Ar-X ArX->CuI Oxidative Addition Product Ar-NR₂ CuIII->Product Reductive Elimination

Caption: A plausible catalytic cycle for modern Ullmann C-N coupling.

Comparative Data: Effective Ligands for Copper Catalysis

Ligand TypeRepresentative ExampleTypical ConditionsKey Features
Diamines N,N'-Dimethylethylenediamine80-110 °C, K₂CO₃/Cs₂CO₃Inexpensive, effective for aryl iodides and bromides.[13]
Amino Acids L-Proline, N,N-Dimethylglycine90-100 °C, K₂CO₃Versatile, good for coupling various N-nucleophiles.[13]
Phenanthrolines 1,10-Phenanthroline110-140 °C, K₃PO₄Robust, good for challenging couplings including aryl chlorides.
Oximes α-Benzoin oxime80 °C, K₃PO₄, DMSOEffective for a wide range of (hetero)aryl halides and nucleophiles.[12]
N-Oxides 8-hydroxyquinolin-N-oxideGentle temperatures, low catalyst loading (1 mol%).[14][15]

Chapter 2: The Sustainable Frontier: Emerging Methodologies

Recent research has focused on developing C-N coupling strategies that minimize waste, avoid precious metals, and operate under exceptionally mild conditions. These methods represent the future of sustainable synthesis.

Photoredox Catalysis

Visible-light photoredox catalysis uses light energy to generate highly reactive radical intermediates from stable precursors at room temperature.[16] A photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs a photon, enters an excited state, and engages in single-electron transfer (SET) with a substrate to initiate the C-N bond formation.[17][18]

Key Advantages:

  • Mild Conditions: Often performed at room temperature, preserving sensitive functional groups.

  • Unique Reactivity: Accesses radical-based pathways that are complementary to traditional two-electron processes.[19]

  • Sustainability: Uses light as a traceless and renewable energy source.[20]

Electrochemical Synthesis

Electrosynthesis employs electrical current as a "reagent" to drive redox reactions, offering a high degree of control while avoiding stoichiometric chemical oxidants or reductants.[21][22] Anodic oxidation or cathodic reduction can generate reactive intermediates that lead to C-N coupling, often under very mild conditions.[23] This approach is highly scalable and inherently green.[22]

Conceptual Workflow for Electrochemical C-N Coupling

Electrochemistry cluster_cell Electrochemical Cell Anode Anode (+) (Oxidation) Cathode Cathode (-) (Reduction) Product C-N Coupled Product Anode->Product Radical coupling or ion-ion reaction Cathode->Product Radical coupling or ion-ion reaction Reagents Substrates + Supporting Electrolyte in Solvent Reagents->Anode Substrate A oxidized Reagents->Cathode Substrate B reduced Power Power Supply Power->Anode Power->Cathode DecisionTree start Goal: Synthesize an Arylamine q2 Is broad substrate scope & reliability the top priority? start->q2 q1 Is metal contamination a critical issue? q4 Is the substrate highly temperature-sensitive? q1->q4 No a1 Consider Organocatalysis or a metal-free Diaryliodonium Salt protocol q1->a1 Yes q3 Is cost the primary driver for a large-scale reaction? q2->q3 No a2 Use Buchwald-Hartwig Amination (Optimize catalyst loading) q2->a2 Yes q3->q1 No a3 Use modern Ullmann Coupling (Copper-catalyzed) q3->a3 Yes q4->a2 No, default to most reliable a4 Use Photoredox or Electrochemical methods q4->a4 Yes

References

A Senior Application Scientist's Guide: Reactivity of Aryl Iodides vs. Aryl Bromides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of the aryl halide electrophile—most commonly an aryl iodide or bromide—is a critical parameter that profoundly influences reaction efficiency, required conditions, and overall success. This guide provides an in-depth comparison of their reactivity, grounded in mechanistic principles and supported by experimental data, to empower chemists in making informed decisions for their synthetic challenges.

Part 1: The Fundamental Difference: Carbon-Halogen Bond Properties

The divergent reactivity of aryl iodides and bromides originates from the intrinsic properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-bromine (C-Br) bond. This is quantitatively expressed by their respective bond dissociation energies (BDEs).

The lower BDE of the C-I bond means that less energy is required to cleave it, a factor that directly translates to higher reactivity in the crucial first step of most cross-coupling catalytic cycles.[1][2]

Bond TypeAverage Bond Dissociation Energy (kJ/mol)
C-I~213
C-Br~285
C-Cl~327
C-F~485
Data compiled from representative sources.[1]

Part 2: The Mechanistic Heart: Oxidative Addition

The catalytic cycle of most palladium-catalyzed cross-coupling reactions commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex.[3][4] This step involves the cleavage of the Ar-X bond and the formation of a new palladium(II) intermediate. It is frequently the rate-determining step of the entire catalytic cycle.[5]

The rate of oxidative addition follows the trend of the carbon-halogen bond strength: Ar-I > Ar-Br > Ar-Cl .[4][6][7] Consequently, aryl iodides undergo oxidative addition to Pd(0) catalysts much more readily and under significantly milder conditions than their bromide counterparts.[7] This enhanced reactivity allows for lower reaction temperatures, reduced catalyst loadings, and often, faster reaction times.

The mechanism of oxidative addition is complex and can be influenced by ligands and substrates, but it is generally envisioned as a concerted, three-centered process.[8][9] The palladium center attacks the carbon atom of the C-X bond, leading to a transition state where the metal is interacting with both the carbon and the halogen before the bond is fully cleaved.

Catalytic_Cycle_Entry pd0 Pd(0)L_n ts_i [Ar--I--Pd(0)L_n]‡ pd0->ts_i ts_br [Ar--Br--Pd(0)L_n]‡ pd0->ts_br pd_ii_i Ar-Pd(II)L_n-I ts_i->pd_ii_i Oxidative Addition pd_ii_br Ar-Pd(II)L_n-Br ts_br->pd_ii_br Oxidative Addition cycle Rest of Catalytic Cycle pd_ii_i->cycle pd_ii_br->cycle ar_i Aryl Iodide (Ar-I) ar_i->ts_i Faster ar_br Aryl Bromide (Ar-Br) ar_br->ts_br Slower

Caption: Oxidative addition rates for aryl iodides vs. bromides.

Part 3: Performance in Key Cross-Coupling Reactions

The fundamental reactivity difference (I > Br) manifests distinctly across various named reactions. However, the halide's role does not end after oxidative addition; the resulting halide ligand on the Pd(II) center can influence subsequent steps, leading to important nuances.

Suzuki-Miyaura Coupling

This versatile C-C bond-forming reaction generally favors aryl iodides. Their high reactivity allows for efficient coupling under mild conditions, often at room temperature.[10] Aryl bromides typically require higher temperatures or more activated catalyst systems to achieve comparable results.[11]

Nuance & Expert Insight: While the oxidative addition is faster for aryl iodides, this is not the full story. Under certain conditions, particularly at lower temperatures (~50 °C) with traditional triphenylphosphine (PPh₃) ligands, aryl iodides can exhibit surprisingly poor reactivity compared to aryl bromides.[12][13] This is attributed to the high stability of the resulting trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[12] The strong Pd-I bond can slow the turnover of this key intermediate, creating a bottleneck later in the catalytic cycle.[13] Furthermore, iodide anions can form stable, inactive bridged palladium dimers, effectively sequestering the catalyst.[10]

FeatureAryl IodideAryl Bromide
Typical Temperature Room Temp to 80 °C60 °C to 120 °C
Catalyst Loading Often lower (0.5-2 mol%)Typically higher (1-5 mol%)
Rate Generally fasterGenerally slower
Potential Issue Catalyst inhibition by stable Pd-I species at low temps[12][13]Requires more forcing conditions
Buchwald-Hartwig Amination

The formation of C-N bonds presents a more complex scenario. While the oxidative addition of aryl iodides is faster, they have historically been considered challenging substrates for this reaction.[14][15] The iodide anion generated during the reaction is a potent catalyst inhibitor.[16] It can form highly stable, off-cycle palladium-iodide complexes and dimers that are reluctant to proceed with the subsequent amination step.[14][17]

Nuance & Expert Insight: The development of bulky, electron-rich biarylphosphine ligands has significantly improved the success of C-N couplings with aryl iodides.[14] These ligands promote the formation of monomeric Pd complexes and accelerate the rate-limiting reductive elimination step, overcoming the iodide inhibition.[14][17] In many modern systems, the reactivity order can be restored to I > Br, but for classical catalyst systems, aryl bromides often provide more reliable and higher yields.[16]

FeatureAryl IodideAryl Bromide
Reactivity Trend Complex; can be inhibitory[16]Often more reliable and higher-yielding
Catalyst System Requires modern, bulky phosphine ligands to overcome inhibition[14]Compatible with a broader range of catalyst systems
Key Challenge Formation of stable, unreactive Pd-I dimers[15]Slower oxidative addition
Sonogashira Coupling

In the coupling of terminal alkynes, aryl iodides are unequivocally the superior substrate.[5] The reactivity difference is so pronounced that aryl iodides often react efficiently at room temperature, while aryl bromides necessitate heating.[18][19] The general reactivity order for Sonogashira coupling is well-established: Ar-I > Ar-OTf > Ar-Br >>> Ar-Cl.[19][20]

FeatureAryl IodideAryl Bromide
Typical Temperature Room Temperature50 °C to 100 °C
Copper Co-catalyst Often effective with or without Cu(I)Typically requires Cu(I) and/or more forcing conditions
Rate Very fastSignificantly slower
Heck Reaction

For the arylation of alkenes, the higher reactivity of aryl iodides allows for faster reactions and milder conditions compared to aryl bromides.[21][22] However, modern catalyst systems utilizing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have made the coupling of even unactivated aryl bromides highly efficient, sometimes at room temperature.[23][24]

Part 4: Practical Considerations & Decision-Making

Beyond intrinsic reactivity, practical factors must guide the selection of an aryl halide.

  • Cost and Availability: Aryl bromides are generally less expensive and more commercially available than the corresponding iodides. For large-scale synthesis in drug development, this cost differential can be a primary driver of choice.[25][26]

  • Stability: Aryl iodides can be less stable than aryl bromides, sometimes exhibiting sensitivity to light. This can be a consideration for long-term storage and handling.

  • Selectivity in Polyhalogenated Systems: The significant reactivity difference can be exploited for sequential cross-coupling reactions on molecules bearing multiple different halogens (e.g., an iodo-bromo-arene), allowing for selective functionalization at the C-I bond first under mild conditions.[27]

References

A Senior Application Scientist's Guide to Ligand Selection in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

For the contemporary chemist engaged in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, the Buchwald-Hartwig amination stands as an indispensable tool for the construction of carbon-nitrogen (C-N) bonds. The remarkable success and broad applicability of this palladium-catalyzed cross-coupling reaction are intrinsically linked to the continual evolution of its ancillary ligands. The choice of ligand is not merely a matter of preference but a critical parameter that dictates the reaction's efficiency, substrate scope, and operational conditions. This guide offers a comparative analysis of prominent ligand classes, grounded in experimental data and mechanistic understanding, to empower researchers in making informed decisions for their synthetic challenges.

The Central Role of the Ligand: A Mechanistic Perspective

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), plays a pivotal role in modulating the electronic and steric environment of the palladium center, thereby influencing the rates of the key steps in the cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

A well-designed ligand must facilitate the oxidative addition of the aryl halide to the Pd(0) center, a step often considered rate-limiting, particularly for less reactive aryl chlorides. Subsequently, the ligand must allow for the coordination of the amine and its deprotonation to form a palladium-amido complex. Finally, the ligand's steric and electronic properties are crucial for promoting the reductive elimination of the desired arylamine product, regenerating the active Pd(0) catalyst. The steric bulk of many modern ligands is thought to favor the formation of monoligated palladium species, which are often more active in the catalytic cycle.[1]

Buchwald-Hartwig Catalytic Cycle Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination Pd_Amido_Complex [L-Pd(II)(Ar)(NHR2)]+X- Amine_Coordination->Pd_Amido_Complex Deprotonation Deprotonation (Base) Pd_Amido_Complex->Deprotonation L-Pd(II)(Ar)(NR2) L-Pd(II)(Ar)(NR2) Deprotonation->L-Pd(II)(Ar)(NR2) Reductive_Elimination Reductive Elimination L-Pd(II)(Ar)(NR2)->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination catalytic cycle.

A Comparative Analysis of Prominent Ligand Classes

The landscape of ligands for Buchwald-Hartwig amination is diverse, with several "generations" of phosphine ligands and the more recent emergence of N-heterocyclic carbenes (NHCs) offering a broad toolkit for the synthetic chemist.

First and Second Generation Phosphine Ligands

Early iterations of the Buchwald-Hartwig amination employed relatively simple phosphine ligands such as P(o-tol)3. While groundbreaking, these systems were often limited to activated aryl bromides and required harsh reaction conditions. The second generation introduced bidentate phosphine ligands like BINAP and DPPF, which expanded the substrate scope to include primary amines and aryl iodides.[1] It is believed that the bidentate nature of these ligands helps prevent the formation of inactive palladium iodide dimers.[1]

Bulky, Electron-Rich Dialkylbiarylphosphine Ligands: The Buchwald Ligands

A significant breakthrough in the field was the development of bulky, electron-rich dialkylbiarylphosphine ligands, often referred to as "Buchwald ligands." These monodentate ligands, including XPhos, SPhos, RuPhos, and BrettPhos, have dramatically expanded the scope and utility of the Buchwald-Hartwig amination, enabling the use of challenging substrates like aryl chlorides and facilitating reactions at room temperature.[2] The steric bulk of these ligands promotes the formation of highly active, monoligated palladium complexes, while their electron-rich nature facilitates oxidative addition.

LigandKey Structural FeaturesPrimary Applications & Strengths
XPhos Dicyclohexylphosphino group on a xylene-derived biaryl backbone.General-purpose, highly active for a wide range of aryl and heteroaryl chlorides and bromides with primary and secondary amines.[2]
SPhos Dicyclohexylphosphino group on a methoxy-substituted biaryl backbone.Particularly effective for the coupling of sterically hindered aryl and heteroaryl halides.
RuPhos Dicyclohexylphosphino group on a biphenyl backbone with an isopropoxy substituent on the bottom ring.Excellent for the coupling of a variety of secondary amines, including cyclic and acyclic ones.[2]
BrettPhos Di-tert-butylphosphino group on a methoxy-substituted biaryl backbone with two isopropoxy groups on the bottom ring.Exhibits high selectivity for the monoarylation of primary amines and is effective for the amination of aryl mesylates.[2]
N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes have emerged as a powerful class of ligands for the Buchwald-Hartwig amination. They are typically stronger σ-donors than phosphines, which leads to the formation of very stable palladium complexes. This enhanced stability can translate to higher catalyst longevity and efficiency, particularly with challenging substrates. The steric environment around the palladium center can be readily tuned by modifying the substituents on the NHC ring.

Performance Comparison: Experimental Data

The following tables provide a comparative overview of the performance of selected ligands in the Buchwald-Hartwig amination of various aryl halides with different amine nucleophiles. The data presented is a synthesis of literature reports and is intended to provide a general guide for ligand selection.

Table 1: Amination of an Electron-Neutral Aryl Chloride (4-Chlorotoluene) with a Secondary Amine (Morpholine)

LigandCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
XPhos Pd₂(dba)₃NaOtBuToluene100694
RuPhos Pd(OAc)₂K₃PO₄t-AmylOH1001892
SPhos Pd(OAc)₂K₃PO₄t-AmylOH1001888
IPr (NHC)[Pd(IPr)(cinnamyl)Cl]NaOtBuDioxane801695

Table 2: Amination of an Electron-Rich Aryl Bromide (4-Bromoanisole) with a Primary Amine (n-Hexylamine)

LigandCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
BrettPhos Pd(OAc)₂LiHMDSToluene80496
XPhos Pd₂(dba)₃NaOtBuToluene801291
RuPhos Pd(OAc)₂K₃PO₄t-AmylOH1002085
IMes (NHC)Pd₂(dba)₃NaOtBuDioxane1001893

Causality Behind Ligand Performance: Deeper Mechanistic Insights

The superior performance of specific ligands for particular applications is rooted in the subtle interplay of their steric and electronic properties.

  • Aryl Chlorides: The coupling of aryl chlorides is challenging due to the strength of the C-Cl bond, making oxidative addition the rate-limiting step. Bulky, electron-rich ligands like XPhos and certain NHCs excel in this area by increasing the electron density on the palladium center, which facilitates the cleavage of the C-Cl bond.[2]

  • Primary vs. Secondary Amines: The selective monoarylation of primary amines is a significant challenge, as the product primary arylamine is often more reactive than the starting amine, leading to diarylation. Ligands like BrettPhos, with their specific steric profile, create a crowded environment around the palladium center that disfavors the binding of the bulkier primary arylamine product, thus promoting monoarylation.[2] In contrast, ligands like RuPhos are well-suited for coupling secondary amines, where the steric hindrance of the amine itself is a key consideration.[2]

Experimental Protocols

The following are representative, detailed, step-by-step methodologies for key experiments cited in the comparison tables.

General Procedure for the Buchwald-Hartwig Amination of an Aryl Chloride with a Secondary Amine using XPhos

Experimental_Workflow_XPhos Figure 2: Experimental Workflow for XPhos-Catalyzed Amination Start Start Flask_Setup Charge a 2-necked flask with Pd2(dba)3, XPhos, and NaOtBu under N2. Start->Flask_Setup Stir_1 Stir at room temperature for 5 min. Flask_Setup->Stir_1 Add_Reagents Add toluene, 4-chlorotoluene, and morpholine. Stir_1->Add_Reagents Reflux Stir at reflux for 6 h. Add_Reagents->Reflux Workup Cool, quench with water, extract, wash, and dry the organic layer. Reflux->Workup Purification Concentrate and purify by column chromatography. Workup->Purification End End Purification->End

References

Cross-validation of experimental and computational data for Bis(4-iodophenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Experimental and Computational Data for Bis(4-iodophenyl)amine

Authored by a Senior Application Scientist

In the landscape of modern chemical research and drug development, the principle of cross-validation is not merely a procedural step but the cornerstone of data integrity. For novel or modified small molecules like this compound, a diarylamine with significant potential in materials science and as a synthetic intermediate, relying on a single source of data—be it experimental or computational—is a precarious strategy. Experimental results can be subject to environmental artifacts and impurities, while computational models, powerful as they are, are fundamentally approximations of complex quantum mechanical realities.

This guide provides a comprehensive framework for the cross-validation of key structural and spectroscopic data for this compound. We will detail the necessary experimental characterization techniques and juxtapose them with a robust computational chemistry protocol using Density Functional Theory (DFT). The objective is to demonstrate how these two domains, when used in concert, provide a validated, high-confidence molecular profile that is essential for any subsequent research, development, or regulatory submission. We will explore not just the "how" but the critical "why" behind our methodological choices, ensuring a self-validating and scientifically rigorous workflow.

The Rationale for a Dual-Pronged Approach: Experiment and Theory

The synergy between empirical measurement and theoretical calculation provides a level of analytical certainty that neither can achieve alone.

  • Experimental Data (The "Ground Truth"): Techniques like Single-Crystal X-ray Diffraction (SCXRD), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) Spectroscopy provide direct physical measurements of the molecule's properties. SCXRD, for instance, gives us a precise snapshot of the molecule's solid-state conformation, including bond lengths and angles. However, this represents a low-energy state in a crystalline lattice, which may not fully capture its behavior in solution or in the gas phase.

  • Computational Data (The "Idealized Model"): Computational methods, particularly DFT, calculate the molecule's properties from first principles in a perfectly isolated, gaseous state at 0 Kelvin.[1][2] This provides an unadulterated view of the molecule's intrinsic geometry and vibrational frequencies. By comparing this ideal model to the experimental ground truth, we can understand how intermolecular forces in the crystal lattice might influence its structure. Discrepancies between the two can be as illuminating as concurrences, revealing areas of molecular flexibility or significant crystal packing effects.

This guide will proceed through the necessary steps to acquire, process, and compare these two data sets for this compound.

Overall Validation Workflow

Below is a diagrammatic representation of the comprehensive validation workflow, illustrating the interplay between the experimental and computational arms of the investigation.

G cluster_exp Experimental Arm cluster_comp Computational Arm cluster_val Cross-Validation synthesis Synthesis & Purification nmr NMR Spectroscopy (Identity & Purity) synthesis->nmr Characterization ms Mass Spectrometry (Molecular Weight) synthesis->ms Characterization ftir_exp FT-IR Spectroscopy (Vibrational Modes) synthesis->ftir_exp Characterization scxrd SCXRD (Solid-State Geometry) synthesis->scxrd Characterization compare_nmr Correlate Chemical Shifts nmr->compare_nmr compare_ir Correlate Vibrational Frequencies ftir_exp->compare_ir compare_geom Compare Geometries (Bond Lengths, Angles) scxrd->compare_geom structure_build In Silico Model Construction dft DFT Optimization (B3LYP/6-311++G(d,p)) structure_build->dft freq_calc Frequency Calculation dft->freq_calc Verify Minimum Energy nmr_calc NMR Chemical Shift Calc. dft->nmr_calc dft->compare_geom freq_calc->compare_ir nmr_calc->compare_nmr validation_report Validated Molecular Profile compare_geom->validation_report compare_ir->validation_report compare_nmr->validation_report

Caption: Workflow for cross-validation of this compound.

Experimental Characterization Protocol

The synthesis and characterization must be conducted with high rigor to ensure the experimental data is a reliable benchmark. Diarylamines are often synthesized via cross-coupling reactions.[3][4]

Step 2.1: Synthesis and Purification

A common and effective method for synthesizing diarylamines is the Buchwald-Hartwig amination. This protocol is chosen for its high functional group tolerance and efficiency.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert argon atmosphere, add 4-iodoaniline (1.1 eq.), 1-bromo-4-iodobenzene (1.0 eq.), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand like Xantphos (4 mol%).

  • Solvent and Base: Add anhydrous toluene as the solvent, followed by sodium tert-butoxide (NaOᵗBu, 1.4 eq.) as the base.

  • Reaction Execution: Heat the mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield this compound as a solid. Recrystallization from a solvent system like ethanol/hexane is performed to obtain high-purity crystals suitable for analysis.

Trustworthiness Check: The identity and purity of the synthesized compound must be confirmed before advanced characterization. This is achieved through NMR and Mass Spectrometry.

Step 2.2: Spectroscopic and Structural Analysis
  • NMR Spectroscopy (¹H and ¹³C):

    • Protocol: Dissolve ~5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Rationale: NMR confirms the molecular structure by showing the chemical environment and connectivity of hydrogen and carbon atoms. For this compound, one would expect to see characteristic aromatic proton signals, likely two distinct doublets due to the symmetry of the molecule.[3][5]

  • Mass Spectrometry (MS):

    • Protocol: Analyze the sample using Electrospray Ionization (ESI) or another soft ionization technique.

    • Rationale: MS confirms the molecular weight of the compound. For C₁₂H₉I₂N, the expected monoisotopic mass is approximately 420.88 g/mol .[6]

  • FT-IR Spectroscopy:

    • Protocol: Prepare a sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. Scan from 4000 to 400 cm⁻¹.

    • Rationale: FT-IR identifies functional groups by their characteristic vibrational frequencies. Key expected peaks include the N-H stretch (~3400 cm⁻¹), C-N stretch (~1300 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), and the C-I stretch in the far-IR region (~500 cm⁻¹).

  • Single-Crystal X-ray Diffraction (SCXRD):

    • Protocol: Grow suitable single crystals via slow evaporation of a saturated solution. Mount a crystal on a goniometer and collect diffraction data using a diffractometer with Mo or Cu Kα radiation.

    • Rationale: SCXRD is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.[7] It provides the definitive experimental data on bond lengths, bond angles, and dihedral angles for comparison with the computational model.

Computational Modeling Protocol

The computational protocol is designed to derive the optimized gas-phase geometry and vibrational frequencies of an isolated this compound molecule.

Step 3.1: In Silico Model Construction
  • Structure Drawing: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Initial Cleanup: Perform an initial geometry optimization using a computationally inexpensive force field (e.g., UFF) to obtain a reasonable starting structure.

Step 3.2: Density Functional Theory (DFT) Calculation

The choice of functional and basis set is critical for accuracy.

  • Methodology: We will use the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[1][8]

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[9]

    • 6-311++G(d,p) Basis Set: This is a triple-zeta basis set. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing lone pairs and non-covalent interactions. The (d,p) indicates the addition of polarization functions, which allow for more flexibility in describing bond shapes and are crucial for accurate geometry optimization.[2]

  • Protocol:

    • Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA). Specify a geometry optimization (Opt) followed by a frequency calculation (Freq).

    • Execution: Run the calculation. The optimization will iteratively solve the Schrödinger equation to find the lowest energy conformation of the molecule.

    • Verification: The frequency calculation serves two purposes:

      • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

      • It provides the theoretical vibrational frequencies for comparison with the experimental FT-IR spectrum.

G start Initial 3D Structure opt Geometry Optimization (Finds lowest energy shape) start->opt DFT B3LYP/6-311++G(d,p) check Is Structure at Energy Minimum? opt->check check->opt No (Adjust Geometry) freq Frequency Calculation (Calculates vibrational modes) check->freq Yes output Optimized Geometry & Theoretical Spectrum freq->output

References

A Senior Application Scientist's Guide to the Cost-Effectiveness of Bis(4-iodophenyl)amine in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the synthesis of complex organic molecules, particularly triarylamines for applications in materials science and pharmaceuticals, the choice of starting materials is a critical determinant of overall process efficiency and cost. Bis(4-iodophenyl)amine is a key intermediate that offers a direct route to complex diarylamine and triarylamine structures. This guide provides an in-depth evaluation of the cost-effectiveness of using this compound compared to alternative synthetic strategies, such as sequential amination. We will dissect the true cost beyond the reagent price, incorporating factors like reaction yield, catalyst loading, reaction time, and process complexity. This analysis is supported by comparative experimental data and detailed protocols to guide researchers and process chemists in making informed strategic decisions.

Introduction: The Strategic Value of this compound

This compound, with its pre-formed diarylamine core and two reactive C-I bonds, serves as a powerful building block for constructing complex triarylamine architectures. Triarylamines are cornerstone materials in organic electronics, renowned for their hole-transporting properties in Organic Light-Emitting Diodes (OLEDs), photovoltaics, and as components in photoredox catalysis.

The primary utility of this compound lies in its application in transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation.[1][2] These reactions facilitate the formation of carbon-nitrogen (C-N) bonds, allowing for the facile introduction of a third aryl group. The high reactivity of the carbon-iodine bond, compared to its bromide and chloride counterparts, often permits milder reaction conditions, which can be a significant advantage in complex molecule synthesis where functional group tolerance is paramount.[3]

However, the convenience of this advanced intermediate comes at a higher upfront reagent cost. This guide aims to answer the critical question: When does the investment in this compound pay dividends in overall cost-effectiveness?

Comparative Synthetic Strategies

To evaluate the cost-effectiveness of this compound, we will compare it against a common, more traditional alternative: a sequential, two-step C-N coupling approach starting from a simpler, less expensive aniline.

Strategy A: The Direct Approach with this compound This strategy involves a single cross-coupling step where this compound is reacted with an aryl halide (or equivalent) to yield the target triarylamine. This is particularly useful for creating symmetrical triarylamines or for adding the same aryl group to both sides of the diarylamine core.

Strategy B: The Sequential Amination Approach This method involves two distinct C-N coupling reactions. It typically starts with a readily available precursor like 4-iodoaniline, which is first coupled with an aryl halide. The resulting diarylamine is then isolated and subjected to a second coupling reaction with another aryl halide to form the final triarylamine.

Below is a diagram illustrating the logical flow of these two competing synthetic pathways.

G cluster_A Strategy A: Direct Approach cluster_B Strategy B: Sequential Approach A_start This compound A_reaction Single C-N Cross-Coupling A_start->A_reaction A_reagent + Aryl Halide A_reagent->A_reaction A_end Target Triarylamine A_reaction->A_end B_end Target Triarylamine B_start 4-Iodoaniline B_reaction1 First C-N Cross-Coupling B_start->B_reaction1 B_reagent1 + Aryl Halide 1 B_reagent1->B_reaction1 B_intermediate Intermediate Diarylamine (e.g., 4-Iodo-N-phenylaniline) B_reaction1->B_intermediate B_reaction2 Second C-N Cross-Coupling B_intermediate->B_reaction2 B_reagent2 + Aryl Halide 2 B_reagent2->B_reaction2 B_reaction2->B_end

Caption: Comparative workflow of direct vs. sequential triarylamine synthesis.

Cost-Effectiveness Analysis

The "cost" of a synthesis extends far beyond the price tag of the starting materials. A holistic evaluation must include reagent costs, process efficiency (yield, time), and operational costs (catalyst, solvent, energy, labor for purification).

Reagent Cost Comparison

The initial acquisition cost is the most straightforward metric. This compound is a specialized reagent and is significantly more expensive per gram than its foundational precursors.

ReagentCAS NumberRepresentative Pricing (USD/gram)Molar Mass ( g/mol )Price per Mole (USD)
This compound 20255-70-3~$62.8/g (based on $15.70/250mg)[4]421.01~$26,441
4-Iodoaniline 540-37-4~$0.92/g (based on $23/25g)[5]219.02~$201
Diphenylamine 122-39-4~$0.31/g (based on €155.90/500g)[6]169.22~$52

Note: Prices are estimates based on listed catalog values for research quantities and can vary significantly with purity, vendor, and scale. The price per mole provides the most relevant comparison for stoichiometric calculations.

As the table clearly shows, the cost of acquiring one mole of this compound is orders of magnitude higher than its precursors. The justification for its use must therefore come from significant downstream efficiencies.

Performance and Process Efficiency

Here, we evaluate the impact of the starting material choice on the reaction itself. For this comparison, we will consider a representative Buchwald-Hartwig amination reaction. The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling that has become a cornerstone of modern C-N bond formation due to its broad substrate scope and high functional group tolerance.[2][7]

The general catalytic cycle, shown below, involves the oxidative addition of an aryl halide to a Pd(0) complex, association of the amine, deprotonation, and finally, reductive elimination to form the product and regenerate the catalyst.[8]

BuchwaldHartwig pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(L)₂-X] pd0->pd_complex amine_adduct [Ar-Pd(II)(L)₂(NHR'₂)]⁺X⁻ pd_complex->amine_adduct Amine Coordination amido_complex [Ar-Pd(II)(L)₂(NR'₂)] amine_adduct->amido_complex Deprotonation product Ar-NR'₂ amido_complex->product Reductive Elimination catalyst_regen Pd(0)L₂ amido_complex->catalyst_regen reagents Ar-X (Aryl Halide) reagents->pd_complex Oxidative Addition amine HNR'₂ (Amine) amine->amine_adduct base Base base->amido_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The efficiency of this cycle is highly dependent on the nature of the aryl halide (Ar-X) and the phosphine ligand (L). The C-I bond in this compound is significantly weaker than C-Br or C-Cl bonds, facilitating the rate-limiting oxidative addition step.[3] This often leads to higher yields, lower catalyst loadings, and shorter reaction times.

ParameterStrategy A: this compoundStrategy B: Sequential (4-Iodoaniline)Causality and Expert Insight
Number of Steps 1 (plus workup)2 (plus intermediate workup/purification)Strategy A offers significant time and labor savings by consolidating two transformations into one. The need for an intermediate purification in Strategy B reduces overall yield and increases solvent waste.
Typical Yield High (often >90%)Moderate to High per step (e.g., 85% x 85% = 72% overall)The cumulative yield loss over two steps in Strategy B is a major drawback. Higher reactivity of the C-I bond in Strategy A often leads to cleaner reactions and higher single-step yields.
Reaction Time Typically shorter (2-12 hours)Longer cumulative time (e.g., 12h + 12h = 24h)The faster oxidative addition of the aryl iodide in Strategy A directly translates to shorter reaction times.
Catalyst Loading Often lower (e.g., 1-2 mol% Pd)May require higher loading per step or more specialized, expensive ligands.The high reactivity of the substrate allows for more efficient catalyst turnover, reducing the amount of expensive palladium and phosphine ligand required.
Process Complexity LowHighStrategy B introduces an intermediate isolation step, adding complexity, time, and potential for material loss.

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for the synthesis of a model triarylamine, N,N-diphenyl-N'-(phenyl)benzene-1,4-diamine, are provided below.

Protocol 1: Synthesis via this compound (Strategy A)

Reaction: this compound + 2 Phenylboronic Acid -> N,N-bis(4-biphenylyl)aniline (Illustrative Suzuki Coupling) - While the primary discussion is on amination, a Suzuki coupling protocol is equally illustrative of the C-I bond's reactivity.

Materials:

  • This compound (421 mg, 1.0 mmol)

  • Phenylboronic acid (268 mg, 2.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (16.4 mg, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (637 mg, 3.0 mmol)

  • Anhydrous Toluene (10 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target triarylamine.

Protocol 2: Synthesis via Sequential Amination (Strategy B)

Step 1: Synthesis of 4-Iodo-N-phenylaniline

Materials:

  • 4-Iodoaniline (2.19 g, 10.0 mmol)

  • Bromobenzene (1.57 g, 10.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (91.5 mg, 0.1 mmol, 1 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (190.6 mg, 0.4 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.35 g, 14.0 mmol)

  • Anhydrous Toluene (50 mL)

Procedure:

  • In a glovebox, charge a Schlenk flask with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add 4-iodoaniline and toluene.

  • Add bromobenzene via syringe.

  • Seal the flask and heat the mixture at 110 °C for 16 hours.

  • Cool the reaction, dilute with ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify by column chromatography to yield 4-iodo-N-phenylaniline.

Step 2: Synthesis of the Target Triarylamine (Procedure follows Protocol 1, using the intermediate from Step 1 as the starting material)

Conclusion: Making the Right Strategic Choice

The cost-effectiveness of this compound is not a simple calculation based on its catalog price. It is a strategic decision based on the overall value it brings to a synthetic campaign.

This compound is the most cost-effective choice when:

  • Speed is critical: In drug discovery and development, reducing the number of synthetic steps can accelerate lead optimization cycles, which has immense economic value.

  • Overall yield is paramount: For expensive, multi-step syntheses, maximizing the yield of the final steps is crucial. The higher, more reliable yield of a single-step coupling can easily offset the initial reagent cost compared to the cumulative losses of a two-step process.

  • Process simplicity and robustness are required: In a manufacturing or scale-up environment, a simpler, one-step process is more robust, requires less labor, generates less solvent waste from intermediate purifications, and is easier to validate.

  • Mild conditions are necessary: The high reactivity of the C-I bond allows for lower temperatures and catalyst loadings, preserving sensitive functional groups elsewhere in the molecule.

Conversely, the sequential approach may be preferable for:

  • Early-stage academic research: When the absolute upfront cost of reagents is the primary constraint and labor/time costs are less critical.

  • Synthesis of highly unsymmetrical triarylamines: Where two different aryl groups must be added sequentially, negating the primary advantage of this compound.

Ultimately, this compound represents an investment in efficiency. For professionals in drug development and materials science, where time-to-market and overall process mass intensity are key metrics, the higher initial cost is frequently justified by substantial savings in time, resources, and downstream processing.

References

A Senior Application Scientist's Guide to Selectivity in Sequential Cross-Coupling Reactions with Polyhalogenated Arenes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise functionalization of aromatic scaffolds is a cornerstone of molecular design. Polyhalogenated arenes represent a versatile class of building blocks, offering multiple points for diversification. However, achieving selective functionalization at a single halogen site, especially when the halogens are identical, presents a significant synthetic challenge. This guide provides an in-depth comparison of modern catalytic systems for selective sequential cross-coupling reactions, offering both mechanistic insights and practical, data-driven guidance to navigate this complex area of synthesis.

The Fundamental Principles of Selectivity

The selectivity in transition-metal-catalyzed cross-coupling reactions of polyhalogenated arenes is primarily dictated by the initial oxidative addition step.[1] In this step, the low-valent metal catalyst inserts into a carbon-halogen (C-X) bond, and the rate of this insertion at different C-X bonds within the same molecule determines the regioselectivity of the reaction. The key factors influencing this crucial step are:

  • Electronic Effects: The inherent electronic properties of the polyhalogenated arene play a major role. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbon in the C-X bond, generally accelerating oxidative addition. For instance, in many heteroaromatic systems, C-X bonds alpha to a heteroatom are more reactive due to inductive effects.[1]

  • Steric Hindrance: The steric environment around a C-X bond can significantly influence the approach of the bulky metal catalyst. Less sterically hindered positions are generally favored for oxidative addition. This factor can be exploited to override electronic preferences.

  • Directing Groups: Functional groups on the substrate can coordinate to the metal center, directing the catalyst to a specific C-X bond, often in an ortho-position.

  • Catalyst Control: The choice of the transition metal (e.g., Palladium, Nickel, Copper) and, critically, the ancillary ligands can dramatically alter the inherent selectivity of a substrate. This "catalyst-controlled" selectivity is a powerful tool for accessing isomers that are not favored by the substrate's intrinsic properties.

Below is a diagram illustrating the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting the selectivity-determining oxidative addition step.

Catalytic Cycle General Catalytic Cycle for Suzuki-Miyaura Cross-Coupling cluster_reactants Reactants LnPd(0) LnPd(0) Oxidative Addition Complex R-Pd(II)-X(Ln) LnPd(0)->Oxidative Addition Complex Oxidative Addition (Selectivity Determining Step) + R-X Transmetalation Complex R-Pd(II)-R'(Ln) Oxidative Addition Complex->Transmetalation Complex Transmetalation + R'-B(OR)2 Product Complex R-R' + LnPd(0) Transmetalation Complex->Product Complex Reductive Elimination Product Complex->LnPd(0) Catalyst Regeneration R-X Polyhalogenated Arene R'-B(OR)2 Organoboron Reagent

Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.

Comparative Analysis of Catalytic Systems

The choice of the transition metal catalyst is a critical decision in designing a selective cross-coupling reaction. Palladium, nickel, and copper each offer distinct advantages and reactivity profiles.

Palladium-Based Catalysis: The Workhorse

Palladium catalysts are the most extensively studied and widely used for cross-coupling reactions due to their broad functional group tolerance and predictable reactivity.

Key Characteristics:

  • High Functional Group Tolerance: Palladium catalysts are generally tolerant of a wide range of functional groups, making them suitable for complex molecule synthesis.

  • Well-Established Ligand Effects: A vast library of phosphine and N-heterocyclic carbene (NHC) ligands have been developed to fine-tune the reactivity and selectivity of palladium catalysts.[2]

  • Predictable Selectivity: In many cases, the selectivity of palladium-catalyzed reactions on polyhalogenated arenes can be predicted based on the electronic and steric properties of the substrate.[1]

Performance Data:

SubstrateCatalyst SystemConditionsYield (%)Selectivity (Product Ratio)Reference
2,4-DichloropyridinePd(OAc)₂, XantphosK₂CO₃, Dioxane/H₂O, 100 °C>9520:1 to 50:1 (C2:C4)[3]
2,5-DiiodopyrazinePd(PPh₃)₄K₃PO₄, 1,4-Dioxane/H₂O, 90 °CGoodMono-arylation[4]
1-Bromo-3,5-dichlorobenzenePd(PPh₃)₄K₂CO₃, Dioxane/H₂O, 80-100 °CHighMono-arylation at C-Br[5]
Nickel-Based Catalysis: A Cost-Effective and Reactive Alternative

Nickel catalysts have gained prominence as a more economical alternative to palladium and often exhibit unique reactivity, enabling the coupling of less reactive electrophiles like aryl chlorides.[6]

Key Characteristics:

  • High Reactivity: Nickel catalysts can activate more robust C-X bonds, including C-Cl, under milder conditions than palladium.

  • Different Selectivity Profiles: Nickel catalysts can sometimes provide complementary selectivity to palladium for the same substrate.

  • Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium.

Performance Data:

SubstrateCatalyst SystemConditionsYield (%)Selectivity (Product Ratio)Reference
2,4-DichloropyridineNi(cod)₂, PPh₂MeK₃PO₄, MeCN, 80 °C85>20:1 (Mono:Di)[7]
Aryl ChloridesNiCl₂(dppp)Zn, PPh₃, DMF, 50 °CGoodC-C Coupling[6]
2,4-DibromopyridineNiCl₂(dppe)Phenylboronic acid, K₃PO₄, Dioxane, 80 °C95C2-arylation[8]
Copper-Based Catalysis: Emerging Potential

Copper-catalyzed cross-coupling reactions, while historically requiring harsh conditions, have seen a resurgence with the development of new ligand systems. They offer a very low-cost alternative and can exhibit unique selectivity patterns.[9]

Key Characteristics:

  • Low Cost: Copper is an inexpensive and readily available metal.

  • Unique Reactivity: Copper catalysts can promote couplings of specific substrate classes, such as heteroaryl halides, sometimes without the need for specialized ligands.[9]

  • Developing Field: The full potential and substrate scope of modern copper-catalyzed selective cross-couplings are still being actively explored.

Performance Data:

SubstrateCatalyst SystemConditionsYield (%)Selectivity (Product Ratio)Reference
Polyfluorophenylboronate estersCu(OAc)₂, PhenanthrolineAg₂O, K₂CO₃, DMF, 40 °CModerate to ExcellentOxidative alkynylation[10]
Heteroaryl BromidesCuI, LigandBase, Solvent, Temp. variesGoodC-C Coupling[9]
N-HeteroarenesCuBrK₂CO₃, DMF, 120 °CGoodC-X bond formation[11]

The Decisive Role of Ligands in Controlling Selectivity

The ligand bound to the metal center is arguably the most critical component for achieving high selectivity in cross-coupling reactions. By modulating the steric and electronic properties of the catalyst, ligands can override the intrinsic reactivity of the substrate.

Buchwald-type Biaryl Phosphine Ligands: This class of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) has revolutionized palladium-catalyzed cross-coupling.[2] Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition. The specific architecture of the ligand can create a sterically demanding environment that favors reaction at the less hindered C-X bond.

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable complexes with transition metals. Their steric properties can be readily tuned, and highly hindered NHCs have been shown to invert the conventional site-selectivity in the cross-coupling of some dihaloarenes.[12]

The following diagram provides a conceptual workflow for selecting a catalytic system to achieve a desired selectivity.

Catalyst Selection Workflow Workflow for Selecting a Catalytic System for Selective Cross-Coupling start Define Target Selectivity and Substrate substrate_analysis Analyze Substrate: - Electronic Bias - Steric Hindrance start->substrate_analysis desired_outcome Desired Outcome? substrate_analysis->desired_outcome conventional_selectivity Conventional Selectivity desired_outcome->conventional_selectivity Favored by substrate unconventional_selectivity Unconventional Selectivity desired_outcome->unconventional_selectivity Disfavored by substrate pd_catalysis Palladium Catalysis with Standard Ligands (e.g., PPh3, dppf) conventional_selectivity->pd_catalysis ni_catalysis Nickel Catalysis (for less reactive halides or alternative selectivity) conventional_selectivity->ni_catalysis ligand_screening Ligand Screening: - Bulky Phosphines (Buchwald-type) - N-Heterocyclic Carbenes (NHCs) unconventional_selectivity->ligand_screening optimization Optimize Reaction Conditions: - Base - Solvent - Temperature pd_catalysis->optimization ni_catalysis->optimization ligand_screening->optimization final_protocol Final Protocol optimization->final_protocol

Caption: A decision-making workflow for catalyst selection.

Experimental Protocols: From Theory to Practice

The following are representative, detailed protocols for achieving selective mono-functionalization of polyhalogenated arenes.

Selective Mono-Suzuki-Miyaura Coupling of 1,4-Dibromobenzene

This protocol is adapted from procedures for selective mono-arylation of dihaloarenes.

Reagents and Materials:

  • 1,4-Dibromobenzene (1.0 equiv)

  • Arylboronic acid (0.9 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,4-dibromobenzene, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Selective Mono-Buchwald-Hartwig Amination of 2,4-Dichloropyridine

This protocol is based on the highly regioselective amination at the C-2 position.[3]

Reagents and Materials:

  • 2,4-Dichloropyridine (1.0 equiv)

  • Aniline or other amine (1.1 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • Xantphos (0.02 equiv)

  • NaOt-Bu (1.4 equiv)

  • Toluene

  • Schlenk tube and standard Schlenk line equipment

Procedure:

  • In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a Schlenk tube.

  • Add 2,4-dichloropyridine and the amine.

  • Add degassed toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS. The reaction is typically complete in 2-4 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the 2-amino-4-chloropyridine product.

Selective Mono-Sonogashira Coupling of 3,5-Dibromo-2,6-dichloropyridine

This protocol is adapted for the chemoselective coupling at the more reactive C-Br positions.[13]

Reagents and Materials:

  • 3,5-Dibromo-2,6-dichloropyridine (1.0 equiv)

  • Terminal alkyne (1.05 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (Et₃N)

  • THF

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3,5-dibromo-2,6-dichloropyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add degassed THF and triethylamine.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to isolate the mono-alkynylated product.

Conclusion and Future Outlook

The selective sequential cross-coupling of polyhalogenated arenes is a powerful strategy for the efficient synthesis of complex, multi-substituted aromatic compounds. As demonstrated, a deep understanding of the interplay between substrate electronics, sterics, and catalyst choice is paramount to achieving the desired selectivity. Palladium catalysts remain the most versatile and well-understood, but nickel and copper systems offer compelling advantages in terms of reactivity and cost. The continued development of novel ligands and catalytic systems will undoubtedly further expand the synthetic chemist's toolbox, enabling even more precise and efficient construction of functional molecules for a wide range of applications.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Bis(4-iodophenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized chemical reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. Bis(4-iodophenyl)amine, an organoiodine compound, requires meticulous handling not only during use but also throughout its waste stream management. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring personnel safety and environmental stewardship. The protocols herein are grounded in established chemical safety principles and regulatory standards, explaining the causality behind each critical step.

Hazard Profile and Core Safety Principles

This compound (CAS No. 20255-70-3) is a halogenated aromatic amine.[1][2] Its chemical structure necessitates specific disposal considerations. Organoiodine compounds can be toxic and environmentally persistent; therefore, their release into the environment must be strictly avoided.[3] The primary hazards, as identified in Safety Data Sheets (SDS), are skin and eye irritation.[2][4]

The core principle for disposing of this compound is waste segregation . As a halogenated organic compound, it must never be mixed with non-halogenated organic waste or disposed of via standard drainage systems.[5][6] This segregation is critical because mixing incompatible waste streams can lead to dangerous reactions, and improper disposal can introduce toxic, persistent pollutants into waterways.[3][7] The recommended final disposal method for halogenated organic waste is high-temperature incineration by a licensed hazardous waste facility, which is equipped to break the stable carbon-halogen bonds and scrub resulting acid gases.[8][9][10]

Quantitative Hazard and Disposal Summary

For immediate reference, the following table summarizes the key hazard information that dictates the stringent disposal protocols for this compound.

ParameterInformationSource
Chemical Name This compound[1]
CAS Number 20255-70-3
Molecular Formula C₁₂H₉I₂N[1][2]
GHS Hazard Class Skin Irritation (Category 2), Eye Irritation (Category 2)[4]
Signal Word Warning[2][4]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation.[2]
Disposal Classification Hazardous Halogenated Organic Waste[5][6][11]
Recommended Disposal Dispose of contents/container to an approved waste disposal plant.[12][13]
Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe management of this compound waste from the point of generation to its final handoff. Adherence to these steps is mandatory for regulatory compliance and laboratory safety.

Personnel Protective Equipment (PPE) is mandatory for all steps:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[6]

  • Eye Protection: Safety glasses or goggles.[6]

  • Body Protection: Standard laboratory coat.[6]

Step 1: Waste Identification and Segregation

  • Rationale: This is the most critical step. Halogenated wastes are treated differently than other chemical wastes.[14] Segregation prevents cross-contamination and ensures the waste stream is correctly routed for high-temperature incineration.

  • Procedure:

    • Identify all waste streams containing this compound. This includes:

      • Unused or expired solid chemical.

      • Contaminated labware (e.g., weigh boats, spatulas, filter paper).

      • Personal Protective Equipment (PPE) with gross contamination.

      • Residues from spill cleanup.

    • Designate this waste as "Hazardous Halogenated Organic Solid Waste." [5][6]

    • Do NOT mix this waste with non-halogenated organic solvents, aqueous waste, or general laboratory trash.[14]

Step 2: Containerization

  • Rationale: Proper containerization prevents leaks, spills, and exposure. The container must be compatible with the chemical to avoid degradation.

  • Procedure:

    • Select a dedicated, leak-proof, and chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice.

    • Place all solid waste contaminated with this compound directly into this container.

    • If dealing with contaminated sharps (e.g., broken glassware), place them in a designated, puncture-resistant sharps container clearly labeled for chemically contaminated sharps.[13]

Step 3: Waste Labeling

  • Rationale: Accurate labeling is a regulatory requirement and ensures that anyone handling the container understands its contents and associated hazards.[9][14]

  • Procedure:

    • Affix a "Hazardous Waste" label to the container before adding the first piece of waste.[14]

    • Clearly write the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[14]

    • List all associated hazards (e.g., "Skin Irritant," "Eye Irritant").

    • Maintain a running list of contents if other halogenated solids are added to the same container, as per your institution's policy.

    • Include the accumulation start date.

Step 4: Temporary Accumulation and Storage

  • Rationale: Safe temporary storage within the lab minimizes risks while awaiting collection.

  • Procedure:

    • Keep the waste container securely closed at all times, except when actively adding waste.[13][14]

    • Store the container in a designated satellite accumulation area within the laboratory, at or near the point of waste generation.[13]

    • Ensure the storage area is cool, dry, well-ventilated, and away from incompatible materials like strong oxidizing agents.[15]

Step 5: Final Disposal and Documentation

  • Rationale: Final disposal must be handled by professionals who can ensure the chemical is destroyed in an environmentally sound manner. Meticulous record-keeping is essential for regulatory compliance.

  • Procedure:

    • Arrange for the collection of the waste container through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[9][10]

    • Provide the disposal service with all necessary information, including the waste's composition.

    • Maintain detailed records of the disposal process, including the date of pickup, quantity of waste, and the name of the disposal company, as required by your institution.[9]

Disposal Process Workflow Diagram

The following diagram illustrates the procedural flow for the proper management and disposal of this compound waste.

G cluster_lab In-Laboratory Operations cluster_disposal External Disposal Process gen Waste Generation (e.g., Unused Reagent, Contaminated Labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) seg Step 1: Segregate Waste (Identify as Halogenated Organic Solid) ppe->seg cont Step 2: Containerize (Use Labeled, Compatible Container) seg->cont label_waste Step 3: Label Container ('Hazardous Waste', Chemical Name, Hazards) cont->label_waste store Step 4: Temporary Storage (Closed Container in Satellite Area) label_waste->store pickup Step 5: Arrange Pickup (Contact EHS or Licensed Vendor) store->pickup transport Secure Transport to Waste Management Facility pickup->transport incin Final Disposal (High-Temperature Incineration) transport->incin caption Disposal workflow for this compound waste.

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(4-iodophenyl)amine
Reactant of Route 2
Reactant of Route 2
Bis(4-iodophenyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.